molecular formula C11H13BN2O2 B2386650 [3-(3,5-Dimethyl-1H-pyrazol-1-YL)phenyl]boronic acid CAS No. 1025735-46-9

[3-(3,5-Dimethyl-1H-pyrazol-1-YL)phenyl]boronic acid

Cat. No.: B2386650
CAS No.: 1025735-46-9
M. Wt: 216.05
InChI Key: RBSKBRQNRWKHSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-(3,5-Dimethyl-1H-pyrazol-1-YL)phenyl]boronic acid is a useful research compound. Its molecular formula is C11H13BN2O2 and its molecular weight is 216.05. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[3-(3,5-dimethylpyrazol-1-yl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BN2O2/c1-8-6-9(2)14(13-8)11-5-3-4-10(7-11)12(15)16/h3-7,15-16H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBSKBRQNRWKHSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)N2C(=CC(=N2)C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1025735-46-9
Record name [3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl]boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to [3-(3,5-Dimethyl-1H-pyrazol-1-YL)phenyl]boronic acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of [3-(3,5-Dimethyl-1H-pyrazol-1-YL)phenyl]boronic acid, a versatile building block in modern organic synthesis. With a focus on practical application and scientific integrity, this document delves into the compound's chemical properties, provides detailed synthetic protocols, and explores its utility in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This resource is designed to empower researchers in medicinal chemistry and materials science to effectively utilize this valuable reagent in their synthetic endeavors.

Core Chemical Properties and Structural Elucidation

This compound is a white to off-white solid that has gained significant traction as a key intermediate in the synthesis of complex organic molecules.[1] Its structure, featuring a phenylboronic acid moiety substituted with a 3,5-dimethylpyrazole group at the meta-position, imparts a unique combination of stability, reactivity, and solubility.[1]

Physicochemical Data

A thorough understanding of the physicochemical properties of a reagent is paramount for its effective use in synthesis and for the development of robust analytical methods. The key properties of this compound are summarized in the table below.

PropertyValueReference(s)
CAS Number 1025735-46-9[1][2]
Molecular Formula C₁₁H₁₃BN₂O₂[1][3]
Molecular Weight 216.04 g/mol [3]
Appearance White to off-white solid[1]
Purity ≥ 99% (HPLC)[1]
Storage Conditions Store at 0-8 °C[1]

While specific data on the melting point and solubility in various organic solvents are not extensively reported in publicly available literature, arylboronic acids, in general, exhibit solubility in many polar organic solvents and are poorly soluble in nonpolar solvents like hexanes and carbon tetrachloride.[4] The presence of the dimethylpyrazole group is expected to influence its solubility profile, and empirical determination in relevant solvent systems is recommended for specific applications.

Spectroscopic Characterization
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl ring, the pyrazole ring proton, and the methyl groups. The protons on the phenyl ring will appear as multiplets in the aromatic region (typically δ 7.0-8.0 ppm). The pyrazole proton will likely be a singlet around δ 6.0 ppm, and the two methyl groups on the pyrazole ring will each present as a singlet in the upfield region (around δ 2.2-2.5 ppm). The hydroxyl protons of the boronic acid group may appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule. The aromatic and pyrazole carbons will resonate in the downfield region (typically δ 100-150 ppm), while the methyl carbons will appear in the upfield region (around δ 10-20 ppm). The carbon atom attached to the boron is often broad or not observed due to the quadrupolar relaxation of the boron nucleus.

  • ¹¹B NMR: Boron-11 NMR spectroscopy is a powerful tool for characterizing boronic acids. The ¹¹B NMR chemical shift for tricoordinate arylboronic acids typically falls in the range of δ 28-33 ppm.[5]

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands. A broad O-H stretching band for the boronic acid hydroxyl groups is expected in the region of 3200-3600 cm⁻¹. C-H stretching vibrations for the aromatic and methyl groups will appear around 2900-3100 cm⁻¹. The B-O stretching vibration typically gives a strong band in the 1300-1400 cm⁻¹ region.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula. The expected exact mass for the [M+H]⁺ ion would be approximately 217.1193.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be achieved through a multi-step sequence, starting from readily available precursors. The overall synthetic strategy involves the construction of the pyrazole ring, followed by the introduction of the boronic acid functionality.

Synthesis_Workflow cluster_step1 Step 1: Pyrazole Ring Formation cluster_step2 Step 2: Reduction of Nitro Group cluster_step3 Step 3: Diazotization and Borylation A 3-Nitrophenylhydrazine C 1-(3-Nitrophenyl)-3,5-dimethyl-1H-pyrazole A->C Reflux in Ethanol B Acetylacetone B->C D 1-(3-Nitrophenyl)-3,5-dimethyl-1H-pyrazole E 1-(3-Aminophenyl)-3,5-dimethyl-1H-pyrazole D->E SnCl₂·2H₂O, HCl Ethanol, Reflux F 1-(3-Aminophenyl)-3,5-dimethyl-1H-pyrazole G This compound F->G 1. NaNO₂, HCl, 0 °C 2. B(OiPr)₃, -78 °C 3. H₂O/H⁺

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of 1-(3-Nitrophenyl)-3,5-dimethyl-1H-pyrazole

The initial step involves the condensation of 3-nitrophenylhydrazine with acetylacetone to form the pyrazole ring. This is a classic Knorr pyrazole synthesis.

Protocol:

  • To a solution of 3-nitrophenylhydrazine (1.0 eq) in ethanol, add acetylacetone (1.1 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product often precipitates out of the solution. If not, reduce the solvent volume under reduced pressure to induce crystallization.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to afford 1-(3-nitrophenyl)-3,5-dimethyl-1H-pyrazole as a crystalline solid.

Causality: The acidic conditions, often facilitated by a catalytic amount of acid or by the hydrochloride salt of the hydrazine, promote the initial condensation to form a hydrazone intermediate. Subsequent intramolecular cyclization and dehydration lead to the stable aromatic pyrazole ring.

Step 2: Synthesis of 1-(3-Aminophenyl)-3,5-dimethyl-1H-pyrazole

The nitro group of 1-(3-nitrophenyl)-3,5-dimethyl-1H-pyrazole is then reduced to an amino group, providing the key intermediate for the introduction of the boronic acid.

Protocol:

  • Suspend 1-(3-nitrophenyl)-3,5-dimethyl-1H-pyrazole (1.0 eq) in ethanol.

  • Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O, ~5 eq) and concentrated hydrochloric acid.

  • Heat the mixture to reflux until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is basic.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield 1-(3-aminophenyl)-3,5-dimethyl-1H-pyrazole.

Causality: Tin(II) chloride is a classical and effective reducing agent for aromatic nitro groups, particularly in the presence of a strong acid like HCl. The reaction proceeds through a series of single-electron transfers from Sn(II) to the nitro group.

Step 3: Synthesis of this compound

The final step involves the conversion of the amino group to a boronic acid via a Sandmeyer-type reaction. This involves diazotization of the aniline followed by reaction with a boronic acid precursor.

Protocol:

  • Dissolve 1-(3-aminophenyl)-3,5-dimethyl-1H-pyrazole (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0 °C.

  • Slowly add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water, maintaining the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt.

  • In a separate flask, cool a solution of triisopropyl borate (B(OiPr)₃, ~3 eq) in tetrahydrofuran (THF) to -78 °C.

  • Slowly add the freshly prepared diazonium salt solution to the borate solution, ensuring the temperature remains below -70 °C.

  • Allow the reaction mixture to warm slowly to room temperature and stir overnight.

  • Quench the reaction by adding aqueous HCl (e.g., 2 M) and stir for 1-2 hours to hydrolyze the boronate ester.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to afford this compound.

Causality: The diazotization reaction converts the amino group into a good leaving group (N₂). The resulting diazonium salt is then subjected to a borylation reaction. The boronate ester formed is subsequently hydrolyzed under acidic conditions to yield the final boronic acid. The low temperatures are crucial to maintain the stability of the diazonium salt.

Application in Suzuki-Miyaura Cross-Coupling Reactions

A primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds.[1] This reaction is a cornerstone of modern organic synthesis, particularly in the construction of biaryl and substituted aromatic systems prevalent in pharmaceuticals and functional materials.

Suzuki_Coupling_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product A This compound F Biaryl Product A->F B Aryl Halide (Ar-X) (e.g., 1-bromo-4-fluorobenzene) B->F C Pd Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) C->F Catalyzes D Base (e.g., K₂CO₃, Cs₂CO₃) D->F Activates E Solvent (e.g., Dioxane/H₂O, Toluene) E->F Medium

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Exemplary Protocol: Coupling with 1-bromo-4-fluorobenzene

This protocol provides a representative example of a Suzuki-Miyaura coupling reaction using this compound.

Protocol:

  • To a reaction vessel, add this compound (1.2 eq), 1-bromo-4-fluorobenzene (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to a temperature between 80-100 °C and stir until the reaction is complete (monitored by TLC or GC-MS).

  • Cool the reaction to room temperature and add water.

  • Extract the product with an organic solvent like ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Self-Validating System: The progress of the reaction should be monitored to ensure complete consumption of the limiting reagent (the aryl halide). The final product's identity and purity should be confirmed by spectroscopic methods (NMR, MS) and compared with expected values. The yield of the reaction will be a key indicator of the protocol's success.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care. While a specific safety data sheet (SDS) for this compound is not widely available, general precautions for boronic acids and pyrazole derivatives should be followed.

  • General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.

  • Personal Protective Equipment (PPE): Wear safety glasses with side shields, chemical-resistant gloves, and a lab coat.

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes. In case of skin contact, wash off with soap and plenty of water. If inhaled, move to fresh air. If swallowed, seek medical attention.[6]

  • Fire Fighting: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[6]

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its unique structural features make it an attractive reagent for the construction of complex molecules, particularly in the fields of medicinal chemistry and materials science. This guide has provided a detailed overview of its chemical properties, a step-by-step synthetic protocol, and a practical example of its application in Suzuki-Miyaura cross-coupling reactions. By following the outlined procedures and adhering to safety guidelines, researchers can effectively utilize this compound to advance their scientific endeavors.

References

[3-(3,5-Dimethyl-1H-pyrazol-1-YL)phenyl]boronic acid synthesis protocol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of [3-(3,5-Dimethyl-1H-pyrazol-1-YL)phenyl]boronic acid

This guide provides researchers, scientists, and drug development professionals with a comprehensive, field-proven protocol for the synthesis of this compound. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, strategic considerations, and mechanistic details that ensure a robust and reproducible synthesis. The protocols described herein are designed as a self-validating system, incorporating insights into optimization, purification, and characterization.

This compound is a highly valuable building block in modern organic synthesis. Its utility stems from the convergence of two key chemical motifs: the pyrazole ring and the boronic acid functional group.

  • The Pyrazole Core: The pyrazole nucleus is a "privileged scaffold" in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates.[1][2][3] Its unique electronic properties and ability to act as a bioisostere for other functional groups contribute to favorable pharmacokinetic profiles and target interactions, particularly in the development of kinase inhibitors.[2][4]

  • The Boronic Acid Handle: As a versatile functional group, the boronic acid is the cornerstone of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[5] This palladium-catalyzed C-C bond-forming reaction is indispensable for constructing complex molecular architectures, such as biaryl systems, which are common in pharmaceuticals and advanced materials.[6][7][8]

This guide details a robust two-step synthetic sequence, beginning with the construction of the pyrazole-aryl linkage, followed by the introduction of the boronic acid moiety.

Retrosynthetic Pathway

A logical retrosynthetic analysis of the target molecule dictates the overall strategy. The primary disconnection is at the carbon-boron bond, leading back to an aryl halide precursor. A second disconnection at the aryl carbon-nitrogen bond reveals the starting materials: an appropriate aryl halide and 3,5-dimethylpyrazole.

Retrosynthesis Target This compound Precursor1 1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole Target->Precursor1 C-B Disconnection (Miyaura Borylation) Start1 3-Bromoaniline Precursor1->Start1 C-N Disconnection (Buchwald-Hartwig Amination) Start2 3,5-Dimethylpyrazole Precursor1->Start2 C-N Disconnection (Buchwald-Hartwig Amination) Buchwald_Hartwig Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)-(X)L₂ Pd0->OA_Complex Oxidative Addition (Ar-X) Amine_Complex [Ar-Pd(II)-(Nuc)L₂]⁺ OA_Complex->Amine_Complex Ligand Exchange & Deprotonation (H-Nuc, Base) Product_Complex Product Amine_Complex->Product_Complex Reductive Elimination Product_Complex->Pd0 Catalyst Regeneration

References

A Senior Application Scientist's Technical Guide to [3-(3,5-Dimethyl-1H-pyrazol-1-YL)phenyl]boronic acid (CAS: 1025735-46-9)

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block at the Nexus of Synthesis and Medicine

[3-(3,5-Dimethyl-1H-pyrazol-1-YL)phenyl]boronic acid is a specialized organic reagent that has garnered significant interest for its utility as a versatile building block in both organic synthesis and medicinal chemistry.[1] Its structure is a sophisticated amalgamation of two key chemical motifs: the phenylboronic acid group, renowned for its role in palladium-catalyzed cross-coupling reactions, and the 3,5-dimethyl-1H-pyrazole moiety, a heterocyclic scaffold frequently found in biologically active compounds.[2][3] This unique combination makes it an invaluable intermediate for the construction of complex molecular architectures, particularly in the development of novel pharmaceuticals.[1][2]

The pyrazole ring is a well-established "privileged scaffold" in drug discovery, known to impart favorable pharmacokinetic properties and facilitate strong interactions with biological targets.[2][3][4] The boronic acid functional group, conversely, provides a reactive handle for the precise and efficient formation of carbon-carbon bonds, most notably through the Suzuki-Miyaura coupling reaction.[1][2] This guide provides an in-depth exploration of the compound's properties, reactivity, applications, and practical methodologies, designed to empower researchers in leveraging its full synthetic potential.

Physicochemical Properties and Characterization

The compound is typically supplied as a white to off-white solid and requires careful storage to maintain its stability and reactivity.[1]

PropertyValueReference
CAS Number 1025735-46-9[5]
Molecular Formula C₁₁H₁₃BN₂O₂[1]
Molecular Weight 216.04 g/mol [1][5]
Appearance White to off-white solid[1]
Purity ≥ 99% (HPLC)[1]
Storage Conditions Store at 0-8 °C[1][6][7]

Characterization Insights: The Utility of ¹¹B NMR Spectroscopy

While standard ¹H and ¹³C NMR are crucial for structural confirmation, ¹¹B NMR spectroscopy offers a direct window into the state of the boron center, which is fundamental to the compound's reactivity.[8] The chemical shift in ¹¹B NMR can confirm the presence of the sp²-hybridized boronic acid and monitor its conversion to a tetrahedral boronate complex during reactions. This technique is particularly powerful for studying reaction kinetics and the equilibrium between the boronic acid and its ester or boronate forms, providing critical data for optimizing reaction conditions.[8]

Core Reactivity: The Suzuki-Miyaura Cross-Coupling Engine

The primary utility of this compound lies in its function as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[1][2] This palladium-catalyzed process is a cornerstone of modern organic synthesis, enabling the formation of a C-C bond between an aryl halide (or triflate) and the arylboronic acid.[9][10] The reaction is prized for its high tolerance of various functional groups, operational simplicity under relatively mild conditions, and the commercial availability of a vast array of boronic acids.[10]

The catalytic cycle, a well-established mechanism, involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (R¹-X) bond, forming a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid (or its corresponding boronate, formed in situ with a base) is transferred to the palladium center, displacing the halide. This is often the rate-determining step.

  • Reductive Elimination: The two organic fragments (R¹ and R²) are coupled, forming the new biaryl product and regenerating the Pd(0) catalyst, allowing the cycle to continue.[10]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_complex R¹-Pd(II)L₂-X pd0->pd_complex Oxidative Addition oxidative_addition Oxidative Addition r1_pd_r2 R¹-Pd(II)L₂-R² pd_complex->r1_pd_r2 Transmetalation (Base Mediated) transmetalation Transmetalation r2b_oh2 [3-(Pyrazolyl)Ph]-B(OH)₂ (Boronic Acid) r2b_oh2->r1_pd_r2 base Base (e.g., K₃PO₄) r1_pd_r2->pd0 Reductive Elimination product R¹-R² (Biaryl Product) r1_pd_r2->product reductive_elimination Reductive Elimination aryl_halide R¹-X (Aryl Halide) aryl_halide->pd_complex

Suzuki-Miyaura Catalytic Cycle.

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of a pyrazole ring is a proven strategy in medicinal chemistry to enhance biological activity.[3][4] Pyrazole derivatives are known to exhibit a wide spectrum of pharmacological effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.[3]

Kinase Inhibitors: A significant application area for pyrazole-containing compounds is in the development of protein kinase inhibitors.[3][11] Kinases play a central role in cellular signaling, and their dysregulation is implicated in diseases like cancer and autoimmune disorders.[11] For instance, boron-containing pyrazole compounds have been specifically investigated as inhibitors of Janus kinase (JAK), a family of enzymes crucial for cytokine signaling pathways that drive inflammation.[11] The 3,5-dimethylpyrazole motif, as present in this reagent, can serve as a key pharmacophore that anchors the inhibitor within the ATP-binding pocket of the target kinase.

The logical workflow from this building block to a potential therapeutic agent involves using its reactive boronic acid handle to couple it with other complex heterocyclic systems, thereby generating novel and potent drug candidates.

Drug_Discovery_Workflow start This compound (Building Block) reaction Suzuki-Miyaura Coupling start->reaction intermediate Complex Biaryl Intermediate reaction->intermediate partner Functionalized Heterocyclic Halide (e.g., Pyrimidine, Indole) partner->reaction modification Further Synthetic Modifications intermediate->modification candidate Final Drug Candidate (e.g., Kinase Inhibitor) modification->candidate screening Biological Screening (In Vitro / In Vivo Assays) candidate->screening

Drug discovery workflow using the boronic acid building block.

Experimental Protocol: A Self-Validating Suzuki-Miyaura Coupling

This section provides a representative, field-proven protocol for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide.

Objective: To synthesize a biaryl product via palladium-catalyzed cross-coupling.

Materials:

  • This compound (1.2 equivalents)

  • Aryl Bromide (1.0 equivalent)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 - 0.05 equivalents)

  • Potassium Phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃) (2.0 - 3.0 equivalents)

  • Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Nitrogen or Argon gas supply

Protocol:

  • Reaction Setup (Inert Atmosphere is Critical):

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 eq.), this compound (1.2 eq.), and the base (e.g., K₃PO₄, 2.0 eq.).

    • Causality: Using a slight excess of the boronic acid ensures complete consumption of the potentially more valuable aryl halide. The base is essential for the transmetalation step, converting the boronic acid to the more reactive boronate species.[10]

  • Degassing the Solvent:

    • Add the solvent mixture (dioxane/water). Degas the solution thoroughly for 15-20 minutes by bubbling nitrogen or argon gas through it.

    • Causality: Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) state and can also promote unwanted side reactions. Degassing is a critical step to ensure catalyst longevity and high product yield.

  • Catalyst Addition:

    • Under a positive pressure of inert gas, add the palladium catalyst [Pd(PPh₃)₄] (0.03 eq.) to the reaction mixture.

    • Causality: The catalyst is added last to the degassed mixture to minimize its exposure to atmospheric oxygen. Pd(PPh₃)₄ is a common and effective pre-catalyst for a wide range of Suzuki couplings.[10]

  • Reaction Execution:

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 5-24 hours.[12]

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel to afford the pure biaryl compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Reagents to Flame-Dried Flask B 2. Add Solvents (Dioxane/Water) A->B C 3. Degas Mixture with N₂/Ar B->C D 4. Add Pd Catalyst under Inert Gas C->D E 5. Heat (80-100°C) and Stir D->E F 6. Monitor by TLC/LC-MS E->F G 7. Cool and Perform Aqueous Extraction F->G H 8. Dry and Concentrate Organic Layer G->H I 9. Purify via Column Chromatography H->I J 10. Characterize Final Product I->J

Step-by-step experimental workflow for Suzuki-Miyaura coupling.

Safety, Handling, and Storage

As with all chemical reagents, this compound should be handled by trained personnel in a well-ventilated chemical fume hood.[5]

  • Hazards: Boronic acids as a class may cause skin irritation, serious eye irritation, and respiratory irritation. Avoid inhalation of dust and direct contact with skin and eyes.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[13]

  • Handling: Avoid creating dust. All chemical products should be treated as having unknown hazards.[5]

  • Storage: Store the compound in a tightly sealed container in a cool, dry place. Recommended storage temperature is between 0-8 °C to ensure long-term stability.[1][7]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Conclusion

This compound stands out as a highly valuable and enabling chemical tool. Its dual functionality—a reactive boronic acid for robust C-C bond formation and a biologically relevant dimethyl-pyrazole core—positions it as a key intermediate in the synthesis of complex molecules. For professionals in drug discovery and organic synthesis, a thorough understanding of its properties and reactivity is essential for accelerating the development of next-generation pharmaceuticals and advanced materials.

References

[3-(3,5-Dimethyl-1H-pyrazol-1-YL)phenyl]boronic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to [3-(3,5-Dimethyl-1H-pyrazol-1-YL)phenyl]boronic acid

Abstract

This technical guide provides a comprehensive overview of this compound, a versatile heterocyclic building block crucial in modern medicinal chemistry and materials science. We will delve into its fundamental physicochemical properties, explore a representative synthetic pathway, and detail its primary application as a key reagent in palladium-catalyzed cross-coupling reactions. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the compound's utility and a self-validating protocol for its characterization, ensuring scientific integrity and reproducibility.

Introduction: The Strategic Value of Pyrazole Boronic Acids in Synthesis

Boronic acids are a class of organoboron compounds characterized by a C-B bond and two hydroxyl groups, rendering them generally stable, easy to handle, and of low toxicity.[1][2] Their prominence in organic synthesis surged with the advent of the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds with high precision and efficiency.[1][3] This has made boronic acids indispensable intermediates in the synthesis of complex organic molecules.[2]

The true strategic advantage of this compound lies in the fusion of the boronic acid moiety with a pyrazole heterocycle. The pyrazole ring is a privileged scaffold in medicinal chemistry, frequently found in bioactive molecules due to its ability to engage in hydrogen bonding and other favorable interactions with biological targets, often conferring desirable pharmacokinetic properties.[3][4] The specific incorporation of the 3,5-dimethylpyrazole group onto the phenylboronic acid core enhances reactivity and selectivity, making this compound a highly valuable reagent for developing targeted therapeutics, functionalized polymers, and advanced organic electronic materials.[5]

Physicochemical Properties and Handling

Accurate characterization is the foundation of reproducible science. The key physicochemical properties of this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₃BN₂O₂[5][6]
Molecular Weight 216.0 g/mol (216.04)[5][6]
CAS Number 1025735-46-9[5][6]
Appearance White to off-white solid[5]
Purity Typically ≥99% (by HPLC)[5]
Storage Conditions Store at 0-8 °C[5][7]

Handling & Storage Causality: Boronic acids can undergo thermal dehydration to form cyclic boroxine anhydrides.[1] Storing the compound at refrigerated temperatures (0-8 °C) minimizes this degradation pathway, preserving the compound's integrity and ensuring its reactivity for critical applications like Suzuki-Miyaura coupling. The material should be handled in a well-ventilated area, and appropriate personal protective equipment should be used, treating it with the recognition of having potentially unknown hazards.[6]

Synthesis Pathway and Mechanistic Considerations

While multiple proprietary synthesis routes exist, a logical and common approach involves a two-stage process: formation of the N-aryl pyrazole followed by a borylation step. This pathway is chosen for its high efficiency and the ready availability of starting materials.

Representative Synthesis Workflow

The diagram below illustrates a plausible synthetic route, demonstrating the logical progression from simple precursors to the final product.

G cluster_0 Stage 1: N-Arylation (Pyrazole Formation) cluster_1 Stage 2: Borylation A 3-Bromoaniline C 1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole A->C  + Acetylacetone (B)  Acid Catalyst, Heat B Acetylacetone E [3-(3,5-Dimethyl-1H-pyrazol-1-YL) phenyl]boronic acid pinacol ester C->E  + B2pin2 (D)  Pd Catalyst (e.g., Pd(dppf)Cl2)  Base (e.g., KOAc) D Bis(pinacolato)diboron (B2pin2) F [3-(3,5-Dimethyl-1H-pyrazol-1-YL) phenyl]boronic acid E->F  Hydrolysis  (e.g., Acidic workup)

Caption: A plausible two-stage synthesis of the target compound.

Expertise & Causality:

  • Stage 1 (N-Arylation): The reaction between an aniline derivative (3-bromoaniline) and a β-diketone (acetylacetone) is a classic and robust method for constructing the pyrazole ring.[4] The bromine atom is chosen as it is a stable directing group and an excellent handle for the subsequent cross-coupling reaction.

  • Stage 2 (Borylation): A Miyaura borylation reaction is employed. This palladium-catalyzed reaction is highly efficient for converting aryl halides into aryl boronic esters. Bis(pinacolato)diboron (B₂pin₂) is the preferred boron source as it is a stable solid, and the resulting pinacol ester is easily purified and more stable than the free boronic acid, serving as a convenient intermediate.[3] The final hydrolysis step cleaves the pinacol protecting group to yield the target boronic acid.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound is as a sophisticated building block in Suzuki-Miyaura cross-coupling reactions.[5] This reaction is fundamental to modern drug discovery for its ability to forge a bond between two sp²-hybridized carbon atoms, typically from an aryl halide and an aryl boronic acid.

The Catalytic Cycle

The diagram below outlines the generally accepted mechanism for the Suzuki-Miyaura reaction, illustrating the critical role of the boronic acid.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 OxAdd R1-Pd(II)-X (L2) Pd0->OxAdd Oxidative Addition Trans R1-Pd(II)-R2 (L2) OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination Prod R1-R2 Trans->Prod R1X R1-X (Aryl Halide) Boronic R2-B(OH)2 (Boronic Acid) + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Mechanism Explained:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of an aryl halide (R¹-X).

  • Transmetalation: The boronic acid (R²-B(OH)₂), activated by a base, transfers its organic group (the [3-(3,5-Dimethyl-1H-pyrazol-1-YL)phenyl] moiety) to the palladium center, displacing the halide. This is a crucial step where our title compound participates.[2]

  • Reductive Elimination: The two organic groups (R¹ and R²) are ejected from the palladium center, now bonded to each other to form the final product (R¹-R²). This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.

This process is instrumental in synthesizing complex biaryl structures, which are common motifs in pharmaceuticals.[2][5]

Experimental Protocol: Quality Control by High-Performance Liquid Chromatography (HPLC)

Trustworthiness in synthesis is achieved through rigorous validation of the final product. The following protocol details a standard method for assessing the purity of synthesized this compound.

Objective: To determine the purity of the synthesized compound and quantify any impurities.

Materials & Reagents:

  • Synthesized this compound

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Water

  • Formic Acid (FA), analytical grade

  • Volumetric flasks, pipettes, and autosampler vials

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector (e.g., Diode Array Detector)

  • C18 Reverse-Phase HPLC Column (e.g., 4.6 x 150 mm, 5 µm particle size)

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water. Add 1 mL of formic acid to 999 mL of HPLC-grade water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Add 1 mL of formic acid to 999 mL of HPLC-grade acetonitrile.

    • Degas both mobile phases for 15 minutes using sonication or vacuum filtration. Causality: Degassing prevents the formation of air bubbles in the pump and detector, which can cause pressure fluctuations and baseline noise, ensuring accurate quantification.

  • Standard & Sample Preparation:

    • Prepare a stock solution of the sample at 1 mg/mL in a 50:50 mixture of Mobile Phase A and B.

    • Perform serial dilutions to create working solutions, for example, a 0.1 mg/mL solution for analysis. Causality: Working within the linear dynamic range of the detector is critical for accurate purity assessment. A 0.1 mg/mL concentration is typically well-suited for UV detection of aromatic compounds.

  • HPLC Method Parameters:

    • Column: C18 Reverse-Phase, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C. Causality: Maintaining a constant column temperature ensures reproducible retention times.

    • Detection Wavelength: 254 nm. Causality: This wavelength is commonly used for aromatic compounds as it provides a good response for the phenyl and pyrazole chromophores.

    • Gradient Elution:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 95 5
      20.0 5 95
      25.0 5 95
      25.1 95 5

      | 30.0 | 95 | 5 |

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by dividing the peak area of the main product by the total area of all peaks and multiplying by 100.

    • A purity level of ≥99% is often required for use in sensitive drug discovery applications.[5]

Conclusion

This compound is more than a simple chemical reagent; it is a strategic enabling tool for chemists. Its well-defined structure, combining the robust reactivity of a boronic acid with the medicinally relevant pyrazole scaffold, makes it an invaluable asset in the rapid assembly of complex molecular architectures. From targeted cancer therapies to novel organic semiconductors, the applications of this compound are extensive and continue to grow.[5] The synthetic and analytical protocols outlined in this guide provide a framework for its effective utilization, ensuring that researchers can leverage its full potential with confidence and scientific rigor.

References

Determining the Solubility Profile of [3-(3,5-Dimethyl-1H-pyrazol-1-YL)phenyl]boronic acid: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Solubility in Drug Discovery

In the landscape of modern drug discovery and development, the intrinsic properties of a molecule can dictate its ultimate success or failure. Among these, aqueous solubility stands as a paramount physicochemical parameter.[1][2] Poor solubility can severely impede a compound's absorption and bioavailability, leading to unpredictable in vitro results and challenging in vivo studies.[2][3][4][5] For researchers working with novel compounds such as [3-(3,5-Dimethyl-1H-pyrazol-1-YL)phenyl]boronic acid, a versatile building block in medicinal chemistry, a comprehensive understanding of its solubility profile is not just advantageous—it is essential for advancing a potential drug candidate.[6][7]

This technical guide provides an in-depth framework for characterizing the solubility of this compound. Moving beyond a simple recitation of protocols, this document delves into the causal reasoning behind experimental choices, offers self-validating methodologies, and is grounded in authoritative scientific principles.

Molecular Profile: this compound

Before embarking on experimental determination, a structural analysis of the target compound can provide valuable insights into its expected solubility behavior.

Compound Name This compound
CAS Number 1025735-46-9[6][8]
Molecular Formula C₁₁H₁₃BN₂O₂[6][8]
Molecular Weight 216.0 g/mol [6]
Appearance White to off-white solid[6]

Key Structural Features Influencing Solubility:

  • Arylboronic Acid Moiety: The boronic acid group can engage in hydrogen bonding with water, yet the overall phenylboronic acid structure can be quite hydrophobic. The solubility of arylboronic acids in aqueous solutions is often low. However, their solubility can be significantly influenced by the solvent's polarity, with higher solubility generally observed in ethers and ketones and lower solubility in hydrocarbons.[9][10]

  • Dimethyl-pyrazole Ring: The pyrazole ring itself is a heterocyclic aromatic amine. While pyrazole can act as a bioisostere for a benzene ring to improve physicochemical properties like water solubility, the addition of two methyl groups increases the lipophilicity of this portion of the molecule.[11] This increased hydrophobicity may counteract the solubility-enhancing potential of the pyrazole nitrogen atoms.[12]

  • Overall Aromaticity: The compound is largely aromatic, which generally contributes to lower aqueous solubility due to the hydrophobic nature of the rings.

Given these features, it is reasonable to hypothesize that this compound will exhibit limited solubility in aqueous media, necessitating precise and sensitive analytical methods for its quantification.

Conceptual Framework: Thermodynamic vs. Kinetic Solubility

Understanding the two primary types of solubility measurements is crucial for designing a robust experimental plan. The choice between these assays depends on the stage of the drug discovery process.[3][13]

G cluster_0 Solubility Assessment cluster_1 Early Stage cluster_2 Late Stage Start Start Decision Stage of Discovery? Start->Decision Kinetic Kinetic Solubility Decision->Kinetic Early Thermo Thermodynamic Solubility Decision->Thermo Late HTS High-Throughput Screening (HTS) Kinetic->HTS Lead_ID Lead Identification HTS->Lead_ID Lead_Opt Lead Optimization Thermo->Lead_Opt Preformulation Preformulation Lead_Opt->Preformulation

  • Thermodynamic Solubility: This is the "true" or equilibrium solubility of a compound, where the dissolved solute is in equilibrium with the undissolved solid phase.[2][4][14] It is a critical parameter for preformulation and late-stage drug development, as it represents the maximum amount of a compound that can be dissolved in a given solvent system.[2][14] These assays typically involve longer incubation times (24 hours or more) to ensure equilibrium is reached.[3][14]

  • Kinetic Solubility: This measurement is more relevant for early-stage drug discovery and high-throughput screening (HTS).[3][15] It measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration stock solution (typically in DMSO) into an aqueous buffer.[3][13][15] This method is faster and reflects the conditions often encountered in in vitro biological assays.[13][15]

Experimental Protocols for Solubility Determination

The following sections provide detailed, step-by-step methodologies for determining both the kinetic and thermodynamic solubility of this compound.

Protocol 1: High-Throughput Kinetic Solubility Assay

This protocol is designed for rapid assessment, making it ideal for initial screening. It leverages the "shake-flask" method followed by analysis.[3][15]

Principle: A concentrated DMSO stock of the test compound is added to an aqueous buffer. After a short incubation period, any precipitate is removed by filtration, and the concentration of the remaining dissolved compound is determined.[1]

Materials and Equipment:

  • This compound

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microtiter plates (polypropylene for compound storage, filter plates for separation)

  • Multichannel pipettes

  • Plate shaker/incubator

  • UV-Vis spectrophotometer or HPLC-UV system

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Plate Setup: In a 96-well polypropylene plate, add 196 µL of PBS (pH 7.4) to each well.

  • Compound Addition: Add 4 µL of the 10 mM DMSO stock solution to the wells containing PBS. This results in a final concentration of 200 µM with 2% DMSO.[1]

  • Incubation: Seal the plate and place it on a plate shaker at room temperature for 2 hours.[3]

  • Filtration: Transfer the contents of the incubation plate to a 96-well filter plate and centrifuge to separate the supernatant from any precipitate.

  • Quantification: Analyze the filtrate using a suitable analytical method.

    • UV-Vis Spectrophotometry: If the compound has a sufficient chromophore, measure the absorbance at its λ_max. A calibration curve of the compound in the assay buffer (PBS with 2% DMSO) is required.

    • LC-MS/MS: For higher accuracy or for compounds with poor UV absorbance, LC-MS/MS is the preferred method.[3]

  • Data Analysis: Calculate the solubility in µM by comparing the analytical response of the sample to a standard curve.

G cluster_workflow Kinetic Solubility Workflow Stock Prepare 10 mM Stock in DMSO Dilute Add 4 µL Stock to 196 µL PBS (pH 7.4) Incubate Shake for 2 hours at Room Temp Filter Filter to Remove Precipitate Analyze Analyze Filtrate (UV-Vis or LC-MS) Calculate Calculate Solubility (µM)

Protocol 2: Thermodynamic (Equilibrium) Solubility Assay

This protocol determines the true solubility of the solid compound and is crucial for preformulation studies.[2][4]

Principle: An excess of the solid compound is agitated in the buffer for an extended period to ensure equilibrium is reached. The saturated solution is then filtered, and the concentration is determined.[4][14]

Materials and Equipment:

  • This compound (solid powder)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)[14]

  • Glass vials (e.g., 1.5 mL)[14]

  • Thermomixer or equivalent shaker/incubator[14]

  • Filtration apparatus (e.g., syringe filters)

  • HPLC-UV system

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh approximately 1 mg of the solid compound into a glass vial.[14]

  • Solvent Addition: Add 1 mL of the phosphate buffer to the vial.[14]

  • Equilibration: Seal the vials and place them in a thermomixer set to shake at a consistent speed (e.g., 700 rpm) and temperature (e.g., 25°C) for 24 hours.[14] This extended time is critical to ensure the system reaches equilibrium.

  • Phase Separation: After incubation, allow the vials to stand to let the undissolved solid settle.

  • Filtration: Carefully withdraw a sample of the supernatant and filter it to remove any remaining solid particles.

  • Quantification: Dilute the filtrate as necessary and analyze by HPLC-UV. A robust, validated HPLC method is essential for accurate quantification.

  • Data Analysis: Determine the concentration of the compound in the saturated solution using a calibration curve prepared with known concentrations of the compound. The result is typically reported in µg/mL or mM.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, tabular format for easy comparison.

Table 1: Hypothetical Solubility Data for this compound

Assay TypeSolvent/BufferTemperature (°C)Incubation TimeMeasured Solubility
KineticPBS (pH 7.4), 2% DMSO252 hourse.g., 45 µM
Thermodynamic0.1 M Phosphate Buffer (pH 7.4)2524 hourse.g., 15 µg/mL
ThermodynamicSimulated Gastric Fluid (pH 1.2)3724 hourse.g., 5 µg/mL
ThermodynamicSimulated Intestinal Fluid (pH 6.8)3724 hourse.g., 18 µg/mL

Interpreting the Results:

  • A significant difference between kinetic and thermodynamic solubility is common. Higher kinetic solubility suggests the compound can form supersaturated solutions that may precipitate over time.

  • The pH-dependent solubility, as seen in the simulated biological fluids, is critical for predicting oral absorption. For a compound with a pKa, its ionization state will change with pH, directly impacting solubility.[4]

Conclusion: A Pathway to Informed Drug Development

Characterizing the solubility of this compound is a foundational step in its evaluation as a potential drug candidate. By employing both kinetic and thermodynamic assays, researchers can gain a comprehensive understanding of its behavior in aqueous environments. This knowledge is not merely academic; it directly informs the design of in vitro assays, guides the development of suitable formulations for in vivo testing, and ultimately influences the strategic decisions that propel a compound through the drug development pipeline.[5] The protocols and principles outlined in this guide provide a robust framework for generating the high-quality, reliable solubility data necessary for success.

References

Spectroscopic Characterization of [3-(3,5-Dimethyl-1H-pyrazol-1-YL)phenyl]boronic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the key spectroscopic data for the versatile Suzuki-Miyaura cross-coupling reagent, [3-(3,5-Dimethyl-1H-pyrazol-1-YL)phenyl]boronic acid. The information herein is curated for researchers, scientists, and professionals in drug development and materials science to facilitate the identification, characterization, and quality control of this important synthetic building block.

Introduction

This compound, with the chemical formula C₁₁H₁₃BN₂O₂, is a white to off-white solid at room temperature.[1] Its molecular structure, featuring a phenylboronic acid moiety substituted with a 3,5-dimethylpyrazole group, makes it a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura reactions.[1] The unique electronic and steric properties imparted by the dimethylpyrazole substituent can influence the reactivity and selectivity of these coupling reactions, making it a compound of interest in the synthesis of pharmaceuticals and advanced materials.[1]

Accurate spectroscopic characterization is paramount for verifying the identity and purity of this reagent. This guide will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, providing insights into the interpretation of its spectral features.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. Below is a diagram illustrating the atomic numbering scheme used for spectral assignments in this guide.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.0s (br)2HB(OH)₂
~7.8-7.4m4HAr-H
~6.0s1HPyrazole C4'-H
~2.3s3HPyrazole C3'-CH₃
~2.2s3HPyrazole C5'-CH₃

Interpretation:

  • B(OH)₂ Protons: The protons of the boronic acid group are expected to appear as a broad singlet around 8.0 ppm. This broadness is due to chemical exchange and quadrupolar relaxation from the boron nucleus.

  • Aromatic Protons: The four protons on the phenyl ring will likely appear as a complex multiplet in the range of 7.4-7.8 ppm. The substitution pattern will lead to distinct signals, though they may overlap.

  • Pyrazole C4'-H Proton: The single proton on the pyrazole ring is expected to be a sharp singlet at approximately 6.0 ppm.[2]

  • Methyl Protons: The two methyl groups on the pyrazole ring are in different chemical environments and are expected to appear as two distinct singlets around 2.2 and 2.3 ppm.[2]

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information on the different types of carbon atoms in the molecule.

Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~150Pyrazole C3'
~140Pyrazole C5'
~135Ar-C (ipso to B)
~130-120Ar-C
~106Pyrazole C4'
~14Pyrazole C3'-CH₃
~12Pyrazole C5'-CH₃

Interpretation:

  • Pyrazole Carbons: The carbons of the pyrazole ring are expected to appear at distinct chemical shifts, with C3' and C5' being the most downfield due to their proximity to the nitrogen atoms. The C4' carbon should appear at a higher field, around 106 ppm.[2]

  • Aromatic Carbons: The phenyl ring carbons will resonate in the typical aromatic region of 120-135 ppm. The carbon atom attached to the boronic acid group (ipso-carbon) is difficult to observe due to quadrupolar broadening from the boron atom.

  • Methyl Carbons: The two methyl carbons will appear as sharp signals at high field, around 12 and 14 ppm.[2]

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

G cluster_sample_prep Sample Preparation cluster_instrument_setup Instrument Setup cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing Sample Weigh ~5-10 mg of sample Solvent Dissolve in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆) Sample->Solvent Tube Transfer to a 5 mm NMR tube Solvent->Tube Insert Insert sample into the magnet Tube->Insert Lock Lock on the deuterium signal of the solvent Insert->Lock Shim Shim the magnetic field for homogeneity Lock->Shim Tune Tune and match the probe for ¹H and ¹³C frequencies Shim->Tune H1 Acquire ¹H spectrum (e.g., 16 scans) Tune->H1 C13 Acquire ¹³C spectrum (e.g., 1024 scans) H1->C13 FT Fourier Transform the FID C13->FT Phase Phase correct the spectrum FT->Phase Baseline Apply baseline correction Phase->Baseline Reference Reference the spectrum (e.g., to residual solvent peak) Baseline->Reference

Caption: Standard workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Data (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadO-H stretch (boronic acid)
~3100MediumAromatic C-H stretch
~2950MediumAliphatic C-H stretch (methyl)
~1600MediumC=C stretch (aromatic)
~1550MediumC=N stretch (pyrazole)
~1350StrongB-O stretch
~1200StrongC-N stretch

Interpretation:

  • O-H Stretch: A prominent broad band in the 3400-3200 cm⁻¹ region is characteristic of the O-H stretching vibration of the boronic acid group, with the broadening due to hydrogen bonding.

  • C-H Stretches: Aromatic C-H stretching vibrations are expected around 3100 cm⁻¹, while the aliphatic C-H stretches of the methyl groups will appear around 2950 cm⁻¹.[3]

  • C=C and C=N Stretches: The stretching vibrations of the aromatic C=C bonds and the pyrazole C=N bond will likely appear in the 1600-1550 cm⁻¹ region.[4]

  • B-O and C-N Stretches: Strong absorptions corresponding to the B-O and C-N stretching vibrations are expected around 1350 cm⁻¹ and 1200 cm⁻¹, respectively.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.

Predicted MS Data (Electrospray Ionization, ESI)

m/zAssignment
217.1[M+H]⁺
239.1[M+Na]⁺
199.1[M+H - H₂O]⁺

Interpretation:

The molecular weight of this compound is 216.04 g/mol .[5] In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ would be observed at an m/z of approximately 217.1. It is also common to observe adducts with sodium, [M+Na]⁺, at m/z 239.1. A common fragmentation pathway for boronic acids is the loss of water, which would result in a fragment ion at m/z 199.1.

Experimental Protocol for LC-MS Data Acquisition

Liquid chromatography-mass spectrometry (LC-MS) is a common technique for the analysis of small organic molecules.

G cluster_sample_prep_ms Sample Preparation cluster_lc_method Liquid Chromatography cluster_ms_method Mass Spectrometry Sample_MS Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., Methanol) Filter_MS Filter the solution through a 0.22 µm syringe filter Sample_MS->Filter_MS Vial_MS Transfer to an autosampler vial Filter_MS->Vial_MS Column Use a C18 reverse-phase column Vial_MS->Column Mobile_Phase Employ a gradient elution with water and acetonitrile, both containing 0.1% formic acid Column->Mobile_Phase Injection Inject a small volume (e.g., 5 µL) Mobile_Phase->Injection Ionization Utilize electrospray ionization (ESI) in positive ion mode Injection->Ionization Scan_Range Scan a mass range of m/z 100-500 Ionization->Scan_Range

Caption: General workflow for LC-MS analysis.

Conclusion

The spectroscopic data presented in this technical guide provide a foundational framework for the characterization of this compound. The predicted NMR, IR, and MS spectra, along with their detailed interpretations, offer a reliable basis for identity confirmation and purity assessment. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality, reproducible data, which is essential for rigorous scientific research and development.

References

An In-Depth Technical Guide to Suzuki-Miyaura Coupling with Pyrazole Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Pyrazole Scaffold and the Synthetic Imperative

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically successful drugs.[1][2] Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and its role as a bioisostere for other aromatic rings have cemented its importance in drug design.[2] From blockbuster anti-inflammatory drugs like Celecoxib to targeted cancer therapies, the pyrazole motif is integral to molecules that modulate a vast range of biological targets.[1][3]

The efficient construction of carbon-carbon bonds to functionalize this critical scaffold is paramount. Among the myriad of cross-coupling reactions available to the synthetic chemist, the palladium-catalyzed Suzuki-Miyaura coupling has emerged as the most robust and versatile method for this purpose.[4][5] It offers broad functional group tolerance, generally mild reaction conditions, and utilizes organoboron reagents that are relatively non-toxic and environmentally benign.[6]

This guide provides a deep dive into the theory and practice of the Suzuki-Miyaura coupling as it applies to a particularly challenging yet vital class of reagents: pyrazole boronic acids. We will move beyond simple procedural lists to explore the causality behind experimental choices, empowering researchers to not only replicate but also to innovate and troubleshoot with confidence.

The Central Challenge: Instability and Protodeboronation of Pyrazole Boronic Acids

The primary obstacle in the use of five-membered heteroaromatic boronic acids, including pyrazoles, is their inherent instability, particularly their susceptibility to protodeboronation.[7] This undesired side reaction involves the cleavage of the C–B bond and its replacement with a C–H bond, effectively destroying the boronic acid and leading to reduced yields of the desired coupled product.[7]

The mechanism of protodeboronation is highly dependent on the reaction pH. Both acid-catalyzed and, more relevant to Suzuki-Miyaura conditions, base-catalyzed pathways exist.[7] For basic heteroaromatic systems like pyrazole, the situation is further complicated by the potential formation of zwitterionic species that can undergo rapid, unimolecular fragmentation.[5][7]

To circumvent this critical issue, several strategies have been developed, focusing on using more stable boronic acid surrogates that generate the active boronic acid in situ via slow release.[8] This approach maintains a low, steady concentration of the reactive boronic acid, favoring the productive cross-coupling pathway over the competing protodeboronation.[8]

Reagent TypeStructure Example (4-yl Pyrazole)Key Advantages
Boronic Acid Pyrazole-4-boronic acidDirectly active species.
Pinacol Ester Pyrazole-4-boronic acid pinacol esterIncreased stability, easier handling and purification, commercially available.[1][2][9]
MIDA Boronate N-Methyliminodiacetic acid (MIDA) boronateHighly stable, crystalline solids; enables "slow release" of boronic acid.[7][8]
Trifluoroborate Salt Potassium pyrazole-4-trifluoroborateBench-stable, crystalline solids; slow hydrolysis releases boronic acid.[7][8]

Table 1: Common Pyrazole Boronic Acid Surrogates and Their Advantages.

The synthesis of these crucial reagents, particularly the more stable pinacol esters, is well-documented. Common methods include the palladium-catalyzed Miyaura borylation of a halopyrazole with a diboron reagent (e.g., bis(pinacolato)diboron) or the lithiation of a pyrazole followed by quenching with a borate ester.[2][10]

The Catalytic Cycle: Mechanism and Key Components for Success

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst. Understanding this cycle is fundamental to rational optimization and troubleshooting. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6]

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oa_complex R¹-Pd(II)-X L_n (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition transmetalation_complex R¹-Pd(II)-R² L_n oa_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product R¹-R² transmetalation_complex->product r1x R¹-X (Aryl/Heteroaryl Halide) r1x->oa_complex boronate [R²-B(OH)₃]⁻ boronate->transmetalation_complex base Base (e.g., K₃PO₄) base->boronate Activation boronic_acid R²-B(OH)₂ (Pyrazole Boronic Acid) boronic_acid->boronate

The Suzuki-Miyaura Catalytic Cycle.

Causality in Component Selection for Pyrazole Couplings:

  • Palladium Precatalyst: Traditional catalysts like Pd(PPh₃)₄ can be effective but often require higher temperatures and catalyst loadings. For challenging substrates like pyrazoles, modern precatalysts are superior. Second-generation Buchwald precatalysts, such as XPhos Pd G2 , are particularly effective.[3][11][12][13] These complexes are air- and moisture-stable, ensuring accurate dosing, and are designed to rapidly generate the active, monoligated Pd(0) species in solution, which is crucial for efficient catalysis.[11][13]

  • Ligand: The choice of phosphine ligand is critical. For heteroaromatic couplings, bulky, electron-rich monodentate biarylphosphine ligands like XPhos are state-of-the-art.[11][14] The steric bulk of these ligands promotes the reductive elimination step (the final, product-forming step), while their electron-donating nature facilitates the initial oxidative addition of the aryl halide to the Pd(0) center.[11]

  • Base: The base plays a multifaceted role, primarily in activating the boronic acid to form a more nucleophilic boronate species, which is the active partner in transmetalation.[7] For protodeboronation-prone substrates, the choice of base is a delicate balance. Strong bases like NaOH or KOH can accelerate the desired reaction but also significantly increase the rate of undesired protodeboronation. Milder bases, such as potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃), are often optimal.[4][15] They are sufficiently basic to promote the catalytic cycle but minimize the decomposition of the sensitive pyrazole boronic acid.

  • Solvent: A mixture of an organic solvent and water is typically required. The organic solvent solubilizes the organic coupling partners and the catalyst, while water is necessary to dissolve the inorganic base. A common and effective solvent system is a mixture of 1,4-dioxane and water .[4]

A Field-Proven, Self-Validating Protocol

This protocol is designed for the Suzuki-Miyaura coupling of a generic halopyrazole with a pyrazole boronic acid pinacol ester, incorporating best practices for handling sensitive reagents.

Experimental_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Workup & Purification reagents 1. Combine Halopyrazole, Pyrazole Boronic Acid Pinacol Ester, & K₃PO₄ in a flame-dried flask. catalyst 2. Add XPhos Pd G2 precatalyst. reagents->catalyst degas 3. Seal flask, evacuate and backfill with Argon/Nitrogen (3x). catalyst->degas solvents 4. Add degassed solvents (e.g., Dioxane/Water) via syringe. degas->solvents heating 5. Heat the reaction mixture (e.g., 80-100 °C) with vigorous stirring. solvents->heating monitoring 6. Monitor progress by TLC or LC-MS until starting material is consumed. heating->monitoring cool 7. Cool reaction to room temperature. monitoring->cool extract 8. Dilute with organic solvent (e.g., EtOAc) and wash with water and brine. cool->extract dry 9. Dry organic layer (e.g., Na₂SO₄), filter, and concentrate. extract->dry purify 10. Purify crude product by flash column chromatography. dry->purify

Experimental Workflow for Pyrazole Suzuki-Miyaura Coupling.

Detailed Step-by-Step Methodology:

Reagents & Equipment:

  • Halopyrazole (e.g., 4-bromo-1-methyl-1H-pyrazole) (1.0 equiv)

  • Pyrazole boronic acid pinacol ester (1.2 - 1.5 equiv)

  • Potassium Phosphate (K₃PO₄), anhydrous powder (2.0 - 3.0 equiv)

  • XPhos Pd G2 precatalyst (1-2 mol%)[3][12][]

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (deionized, degassed)

  • Flame-dried Schlenk flask or reaction vial with a magnetic stir bar

  • Argon or Nitrogen source

  • Standard laboratory glassware for workup and purification

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask containing a magnetic stir bar, add the halopyrazole (1.0 equiv), the pyrazole boronic acid pinacol ester (1.2 equiv), and potassium phosphate (2.0 equiv).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the XPhos Pd G2 precatalyst (0.02 equiv).

  • Inerting the Atmosphere: Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure a fully inert atmosphere. This step is critical to prevent oxidation and deactivation of the Pd(0) catalyst.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe to achieve a final concentration of ~0.1-0.2 M with respect to the limiting reagent. The solution should be sparged with argon for 15-20 minutes prior to addition to remove dissolved oxygen.

  • Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir vigorously. Vigorous stirring is essential for ensuring efficient mixing of the biphasic system.

  • Monitoring: Monitor the reaction's progress by taking small aliquots (via syringe) and analyzing by TLC or LC-MS. The reaction is complete upon full consumption of the limiting aryl halide.

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate. Transfer to a separatory funnel and wash with water, followed by brine. The aqueous washes remove the inorganic base and salts.

  • Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel to afford the pure bi-pyrazole product.

Optimization Landscape: A Survey of Conditions

The optimal conditions can vary based on the specific electronic and steric properties of the coupling partners. The following table summarizes literature-proven conditions for various pyrazole couplings, providing a valuable starting point for methods development.

Halide SubstrateBoronic Acid/EsterCatalyst (mol%)Base (equiv)SolventTemp (°C)Yield (%)Reference
4-Bromo-3,5-dinitro-1H-pyrazolePhenylboronic acidXPhos Pd G2 (2)K₂CO₃ (2)Dioxane/H₂O8095
4-Bromo-1H-pyrazolePhenylboronic acidP1 (XPhos precatalyst) (6)K₃PO₄ (2)Dioxane/H₂O10086[4]
3-Chloroindazole5-Indoleboronic acidP2 (SPhos precatalyst) (2.5)K₃PO₄ (2)Dioxane/H₂O10095[4]
4-Bromo-3-amino-1H-pyrazolep-Tolylboronic acidXPhos Pd G2 (2)K₂CO₃ (2)EtOH/H₂OMW, 12091[15]
4-Bromo-1-methyl-1H-pyrazoleStyrylboronic acidXPhos Pd G2 (2)K₂CO₃ (2)EtOH/H₂OMW, 120High
BromobenzenePhenylboronic acidBis(3,5-di-t-butyl-pyrazolyl)PdCl₂ (0.33)K₂CO₃ (1.5)DMF14098[17]

Table 2: Selected Optimized Conditions for Suzuki-Miyaura Coupling of Pyrazole Derivatives.

Conclusion and Future Outlook

The Suzuki-Miyaura coupling of pyrazole boronic acids is a powerful, albeit challenging, transformation. Success hinges on a rational understanding of the underlying instability of the boronic acid and the deliberate selection of components to mitigate this issue. The use of stable boronic acid surrogates like pinacol esters, combined with advanced second-generation palladium precatalysts (e.g., XPhos Pd G2) and carefully chosen mild bases like K₃PO₄, has transformed this reaction into a reliable and high-yielding method. By understanding the "why" behind each reagent and condition, researchers are well-equipped to efficiently synthesize complex pyrazole-containing molecules, accelerating the pace of innovation in drug discovery and materials science.

References

A Technical Guide to the Medicinal Chemistry Applications of [3-(3,5-Dimethyl-1H-pyrazol-1-YL)phenyl]boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

[3-(3,5-Dimethyl-1H-pyrazol-1-YL)phenyl]boronic acid has emerged as a strategically significant building block in modern medicinal chemistry. Its structure synergistically combines two moieties of high value: the metabolically stable and pharmacologically proven 3,5-dimethylpyrazole ring, and the synthetically versatile boronic acid functional group. This guide provides an in-depth analysis of its applications, focusing on its primary role as a key reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to generate novel molecular entities for drug discovery. We will explore the underlying chemical principles, provide field-proven experimental protocols, and discuss the therapeutic potential of the resulting compounds, particularly in oncology and infectious diseases.

The Strategic Value of the Pyrazole-Boronic Acid Moiety

The utility of this compound stems from the distinct advantages conferred by its two core components.

The Pyrazole Nucleus: A Privileged Scaffold in Drug Design

The pyrazole ring is a five-membered aromatic heterocycle that is widely recognized as a "privileged scaffold" in medicinal chemistry.[1] Its prevalence is notable in a significant number of FDA-approved drugs, including kinase inhibitors for cancer (e.g., Ruxolitinib, Axitinib), treatments for HIV (Lenacapavir), and anti-inflammatory agents (Celecoxib).[2][3]

The value of the pyrazole nucleus can be attributed to several key factors:

  • Metabolic Stability: The pyrazole ring is generally robust to metabolic degradation, a crucial factor in improving the pharmacokinetic profile of drug candidates.[2]

  • Bioisosterism: It can act as a bioisostere for other aromatic rings, enhancing properties like lipophilicity and solubility, which are critical for cell permeability and oral bioavailability.[3]

  • Versatile Interactions: The two adjacent nitrogen atoms can participate in hydrogen bonding and other non-covalent interactions within enzyme active sites or receptor binding pockets, enabling potent and selective target engagement.[1]

Boronic Acids: More Than Just a Coupling Partner

While renowned for their role in carbon-carbon bond formation, boronic acids possess intrinsic properties that are highly relevant to medicinal chemistry.

  • Synthetic Versatility: Boronic acids are indispensable reagents in the Suzuki-Miyaura cross-coupling reaction, one of the most powerful and widely used methods for constructing complex biaryl and heteroaryl structures in drug discovery.[4][5][6] Their stability, low toxicity, and tolerance of a wide range of functional groups make them ideal for late-stage functionalization in lead optimization campaigns.[6][7]

  • Intrinsic Biological Activity: The boronic acid group is a Lewis acid capable of forming a reversible covalent bond with the hydroxyl group of serine residues found in the active sites of many enzymes.[8] This property has been successfully exploited in the design of potent enzyme inhibitors, most notably Bortezomib, a proteasome inhibitor used to treat multiple myeloma.[7][9] This dual functionality makes the title compound not only a structural building block but also a potential pharmacophore.

Synthesis and Physicochemical Properties

Understanding the synthesis of the title compound provides context for its availability and quality control in a research setting.

General Synthetic Strategy

The synthesis of this compound typically begins with the construction of the pyrazole ring, followed by the introduction of the boronic acid moiety. A common route involves the condensation of a substituted hydrazine with a 1,3-dicarbonyl compound, such as acetylacetone, to form the stable 3,5-dimethylpyrazole ring.[10][11] The boronic acid group can then be installed on the phenyl ring through methods like palladium-catalyzed borylation of a corresponding aryl halide.

Below is a logical workflow for the synthesis.

G cluster_0 Step 1: Pyrazole Formation cluster_1 Step 2: Borylation A 3-Bromoaniline C 1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole A->C Acid Catalyst, Reflux B Acetylacetone B->C E This compound pinacol ester C->E Pd Catalyst (e.g., Pd(dppf)Cl₂), Base (e.g., KOAc) D Bis(pinacolato)diboron (B₂pin₂) D->E F This compound E->F Hydrolysis (e.g., NaIO₄, HCl)

Figure 1: General synthetic workflow for the title compound.
Physicochemical Data

The following table summarizes key properties of the compound.

PropertyValueReference(s)
CAS Number 1025735-46-9[4][12]
Molecular Formula C₁₁H₁₃BN₂O₂[4][12]
Molecular Weight 216.04 g/mol [12]
Appearance Off-white to light yellow solidN/A
Purity ≥ 99% (HPLC recommended)[4]
Storage Conditions 4°C, under inert atmosphere (Argon or N₂)[13]

Core Application: Suzuki-Miyaura Cross-Coupling

The primary application of this compound is as a coupling partner in the Suzuki-Miyaura reaction, enabling the efficient synthesis of complex molecules.[4][14]

The Catalytic Cycle: A Mechanistic Overview

The reaction proceeds via a palladium-catalyzed cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions. The choice of palladium source and ligand is critical; bulky, electron-rich phosphine ligands like XPhos are often employed to promote the reaction, especially with challenging or sterically hindered substrates.[5][15]

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition PdII_Aryl R¹-Pd(II)-X (Aryl-Pd Complex) OxAdd->PdII_Aryl + R¹-X Transmetal Transmetalation PdII_Biaryl R¹-Pd(II)-R² (Di-organo-Pd Complex) Transmetal->PdII_Biaryl + [R²-B(OH)₃]⁻ RedElim Reductive Elimination RedElim->Pd0 C-C Bond Formation Product R¹-R² (Coupled Product) RedElim->Product ArylHalide R¹-X (Aryl Halide) BoronicAcid R²-B(OH)₂ (Boronic Acid) Base Base (e.g., K₂CO₃)

Figure 2: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: General Procedure for Coupling with an Aryl Bromide

This protocol provides a robust starting point for researchers. Optimization of the base, solvent, temperature, and catalyst may be required for specific substrates.

Materials:

  • This compound (1.2 equivalents)

  • Aryl or Heteroaryl Bromide (1.0 equivalent)

  • Palladium Catalyst (e.g., XPhos Pd G2, 2-5 mol%)[15]

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)

  • Anhydrous Solvent (e.g., 1,4-Dioxane/Water 4:1, or Toluene/Water)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask or microwave vial, add the aryl bromide, this compound, palladium catalyst, and base.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This step is critical as the Pd(0) active catalyst is oxygen-sensitive.

  • Solvent Addition: Add the degassed solvent system via syringe. The reaction mixture should be a suspension.

  • Heating: Place the reaction in a preheated oil bath at 80-110 °C or heat in a microwave reactor. Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-16 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

Therapeutic Potential and Target Classes

The molecular scaffold accessible through this building block is relevant to several important therapeutic areas.

Kinase Inhibitors for Oncology

The pyrazole ring is a cornerstone of many small-molecule kinase inhibitors.[2] By coupling the title compound with various halogenated heterocyclic cores (e.g., pyrimidines, quinolines), medicinal chemists can rapidly generate libraries of compounds to probe the structure-activity relationships (SAR) for specific kinase targets implicated in cancer.

Inhibitors of Serine Hydrolases and Proteases

While the primary use is in coupling, the final molecule retains the boronic acid moiety (if desired and not used in the coupling itself, e.g., by coupling a borylated pyrazole with a halogenated phenyl ring). This presents an opportunity to design dual-function inhibitors. The pyrazole-phenyl portion can provide affinity and selectivity for a target's binding pocket, while the boronic acid acts as a reversible covalent "warhead" for a catalytic serine residue.[9][16] This strategy is particularly relevant for serine proteases and β-lactamases, which are important targets for antiviral and antibacterial therapies.

Figure 3: Boronic acid inhibitor binding to a serine hydrolase active site.
Antibacterial Agents

Several studies have reported that aniline-derived pyrazole compounds possess potent and selective activity against drug-resistant bacteria, including MRSA and VRE.[2] The title compound is an excellent precursor for generating a wide array of such derivatives, positioning it as a valuable tool in the search for new antibiotics.

Conclusion and Future Directions

This compound is a high-value, versatile reagent that empowers medicinal chemists to efficiently synthesize novel and complex molecules. Its primary application in Suzuki-Miyaura cross-coupling provides a reliable pathway to structures containing the pharmacologically validated pyrazole scaffold. The inherent potential of the boronic acid group to act as a reversible covalent inhibitor further broadens its applicability in drug design. Future research will likely see this building block incorporated into more advanced drug modalities, such as PROTACs (PROteolysis TArgeting Chimeras) and targeted covalent inhibitors, further cementing its role in the development of next-generation therapeutics.

References

Methodological & Application

Application Note & Protocol: A Guide to Suzuki-Miyaura Coupling with [3-(3,5-Dimethyl-1H-pyrazol-1-YL)phenyl]boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Biaryl Scaffolds

The biaryl motif is a cornerstone in modern medicinal chemistry and materials science, forming the structural backbone of numerous pharmaceuticals, agrochemicals, and organic electronics.[1][2] The Suzuki-Miyaura cross-coupling reaction is a preeminent method for constructing these vital carbon-carbon bonds, lauded for its mild conditions, exceptional functional group tolerance, and the general stability of its organoboron reagents.[3][4][5] This guide provides a detailed protocol and mechanistic insights for the Suzuki-Miyaura coupling using a strategically important building block: [3-(3,5-Dimethyl-1H-pyrazol-1-YL)phenyl]boronic acid . This reagent is particularly valuable as it introduces a dimethyl-pyrazole moiety, a common pharmacophore that can enhance metabolic stability, modulate physicochemical properties, and serve as a versatile coordination ligand.[6][7] This application note is intended for researchers, scientists, and professionals in drug development seeking a robust and reproducible method for synthesizing complex biaryl compounds.

Understanding the Mechanism: The 'Why' Behind the Protocol

A deep understanding of the reaction mechanism is crucial for troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst, which shuttles between Pd(0) and Pd(II) oxidation states.[3][8][9]

The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar-X), forming a Pd(II) complex.[4][8] The reactivity of the halide typically follows the trend: I > Br > OTf >> Cl.[2][9]

  • Transmetalation: This is the crucial bond-forming step where the organic group from the boronic acid is transferred to the palladium center. The base plays a critical role here, activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transfer.[8][10]

  • Reductive Elimination: The two organic groups on the Pd(II) complex couple and are expelled from the coordination sphere, forming the new biaryl C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[4][8][9]

The Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle pd0 Pd(0)Ln pd2_ox Ar-Pd(II)Ln-X pd0->pd2_ox Oxidative Addition pd2_trans Ar-Pd(II)Ln-Ar' pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Regeneration product Ar-Ar' pd2_trans->product Reductive Elimination aryl_halide Aryl Halide (Ar-X) boronic_acid Boronic Acid (Ar'-B(OH)2) base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Materials and Reagents

Purity of reagents is paramount for the success and reproducibility of the Suzuki-Miyaura coupling.[11] Impurities can poison the catalyst or lead to unwanted side reactions.[11]

ReagentPurposeSupplier ExamplePurityNotes
This compoundNucleophilic Coupling PartnerChem-Impex[6]≥97%Store at 0-8 °C.[6][12]
Aryl Halide (e.g., 4-Bromoanisole)Electrophilic Coupling PartnerSigma-Aldrich≥98%Reactivity: I > Br > Cl.[9]
Pd(PPh₃)₄ (Tetrakis)Palladium(0) Catalyst PrecursorSigma-Aldrich99%Air-sensitive. Handle under inert gas.
K₂CO₃ (Potassium Carbonate)BaseFisher Scientific≥99%Must be finely powdered and dry.
1,4-DioxaneSolventAcros OrganicsAnhydrous, ≥99%Use deoxygenated solvent.
Deionized WaterCo-solventIn-houseHigh PurityMust be deoxygenated.
Ethyl AcetateExtraction SolventVWRACS Grade
BrineWashing AgentIn-houseSaturated NaCl solution
Anhydrous MgSO₄ or Na₂SO₄Drying AgentSigma-AldrichAnhydrous

Detailed Experimental Protocol

This protocol describes a general procedure for the coupling of this compound with an aryl bromide. Reaction conditions may require optimization depending on the specific aryl halide used.

Experimental Workflow Diagram

G start 1. Reaction Setup reagents Combine boronic acid, aryl halide, and K₂CO₃ in a flame-dried flask. start->reagents purge Purge flask with Argon/Nitrogen. reagents->purge add_solvents Add deoxygenated 1,4-Dioxane and Water. purge->add_solvents add_catalyst Add Pd(PPh₃)₄ catalyst under inert atmosphere. add_solvents->add_catalyst reaction 2. Reaction heat Heat to 80-100 °C and stir for 4-12h. reaction->heat monitor Monitor progress by TLC/LC-MS. heat->monitor workup 3. Work-up monitor->workup If complete cool Cool to room temperature. workup->cool quench Add water and extract with Ethyl Acetate. cool->quench wash Wash organic layer with water and brine. quench->wash dry Dry over MgSO₄/Na₂SO₄ and filter. wash->dry concentrate Concentrate in vacuo. dry->concentrate purification 4. Purification & Analysis chromatography Purify by flash column chromatography. purification->chromatography characterize Characterize pure product by NMR and MS. chromatography->characterize end Final Product characterize->end

Caption: Step-by-step workflow for the Suzuki-Miyaura synthesis.

Step-by-Step Procedure
  • Reaction Setup:

    • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv.), the aryl halide (1.2 equiv.), and finely powdered potassium carbonate (K₂CO₃, 2.0 equiv.).

    • Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

    • Through the septum, add deoxygenated 1,4-dioxane and deionized water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water for a 0.5 mmol scale reaction). Stir the mixture to form a suspension.

    • Carefully, and under a positive flow of inert gas, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 equiv., 3 mol%).

  • Reaction Execution:

    • Immerse the flask in a preheated oil bath at 90 °C.

    • Stir the reaction mixture vigorously for 4-12 hours. The reaction progress should be monitored periodically by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Extraction:

    • Once the reaction is complete (indicated by the consumption of the limiting reagent), remove the flask from the oil bath and allow it to cool to room temperature.[4]

    • Add deionized water (e.g., 20 mL) to the reaction mixture and transfer it to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash sequentially with water (20 mL) and then brine (20 mL).[1][4]

    • Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification and Analysis:

    • The crude product is then purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

    • The fractions containing the pure product are combined and the solvent is evaporated.

    • The identity and purity of the final biaryl product should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[1][13][14]

Troubleshooting and Key Considerations

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure catalyst is handled under inert conditions. Use a fresh bottle or a glovebox.
Insufficiently deoxygenated solventsSparge solvents with Argon or Nitrogen for at least 30 minutes before use.
Poor quality baseUse a fresh, finely powdered, and anhydrous base.
Protodeboronation Presence of excess water or acidUse anhydrous solvents and ensure the base is not hygroscopic. This side reaction is more common with heteroaryl boronic acids.[3]
High reaction temperatureTry lowering the reaction temperature. Some couplings can proceed at room temperature with a more active catalyst system.[10]
Homocoupling of Boronic Acid Presence of oxygenMaintain a strict inert atmosphere throughout the reaction.[9]
Difficult Purification Formation of byproductsRe-evaluate stoichiometry and reaction time. Ensure high purity of starting materials.[11]

Safety and Handling

  • General Precautions: All chemical manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Organoboron Compounds: Organoboron compounds can be irritating to the eyes and respiratory tract.[15] Avoid inhalation of dust and direct contact with skin and eyes.[15] In case of accidental exposure, follow standard first-aid procedures.[15][16]

  • Palladium Catalysts: Palladium compounds are heavy metals and should be handled with care. Avoid creating dust.

  • Solvents: 1,4-Dioxane is a flammable liquid and a potential carcinogen. Handle with appropriate care and dispose of waste according to institutional guidelines.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the synthesis of biaryl compounds. By utilizing this compound, researchers can efficiently introduce a valuable heterocyclic moiety into complex molecular frameworks. The protocol detailed in this guide, grounded in a solid mechanistic understanding, provides a reliable starting point for achieving high yields and purity. Careful attention to reagent quality, inert atmosphere techniques, and reaction monitoring are key to successful and reproducible outcomes in the pursuit of novel therapeutics and advanced materials.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling with [3-(3,5-Dimethyl-1H-pyrazol-1-YL)phenyl]boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Biaryl Pyrazole Scaffolds

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1][2][3] This palladium-catalyzed reaction has become indispensable in pharmaceutical and materials science for the construction of complex molecular architectures.[4][5] A particularly valuable class of building blocks for these endeavors are heteroaryl boronic acids, which allow for the introduction of heteroaromatic moieties that can significantly modulate the physicochemical and pharmacological properties of target molecules.[6][7]

This application note focuses on the use of a specific and highly versatile reagent, [3-(3,5-Dimethyl-1H-pyrazol-1-YL)phenyl]boronic acid (CAS RN: 1025735-46-9).[8][9] This compound uniquely combines a phenylboronic acid moiety with a 3,5-dimethylpyrazole group. The pyrazole ring is a privileged scaffold in medicinal chemistry, known for its presence in a wide array of biologically active compounds.[5][10] The strategic placement of this heterocycle on a phenylboronic acid creates a powerful building block for synthesizing biaryl pyrazole structures, which are key components in the development of targeted therapies, particularly in oncology, as well as in the creation of advanced organic electronic materials.[11][12]

These notes provide a comprehensive guide to leveraging this reagent, from understanding the underlying reaction mechanics to detailed, field-proven protocols for its successful application in cross-coupling reactions.

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[1][13] A general understanding of this mechanism is crucial for troubleshooting and optimizing reaction conditions.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl or vinyl halide (or pseudohalide), forming a Pd(II) complex.[13][14] The reactivity order for the halide is generally I > Br > OTf >> Cl.[14][15]

  • Transmetalation: In the presence of a base, the organoboron species (in this case, this compound) transfers its organic group to the palladium center, displacing the halide. The base is crucial for activating the boronic acid to form a more nucleophilic boronate species.[13][14]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new carbon-carbon bond of the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][13]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Ar'-B(OH)₂ Base PdII_Biaryl Ar-Pd(II)L_n-Ar' Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Ar-Ar' caption Fig. 1: Simplified Suzuki-Miyaura Catalytic Cycle.

Caption: A simplified representation of the key steps in the Suzuki-Miyaura cross-coupling reaction.

Experimental Design: Key Parameters and Considerations

The success of a Suzuki-Miyaura coupling reaction hinges on the careful selection of several key parameters. The interplay between the catalyst, ligand, base, and solvent system is critical for achieving high yields and purity.

Palladium Catalyst and Ligand Selection

The choice of palladium source and the associated ligand is arguably the most critical factor. The ligand stabilizes the palladium center, influences its reactivity, and can be tailored to specific substrates.[16][17]

Catalyst SystemLigand TypeKey Characteristics & Applications
Pd(PPh₃)₄ TriphenylphosphineA classic, versatile catalyst. Often effective for simple aryl bromides and iodides. May require higher temperatures.[18]
Pd(OAc)₂ / Buchwald Ligands Bulky, electron-rich biaryl phosphines (e.g., SPhos, XPhos)Highly active systems that enable the use of less reactive aryl chlorides and can often be run at lower temperatures and catalyst loadings.[18][19]
Pd-PEPPSI Catalysts N-Heterocyclic Carbene (NHC)Offer high stability and are particularly effective for challenging substrates, including some heteroaryl chlorides.[1][20]
PdCl₂(dppf) DiphosphineA robust catalyst often used for a wide range of substrates, including heteroaryl halides.[21][22]

For coupling with this compound, starting with a system like PdCl₂(dppf) or a Pd(OAc)₂/SPhos combination is a robust initial strategy, especially when coupling to aryl or heteroaryl bromides and chlorides.

The Role of the Base

The base plays multiple crucial roles in the catalytic cycle, most notably in the formation of the reactive boronate species (Ar-B(OH)₃⁻) which facilitates transmetalation.[14][23] The choice of base can significantly impact reaction rate and yield.

BaseStrengthCommon SolventsNotes
K₂CO₃ ModerateDMF/Water, Dioxane/WaterA widely used, effective base for many standard couplings.[20]
Cs₂CO₃ StrongDioxane, THFOften provides higher yields, especially with challenging substrates.[14]
K₃PO₄ StrongToluene, Dioxane, n-ButanolA strong, non-nucleophilic base that is particularly effective with sterically hindered substrates and heteroaryl halides.[13][24]
NaOH StrongTHF/Water, AlcoholsA cost-effective strong base, often used in aqueous solvent systems.[13]
Solvent Systems

The solvent must solubilize the reactants and facilitate the interaction of organic and inorganic components. Biphasic systems, often containing water, are common as water can help dissolve the inorganic base and activate the boronic acid.[1][14]

  • Ethers: Dioxane, THF, 2-MeTHF[1]

  • Aromatics: Toluene, Xylenes[1]

  • Alcohols: n-Butanol, Ethanol/Water[23][24]

  • Amides: DMF, DMAc[1]

A mixture of an organic solvent like dioxane or toluene with water is a common and effective starting point.[1][25]

Standard Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide

This protocol provides a general procedure for the cross-coupling of an aryl bromide with this compound.

Materials:

  • Aryl bromide (1.0 equiv)

  • This compound (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., PdCl₂(dppf), 1-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 equiv)

  • Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Experimental_Workflow start Start: Assemble Reagents setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Aryl Bromide, Boronic Acid, Base, and Catalyst to Flask setup->reagents solvent Add Degassed Solvent reagents->solvent reaction Heat Reaction Mixture (e.g., 80-100 °C) solvent->reaction monitor Monitor Progress (TLC/LC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Workup monitor->workup Complete extract Extract with Organic Solvent workup->extract purify Purification (Column Chromatography) extract->purify end End: Isolated Product purify->end

Caption: General experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (e.g., 0.5 mmol, 1.0 equiv), this compound (0.6 mmol, 1.2 equiv), the chosen base (e.g., K₃PO₄, 1.0 mmol, 2.0 equiv), and the palladium catalyst (e.g., PdCl₂(dppf), 0.015 mmol, 3 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 4 mL of 1,4-dioxane and 1 mL of water) via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 2-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.[6]

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficiently inert atmosphere; Low reaction temperature.Use a fresh batch of catalyst or a pre-catalyst.[26] Ensure rigorous exclusion of oxygen.[27] Increase reaction temperature.
Protodeboronation Presence of excess water or acid; Prolonged reaction time; Certain heteroaryl substrates.Use anhydrous conditions if possible; Use a stronger, non-hydroxide base (e.g., K₃PO₄); Use boronic esters instead of acids.[6][28]
Homocoupling of Boronic Acid Presence of oxygen; High catalyst loading.Ensure the reaction is thoroughly degassed. Reduce the catalyst loading.[27]
Dehalogenation of Aryl Halide Highly active catalyst system; Presence of hydrogen donors (e.g., alcohols).Switch to a less active catalyst or ligand. Use an aprotic solvent.[1]

Conclusion

This compound is a powerful and versatile building block for the synthesis of complex biaryl molecules. Its utility in medicinal chemistry and materials science is well-established.[11] By understanding the fundamental principles of the Suzuki-Miyaura reaction and carefully selecting the appropriate catalyst, base, and solvent system, researchers can effectively incorporate this valuable pyrazole moiety into a wide range of molecular scaffolds. The protocols and guidelines presented here offer a solid foundation for the successful application of this reagent in diverse research and development settings.

References

Synthesis of biaryl compounds with [3-(3,5-Dimethyl-1H-pyrazol-1-YL)phenyl]boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Strategic Synthesis of Medically Relevant Biaryl Scaffolds Utilizing [3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl]boronic Acid

Abstract

Biaryl structures are privileged motifs in modern medicinal chemistry, forming the backbone of numerous therapeutic agents. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone methodology for their synthesis due to its functional group tolerance, mild conditions, and high yields. This document provides an in-depth guide for researchers and drug development professionals on the application of this compound, a versatile building block for introducing a key pharmacophoric element. We will explore the underlying reaction mechanism, provide a robust and validated experimental protocol, discuss optimization strategies, and present a workflow for successful synthesis and analysis.

Introduction: The Significance of the Pyrazole-Biaryl Moiety

The 3,5-dimethyl-1H-pyrazole moiety is a highly sought-after functional group in drug discovery. Its unique electronic properties and ability to act as a hydrogen bond acceptor or a stable, non-basic nitrogen-containing scaffold make it a valuable component in designing molecules that interact with biological targets. When incorporated into a biaryl system via building blocks like this compound, it allows for the creation of novel chemical entities with tailored pharmacological profiles. These structures are frequently investigated for applications in oncology, inflammation, and neurodegenerative diseases.

The Suzuki-Miyaura cross-coupling reaction is the preeminent method for forging the crucial carbon-carbon bond between an aryl halide (or triflate) and an organoboron compound. Its success hinges on a palladium catalyst that cycles through multiple oxidation states to orchestrate the coupling of the two organic fragments.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

Understanding the catalytic cycle is paramount for troubleshooting and optimizing the reaction. The process is generally accepted to proceed through three key stages: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) complex. This is often the rate-limiting step.

  • Transmetalation: The boronic acid, activated by a base, forms a borate species (-B(OR)3). This species then transfers its aryl group to the Pd(II) complex, displacing the halide.

  • Reductive Elimination: The two aryl groups on the palladium center couple and are expelled from the coordination sphere, forming the desired biaryl product (Ar-Ar'). This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n Active Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)L_n-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation biaryl_pd_complex Ar-Pd(II)L_n-Ar' transmetalation->biaryl_pd_complex base_halide X-B(OH)₂ + Base transmetalation->base_halide reductive_elimination Reductive Elimination biaryl_pd_complex->reductive_elimination reductive_elimination->pd0 biaryl_product Ar-Ar' Biaryl Product reductive_elimination->biaryl_product boronic_acid Ar'B(OH)₂ + Base boronic_acid->transmetalation aryl_halide Ar-X aryl_halide->oxidative_addition

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of a Model Biaryl Compound

This protocol details a general procedure for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide.

3.1. Materials and Reagents

ReagentM.W. ( g/mol )EquivalentsAmount (mg)Moles (mmol)
Aryl Bromide (Ar-Br)-1.0-0.5
This compound229.071.2137.40.6
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]1155.560.0528.90.025
Potassium Carbonate (K₂CO₃)138.212.0138.21.0
1,4-Dioxane--4 mL-
Water--1 mL-

3.2. Step-by-Step Procedure

  • Reaction Setup: To a 10 mL round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (0.5 mmol), this compound (137.4 mg, 0.6 mmol), and potassium carbonate (138.2 mg, 1.0 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. This is a critical step to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Solvent and Catalyst Addition: Add 1,4-dioxane (4 mL) and water (1 mL) via syringe. The solvent mixture is crucial for dissolving both the organic and inorganic reagents. Degas the solution by bubbling the inert gas through it for 10-15 minutes.

  • Catalyst Introduction: Under a positive flow of inert gas, quickly add the tetrakis(triphenylphosphine)palladium(0) (28.9 mg, 0.025 mmol). The solution may turn from colorless to a light yellow or brown.

  • Reaction: Place the flask in a preheated oil bath at 90-100 °C. Allow the reaction to stir vigorously for 4-12 hours.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by taking small aliquots from the reaction mixture. Check for the consumption of the limiting reagent (aryl bromide).

  • Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers. Wash the organic layer with brine (2 x 15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Analysis cluster_purification Workup & Purification reagents 1. Add Reagents (Ar-Br, Boronic Acid, Base) inert 2. Establish Inert Atmosphere (Evacuate/Backfill N₂/Ar) reagents->inert solvents 3. Add & Degas Solvents (Dioxane/Water) inert->solvents catalyst 4. Add Pd(0) Catalyst solvents->catalyst heat 5. Heat Reaction (90-100 °C, 4-12h) catalyst->heat monitor 6. Monitor Progress (TLC / LC-MS) heat->monitor workup 7. Aqueous Workup (EtOAc/Water Extraction) monitor->workup dry 8. Dry & Concentrate workup->dry purify 9. Column Chromatography dry->purify product Pure Biaryl Product purify->product

Caption: A typical workflow for Suzuki-Miyaura cross-coupling.

Optimization and Troubleshooting

While the provided protocol is robust, optimization may be necessary depending on the specific aryl halide used.

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst (oxidized); Insufficiently active halide (e.g., Ar-Cl).Ensure rigorous inert atmosphere technique. Use a more active catalyst like Pd(dppf)Cl₂. For aryl chlorides, a stronger base (e.g., Cs₂CO₃) and a more electron-rich phosphine ligand may be required.
Homocoupling of Boronic Acid Reaction temperature too high; Presence of oxygen.Reduce the reaction temperature. Ensure the solvent is thoroughly degassed before adding the catalyst.
Decomposition of Reagents High temperature; Prolonged reaction time.Monitor the reaction closely and stop it once the starting material is consumed. Consider a lower reaction temperature.
Difficulty in Purification Close polarity of product and byproducts (e.g., homocoupled boronic acid).Optimize the chromatography eluent system. A different workup procedure, such as an acidic wash to remove basic impurities, may be beneficial.

Application Note & Protocols: The Strategic Use of [3-(3,5-Dimethyl-1H-pyrazol-1-YL)phenyl]boronic Acid in the Synthesis of Potent and Selective Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Abstract: Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1] The development of small molecule kinase inhibitors has, therefore, become a cornerstone of modern targeted therapy. Within this field, the pyrazole ring has emerged as a "privileged scaffold," prized for its ability to form key interactions within the ATP-binding pocket of kinases.[2][3] This guide provides an in-depth examination of [3-(3,5-Dimethyl-1H-pyrazol-1-YL)phenyl]boronic acid, a versatile and powerful building block for constructing novel kinase inhibitors. We will explore its chemical properties, provide a detailed, field-tested protocol for its application in Suzuki-Miyaura cross-coupling reactions, and discuss the critical role of its structural motifs in achieving high-potency kinase inhibition.

Introduction: The Power of the Pyrazole Scaffold in Kinase Inhibition

Protein kinases orchestrate a vast array of cellular functions by catalyzing the phosphorylation of specific substrates.[1] Their active sites feature a highly conserved "hinge region" that anchors the adenine moiety of ATP. A primary strategy in kinase inhibitor design is to introduce a heterocyclic scaffold that can mimic this interaction by forming one or more hydrogen bonds with the hinge backbone.

The N-unsubstituted pyrazole ring is an exceptional hinge-binder, capable of acting as both a hydrogen bond donor and acceptor.[4] This dual-interaction capability often translates into high-affinity binding. The this compound reagent strategically positions this key pyrazole moiety on a phenyl ring, providing a stable and synthetically accessible platform for elaboration into final drug candidates. The dimethyl substitution pattern can further enhance binding affinity, improve metabolic stability, and fine-tune solubility.

The Reagent: Properties and Advantages

This compound is a stable, solid-state reagent that serves as a cornerstone for introducing the dimethylpyrazole-phenyl fragment into a target molecule. Its primary application is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a robust and highly versatile method for forming carbon-carbon bonds.[5][6]

PropertyValueSource
Molecular Formula C₁₁H₁₃BN₂O₂[5]
Molecular Weight 216.0 g/mol [5]
CAS Number 1036993-33-3[5]
Appearance White to off-white solid[5]
Primary Application Suzuki-Miyaura Cross-Coupling[5]
Key Advantage Introduces a proven kinase hinge-binding motif[3][4]

Core Application: Suzuki-Miyaura Cross-Coupling Workflow

The Suzuki-Miyaura reaction is the method of choice for utilizing this reagent. It couples the boronic acid with an aryl or heteroaryl halide (or triflate) to form a biaryl system, which often constitutes the core scaffold of a kinase inhibitor.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product reagent1 [3-(3,5-Dimethyl-1H-pyrazol-1-YL) phenyl]boronic acid reaction Suzuki-Miyaura Coupling (Pd Catalyst, Base, Solvent) reagent1->reaction Boron Source reagent2 Aryl/Heteroaryl Halide (R-X, e.g., Bromo-pyrimidine) reagent2->reaction Electrophile product Biaryl Kinase Inhibitor Scaffold (Dimethylpyrazole-Phenyl-R) reaction->product C-C Bond Formation

Caption: General workflow for synthesizing a kinase inhibitor scaffold.

Detailed Protocol: Synthesis of a Pyrimidine-Pyrazole Scaffold

This protocol describes a representative synthesis coupling the title boronic acid with a 2-amino-4-chloro-pyrimidine derivative, a common core in many kinase inhibitors.

Materials & Reagents:

  • This compound (1.0 eq)

  • 2-Amino-4-chloro-6-methylpyrimidine (1.1 eq)

  • Palladium Catalyst: Pd(PPh₃)₄ (0.05 eq) or XPhos Pd G3 (0.02 eq)

  • Base: Potassium Carbonate (K₂CO₃) (3.0 eq) or Potassium Phosphate (K₃PO₄) (3.0 eq)[7]

  • Solvent: 1,4-Dioxane and Water (4:1 v/v)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Nitrogen or Argon source

Experimental Procedure:

  • Vessel Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add this compound (e.g., 216 mg, 1.0 mmol), 2-amino-4-chloro-6-methylpyrimidine (158 mg, 1.1 mmol), and the chosen base (e.g., K₂CO₃, 414 mg, 3.0 mmol).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times. This step is critical as the palladium catalyst is oxygen-sensitive.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 58 mg, 0.05 mmol).

  • Solvent Addition: Add the degassed solvent mixture (e.g., 4 mL of 1,4-Dioxane and 1 mL of Water). Degassing the solvent (e.g., by sparging with argon for 15-20 minutes) is crucial to remove dissolved oxygen which can deactivate the catalyst.

  • Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-16 hours.[7]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with Ethyl Acetate (20 mL).

    • Wash the organic layer sequentially with saturated NaHCO₃ solution (15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, typically using a gradient of Hexanes and Ethyl Acetate, to yield the desired biaryl product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Causality Behind Experimental Choices
  • Palladium Catalyst: The choice of catalyst and ligand (e.g., triphenylphosphine in Pd(PPh₃)₄ or bulky biarylphosphines like XPhos) is critical. The ligand stabilizes the Pd(0) active species and facilitates the key steps of oxidative addition and reductive elimination in the catalytic cycle.[7] XPhos-based precatalysts often allow for lower catalyst loadings and milder reaction conditions.

  • Base: The base is not merely a proton scavenger. It plays an essential role in the transmetalation step, converting the boronic acid to a more nucleophilic borate species (RB(OH)₃⁻), which facilitates the transfer of the aryl group to the palladium center.[6] K₂CO₃ and K₃PO₄ are effective and commonly used bases.[7][8]

  • Solvent System: A mixture of an organic solvent (like dioxane or DMF) and water is standard. The organic solvent solubilizes the organic reagents and catalyst, while water helps to dissolve the inorganic base and facilitates the formation of the active borate species.[8]

The Role in Kinase Inhibition: A Mechanistic Perspective

The final synthesized molecule, containing the dimethylpyrazole-phenyl moiety, is designed to fit into the ATP-binding site of a target kinase. The pyrazole ring acts as a bioisostere for the adenine ring of ATP.

G cluster_kinase Kinase ATP-Binding Pocket cluster_inhibitor Inhibitor Scaffold hinge Hinge Region (Backbone NH/CO) pocket Hydrophobic Pocket gatekeeper Gatekeeper Residue pyrazole 3,5-Dimethylpyrazole pyrazole->hinge H-Bonding (Key Interaction) phenyl Phenyl Linker phenyl->gatekeeper Positions Pyrazole r_group R-Group (e.g., Pyrimidine) r_group->pocket Occupies Pocket, Confers Selectivity

Caption: Binding mode of a pyrazole-based inhibitor in a kinase active site.

The N-H of the pyrazole ring can act as a hydrogen bond donor to a backbone carbonyl in the hinge region, while the second nitrogen can act as a hydrogen bond acceptor from a backbone N-H.[4] This bidentate interaction provides a strong anchor for the inhibitor. The phenyl ring acts as a rigid spacer, optimally positioning the pyrazole for this crucial interaction. The R-group, brought in via the Suzuki coupling, can then be tailored to exploit other regions of the ATP pocket, thereby driving potency and selectivity for the target kinase.[9]

Structure-Activity Relationship (SAR) Insights

The structural features of the [3-(3,5-Dimethyl-1H-pyrazol-1-YL)phenyl] moiety are not accidental; they are the result of extensive medicinal chemistry efforts.

G cluster_features Structural Features cluster_functions Functional Contributions to Inhibitor reagent [3-(3,5-Dimethyl-1H-pyrazol-1-YL) phenyl]boronic acid pyrazole Pyrazole Ring reagent->pyrazole dimethyl 3,5-Dimethyl Groups reagent->dimethyl phenyl Meta-Substituted Phenyl Linker reagent->phenyl hinge_binding Potent Hinge Binding (H-bond donor/acceptor) pyrazole->hinge_binding potency_pk Increased Potency Improved PK Properties dimethyl->potency_pk orientation Optimal Vector for Scaffold Elaboration phenyl->orientation

Caption: Relationship between structural features and functional roles.

  • Pyrazole Ring: As discussed, this is the primary hinge-binding pharmacophore.[3]

  • 3,5-Dimethyl Groups: These methyl groups can serve multiple purposes. They can make favorable van der Waals contacts in hydrophobic sub-pockets near the hinge, increasing binding affinity. Furthermore, they can shield the pyrazole ring from metabolic degradation (e.g., oxidation), thus improving the pharmacokinetic profile of the final compound.

  • Meta-Substituted Phenyl Linker: The 1,3-substitution pattern on the phenyl ring provides a specific spatial vector. This directs the rest of the molecule (the coupled R-group) away from the pyrazole in a manner that allows it to effectively probe and occupy the deeper regions of the ATP binding site, which is critical for achieving high potency and selectivity.[10]

Representative Biological Activity

To illustrate the potential, inhibitors built using this scaffold have shown potent activity against various kinases. The table below presents representative IC₅₀ data for pyrazole-based inhibitors against different kinase targets, demonstrating the broad applicability of this chemical class.

Compound ClassTarget KinaseRepresentative IC₅₀ (nM)Source
Pyrazole-pyrimidineCDK2/523-24[2]
Pyrazole-imidazoleJAK2 / JAK3166 / 57[9]
Pyrazole-triazineEGFR61[11]
Pyrazole-benzoimidazoleAurora A/B35 / 75[2]
Pyrazole derivativeALK530[12]

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for the rational design of kinase inhibitors. It provides medicinal chemists with a reliable and efficient method to incorporate a highly validated, potent, and metabolically stable hinge-binding fragment into their lead compounds. The robust Suzuki-Miyaura protocol enables rapid diversification, allowing for the exploration of structure-activity relationships and the optimization of lead compounds against a wide range of kinase targets. Its use accelerates the discovery and development of next-generation targeted therapies for cancer and other debilitating diseases.

References

The Versatility of [3-(3,5-Dimethyl-1H-pyrazol-1-YL)phenyl]boronic Acid in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Multifaceted Building Block for Next-Generation Materials

[3-(3,5-Dimethyl-1H-pyrazol-1-YL)phenyl]boronic acid is a versatile organic compound that has garnered significant interest in the realm of materials science. Its unique molecular architecture, featuring a reactive boronic acid group and a stable, electron-rich dimethyl-pyrazole moiety, makes it an invaluable building block for the synthesis of a wide array of functional materials. This document serves as a comprehensive guide for researchers, scientists, and professionals in drug development on the application of this compound, with a focus on its role in the fabrication of organic light-emitting diodes (OLEDs), chemical sensors, and as a precursor for metal-organic frameworks (MOFs).

The core utility of this compound lies in its ability to participate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1] This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity under mild conditions.[1] The presence of the pyrazole ring imparts favorable electronic properties and thermal stability to the resulting materials, making this boronic acid derivative a key player in the development of advanced electronics and nanotechnology.[2]

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 1025735-46-9
Molecular Formula C₁₁H₁₃BN₂O₂
Molecular Weight 216.04 g/mol
Appearance White to off-white solid
Purity ≥ 99% (HPLC)
Storage Conditions 0-8 °C

Application in Organic Light-Emitting Diodes (OLEDs)

The unique electronic properties of the pyrazole ring make this compound an attractive component in the synthesis of materials for OLEDs. The incorporation of this moiety can enhance electron transport and tune the emission wavelengths of organic semiconductors.[3]

Scientific Rationale

In OLEDs, the precise assembly of conjugated systems is crucial for efficient light emission.[3] The Suzuki-Miyaura coupling reaction provides a powerful tool for constructing these complex organic molecules.[1] By coupling this compound with various aryl halides, researchers can synthesize novel host materials, emitter materials, and charge transport materials with tailored properties for high-performance OLEDs.

Protocol 1: Synthesis of a Biphenyl-Pyrazole Derivative for OLED Applications via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an aryl bromide.

Materials
  • This compound

  • Aryl bromide (e.g., 4-bromoanisole)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water, deionized

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Inert atmosphere (Nitrogen or Argon)

Procedure
  • Reaction Setup: In a round-bottom flask, combine this compound (1.2 equivalents), the chosen aryl bromide (1.0 equivalent), and potassium carbonate (2.0 equivalents).

  • Solvent Addition: Add a 3:1 mixture of toluene and water to the flask. The solvent volume should be sufficient to dissolve the reactants.

  • Degassing: Purge the reaction mixture with an inert gas (nitrogen or argon) for 15-20 minutes to remove dissolved oxygen.

  • Catalyst Addition: Under the inert atmosphere, add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents) to the reaction mixture.

  • Reaction: Heat the mixture to 80-90°C and stir vigorously under the inert atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and wash it with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

  • Characterization: Characterize the purified product using techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.

Causality Behind Experimental Choices
  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere prevents the oxidation and deactivation of the catalyst.

  • Base (K₂CO₃): The base is crucial for the activation of the boronic acid and facilitates the transmetalation step in the catalytic cycle.

  • Ligand (PPh₃): Triphenylphosphine acts as a ligand for the palladium catalyst, stabilizing it and influencing its reactivity and selectivity.

  • Solvent System: The biphasic toluene/water system is commonly used for Suzuki couplings. The organic phase dissolves the reactants and catalyst, while the aqueous phase dissolves the inorganic base.

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition R-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R'-B(OH)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application in Chemical Sensors

The pyrazole moiety in this compound can act as a recognition element in chemical sensors. The nitrogen atoms in the pyrazole ring can coordinate with metal ions or participate in hydrogen bonding interactions, leading to a detectable signal change upon binding to an analyte. Furthermore, the boronic acid group itself is a well-known recognition motif for diols, such as those found in sugars and glycoproteins.[4]

Scientific Rationale

The development of fluorescent chemosensors often involves the integration of a recognition unit with a signaling unit (a fluorophore).[5] this compound can be coupled to a fluorescent core via a Suzuki reaction. The interaction of the resulting sensor molecule with a target analyte can modulate the fluorescence properties of the fluorophore, leading to a "turn-on" or "turn-off" fluorescent response.

Protocol 2: Synthesis of a Fluorescent Pyrazole-Based Sensor

This protocol outlines the synthesis of a fluorescent sensor by coupling this compound with a bromo-functionalized fluorophore (e.g., a brominated coumarin or bodipy dye).

Materials
  • This compound

  • Bromo-functionalized fluorophore

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water, deionized

  • Standard purification and characterization equipment

Procedure
  • Follow a similar reaction setup and procedure as described in Protocol 1, using the bromo-functionalized fluorophore as the aryl bromide.

  • Use Pd(dppf)Cl₂ as the catalyst, which is often effective for coupling with complex heteroaryl compounds.

  • The reaction is typically carried out in a mixture of 1,4-dioxane and water.

  • After purification, the resulting fluorescent sensor can be characterized for its photophysical properties (absorption and emission spectra) in the presence and absence of the target analyte.

Diagram 2: Workflow for Material Synthesis and Characterization

Workflow cluster_synthesis Synthesis cluster_characterization Characterization Reactants Reactants Suzuki Coupling Suzuki Coupling Reactants->Suzuki Coupling Crude Product Crude Product Suzuki Coupling->Crude Product Purification Purification Crude Product->Purification Pure Material Pure Material Purification->Pure Material Structural Structural Analysis (NMR, MS) Pure Material->Structural Optical Optical Properties (UV-Vis, PL) Pure Material->Optical Thermal Thermal Analysis (TGA, DSC) Pure Material->Thermal Device Fabrication Device Fabrication Pure Material->Device Fabrication Performance Testing Performance Testing Device Fabrication->Performance Testing

Caption: General workflow for the synthesis and characterization of advanced materials.

Application as a Precursor for Metal-Organic Frameworks (MOFs)

Metal-organic frameworks are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The pyrazole groups in this compound can act as effective N-donor ligands for the construction of MOFs.[6] The boronic acid group can also be utilized in the formation of the framework, for instance, through condensation reactions to form boroxine rings.

Scientific Rationale

The design and synthesis of MOFs with specific functionalities is a rapidly growing area of research.[7][8] The use of pyrazole-functionalized linkers can lead to MOFs with enhanced stability and tailored pore environments, making them suitable for applications in gas storage, separation, and catalysis.[2][3] While a direct synthesis of a MOF using this compound as the sole linker might be challenging, it can be used in combination with other ligands or modified to create multitopic linkers suitable for MOF construction.

Conclusion and Future Outlook

This compound is a highly valuable and versatile building block in materials science. Its ability to undergo efficient Suzuki-Miyaura cross-coupling reactions allows for the rational design and synthesis of a wide range of functional organic materials. The protocols and scientific rationale presented in this guide provide a solid foundation for researchers to explore the potential of this compound in the development of next-generation OLEDs, chemical sensors, and porous materials. Further research into the derivatization of this molecule and its incorporation into more complex architectures will undoubtedly lead to the discovery of new materials with exciting and innovative properties.

References

Application Note: Accelerating Suzuki-Miyaura Cross-Coupling Reactions with [3-(3,5-Dimethyl-1H-pyrazol-1-YL)phenyl]boronic acid Using Continuous Flow Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed protocol for conducting Suzuki-Miyaura cross-coupling reactions using [3-(3,5-Dimethyl-1H-pyrazol-1-YL)phenyl]boronic acid in a continuous flow chemistry setup. This compound is a valuable building block in medicinal chemistry and drug development, often used in the synthesis of targeted therapies.[1] Traditional batch processing methods for its coupling reactions can be limited by long reaction times, scalability issues, and safety concerns. By transitioning to a continuous flow process, we demonstrate significant improvements in reaction efficiency, safety, and scalability.[2][3] This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the advantages of flow chemistry for the synthesis of complex molecules.

Introduction: The Case for Flow Chemistry

The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency.[4][5] The reagent, this compound, is a versatile intermediate in the synthesis of biologically active molecules, particularly in the development of pharmaceuticals and agrochemicals.[1]

However, scaling these reactions in traditional batch reactors presents several challenges:

  • Heat and Mass Transfer Limitations: In large vessels, inefficient mixing and heat dissipation can lead to localized "hot spots," resulting in side reactions, impurity formation, and potentially hazardous runaway reactions.[3]

  • Safety Concerns: Handling pyrophoric reagents or managing exothermic reactions in large volumes increases operational risk.[2][3]

  • Scalability and Reproducibility: Translating a reaction from a small laboratory flask to a large production vessel is often not linear, requiring extensive re-optimization.[2]

Continuous flow chemistry addresses these limitations by performing reactions in a continuously moving stream within a small-volume reactor, such as a microreactor or a packed-bed system.[2] This approach offers numerous advantages:

  • Enhanced Safety: The small internal volume of flow reactors minimizes the amount of hazardous material present at any given time, significantly reducing the risk of thermal runaways.[2][3][6]

  • Superior Process Control: The high surface-area-to-volume ratio in flow reactors allows for extremely precise and efficient temperature control and mixing.[2][7] This leads to more consistent product quality, higher yields, and reduced impurity profiles.[7][8]

  • Rapid Optimization and Scalability: Reaction parameters such as temperature, pressure, concentration, and residence time (the time reactants spend in the heated reactor zone) can be varied quickly and automatically, allowing for rapid optimization.[9] Scaling up production is achieved by simply running the system for a longer duration or by "numbering up" (running multiple reactors in parallel), bypassing the need for re-validation.[2][3]

This protocol will detail the Suzuki-Miyaura coupling of this compound with a model aryl bromide, utilizing a packed-bed reactor with an immobilized palladium catalyst.

Experimental Protocol: Continuous Flow Suzuki-Miyaura Coupling

Reaction Scheme

Reaction Scheme for Suzuki-Miyaura Coupling

Figure 1. Suzuki-Miyaura coupling of this compound with 4-bromoanisole.

Materials and Reagents
Reagent/MaterialGradeSupplierPart Number
This compound≥ 99% (HPLC)Chem-Impex26698
4-Bromoanisole99%Sigma-AldrichB66408
Palladium(II) acetate99.9%Sigma-Aldrich520764
Triphenylphosphine99%Sigma-AldrichT84409
Potassium Carbonate (K₂CO₃)≥ 99%Sigma-AldrichP5833
1,4-DioxaneAnhydrous, 99.8%Sigma-Aldrich296309
Deionized WaterHPLC Grade--
Immobilized Pd Catalyst Cartridge(e.g., Pd(0) on silica)Varies-
Equipment Setup

A standard commercial flow chemistry system is used. The setup consists of two HPLC pumps, a T-mixer, a heated column reactor to house the packed bed, a back-pressure regulator (BPR), and a fraction collector.

Below is a visualization of the experimental workflow.

Flow_Chemistry_Setup cluster_reagents Reagent Delivery cluster_system Flow System cluster_collection Output A Reagent A ([Boronic Acid] + [Aryl Bromide] in Dioxane) PumpA HPLC Pump A A->PumpA Flow Rate A B Reagent B (Aqueous K₂CO₃) PumpB HPLC Pump B B->PumpB Flow Rate B Mixer T-Mixer PumpA->Mixer PumpB->Mixer Reactor Heated Packed-Bed Reactor (Pd Catalyst) Mixer->Reactor Combined Flow BPR Back-Pressure Regulator (BPR) Reactor->BPR Reaction Mixture Collection Product Collection (Fraction Collector) BPR->Collection Waste Waste BPR->Waste Equilibration

Diagram 1: Experimental workflow for the continuous flow Suzuki-Miyaura coupling.
Stock Solution Preparation

  • Reagent Stream A (Organic Phase): In a 100 mL volumetric flask, dissolve this compound (1.2 equiv.) and 4-bromoanisole (1.0 equiv.) in 1,4-Dioxane to achieve a final concentration of 0.1 M with respect to the limiting reagent (4-bromoanisole).

  • Reagent Stream B (Aqueous Phase): In a separate 100 mL volumetric flask, dissolve potassium carbonate (K₂CO₃, 3.0 equiv.) in deionized water to make a 0.3 M solution.

Causality Note: A slight excess of the boronic acid is used to ensure complete consumption of the more valuable aryl bromide. The choice of a water/dioxane solvent system is critical for solubilizing both the organic reagents and the inorganic base.

Step-by-Step Experimental Procedure
  • System Priming: Prime both Pump A and Pump B with their respective stock solutions to ensure all lines are filled and free of air bubbles.

  • Equilibration: Set the system to pump the solvent (1,4-Dioxane/Water mixture) through the entire system, including the packed-bed reactor, until the pressure and temperature stabilize. For this protocol, the reactor is heated to 100 °C and the back-pressure regulator is set to 100 psi.

    • Rationale: The elevated temperature accelerates the reaction kinetics, while the back-pressure regulator ensures the solvent remains in the liquid phase well above its atmospheric boiling point, enabling superheated conditions for faster reactions.[9]

  • Initiate Reaction Flow: Start pumping Reagent Stream A and Reagent Stream B into the T-mixer at equal flow rates (e.g., 0.5 mL/min each for a total flow rate of 1.0 mL/min). The combined stream flows through the heated packed-bed reactor.

  • Achieve Steady State: Allow the system to run for at least two to three reactor volumes to reach a steady state, where the concentration of reactants and products exiting the reactor is constant.[10] Divert the initial output to waste. The residence time is calculated as the reactor volume divided by the total flow rate.[11]

  • Product Collection: Once at a steady state, begin collecting the product stream using a fraction collector.

  • Reaction Monitoring: At each set of conditions, collect a sample for analysis (e.g., UPLC-MS or GC-MS) to determine the conversion of the starting material and the yield of the desired product.

  • System Shutdown: Upon completion, flush the entire system with the solvent mixture to remove all residual reagents and products before cooling and depressurizing the reactor.

Optimization and Data

A key advantage of flow chemistry is the ability to rapidly screen reaction parameters to find the optimal conditions.[9] The primary variables for optimization in this Suzuki-Miyaura coupling are residence time (controlled by the total flow rate) and temperature .

  • Residence Time: A shorter residence time increases throughput but may lead to incomplete conversion. A longer residence time can improve conversion but may also lead to product degradation or the formation of by-products.[11][12]

  • Temperature: Higher temperatures generally increase the reaction rate, but excessive heat can cause degradation of the catalyst or reagents.

The table below summarizes typical results from an optimization study.

Table 1: Optimization of Suzuki-Miyaura Coupling in Flow

RunTotal Flow Rate (mL/min)Reactor Temp. (°C)Residence Time (min)*Conversion (%)
12.0805.075
21.08010.092
30.58020.094
41.010010.0>99
51.012010.0>99
62.01005.096

*Based on a 10 mL packed-bed reactor volume.

From this data, the optimal conditions were identified as a reactor temperature of 100 °C with a total flow rate of 1.0 mL/min (10-minute residence time), which provided quantitative conversion of the starting material.

Inline Workup and Purification

For a fully continuous "telescoped" synthesis, inline purification modules can be integrated downstream from the reactor.[13][14] This approach avoids traditional, time-consuming batch workups.[15]

  • Liquid-Liquid Extraction: The product stream from the BPR can be directly fed into a membrane-based liquid-liquid separator (e.g., Zaiput®) where an organic solvent (e.g., ethyl acetate) is introduced. The aqueous phase containing the inorganic base and salts is continuously separated from the organic phase containing the desired product.[13]

  • Scavenger Resins: To remove any leached palladium from the heterogeneous catalyst or unreacted boronic acid, the organic stream can be passed through a packed column containing a palladium scavenger resin and a boronic acid scavenger resin.[9][14]

Telescoped_Workflow Reactor Flow Reactor (Suzuki Coupling) LLE Inline Liquid-Liquid Extraction Reactor->LLE Crude Product (Biphasic) Scavenger Scavenger Column LLE->Scavenger Organic Phase SolventEvap Solvent Evaporation Scavenger->SolventEvap Purified Stream PureProduct Pure Product SolventEvap->PureProduct

Diagram 2: A telescoped workflow incorporating inline purification.

Conclusion

The transition from batch to continuous flow processing for the Suzuki-Miyaura coupling of this compound offers substantial benefits. This protocol demonstrates a safer, more efficient, and highly reproducible method that allows for rapid optimization and seamless scalability. The use of a packed-bed reactor simplifies catalyst handling and removal, while the potential for integrating inline workup procedures paves the way for fully automated and telescoped synthesis, accelerating drug discovery and development timelines. The adoption of flow chemistry is a key enabler for modern, sustainable, and efficient pharmaceutical manufacturing.[3][7]

References

Application Note: A Guide to the Scalable Synthesis of [3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl]boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

[3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl]boronic acid is a pivotal building block in modern medicinal chemistry, particularly in the synthesis of kinase inhibitors and other targeted therapies.[1] The successful transition of its synthesis from the laboratory bench to pilot and manufacturing scales is a critical step in the drug development timeline. This application note provides a comprehensive, experience-driven guide for researchers, chemists, and process development professionals. It details a robust, two-step synthetic protocol and, more importantly, outlines the critical considerations and strategic approaches necessary for a safe, efficient, and scalable process.

Introduction: Strategic Importance in Drug Discovery

The prevalence of the pyrazole motif in pharmacologically active molecules underscores the importance of versatile intermediates like this compound. Boronic acids are renowned for their utility in Suzuki-Miyaura cross-coupling reactions, a powerful and widely adopted method for constructing carbon-carbon bonds in complex molecules.[2][3] The purity and availability of this specific boronic acid directly impact the efficiency of synthesizing drug candidates, making a scalable and reliable manufacturing process a high-priority objective in pharmaceutical development.[3]

Foundational Synthesis: A Validated Laboratory-Scale Protocol

A well-understood and optimized laboratory procedure is the bedrock of any scale-up endeavor. The following protocol describes a common and effective two-step synthesis starting from commercially available materials.

Reaction Pathway

The synthesis proceeds via an initial Ullmann coupling to form the C-N bond, followed by a low-temperature lithiation-borylation sequence to install the boronic acid functionality.

Caption: Overall synthetic scheme for this compound.

Detailed Experimental Protocol

Step 1: Ullmann C-N Coupling

  • Reactor Setup: Charge a dry, inerted reactor with 3-bromoiodobenzene (1.0 eq), 3,5-dimethylpyrazole (1.1 eq), potassium carbonate (2.0 eq), copper(I) iodide (0.1 eq), and L-proline (0.2 eq).

  • Solvent Addition: Add dimethyl sulfoxide (DMSO) to the reactor.

  • Reaction Execution: Heat the mixture to 90-100 °C and maintain with vigorous stirring until reaction completion is confirmed by in-process controls (e.g., HPLC).

  • Work-up: Cool the reaction mixture and perform an aqueous quench. Extract the product into a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate under reduced pressure to yield crude 1-(3-bromophenyl)-3,5-dimethyl-1H-pyrazole.

Step 2: Lithiation and Borylation

  • Reactor Setup: Dissolve the crude intermediate from Step 1 in anhydrous tetrahydrofuran (THF) in a dry, inerted reactor equipped with a cryostat.

  • Cooling: Cool the solution to -78 °C.

  • Lithiation: Slowly add n-butyllithium (n-BuLi, 1.1 eq) dropwise, ensuring the internal temperature does not exceed -70 °C. Stir for 1 hour after the addition is complete.

  • Borylation: Add triisopropyl borate (1.2 eq) dropwise, again maintaining the temperature below -70 °C.

  • Quench and Isolation: Allow the reaction to warm to room temperature overnight. Quench by adding 2 M HCl. After stirring, separate the layers. Extract the aqueous phase with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry, and concentrate. The crude boronic acid is typically purified by recrystallization from a suitable solvent system (e.g., acetone/water) to yield the final product.

Critical Scale-Up Considerations: Bridging the Gap from Grams to Kilograms

Directly scaling the laboratory protocol is a recipe for failure. A successful scale-up requires a holistic re-evaluation of the process with a focus on safety, efficiency, and robustness.

Process Safety: Managing High-Energy Reactions
  • Thermal Hazards of Lithiation: The reaction of n-BuLi is highly exothermic. On a large scale, the reduced surface-area-to-volume ratio of reactors severely limits heat dissipation.[4] It is imperative to perform reaction calorimetry to quantify the heat of reaction and determine the maximum safe addition rate of n-BuLi for the available cooling capacity. Failure to do so can lead to a thermal runaway.

  • Handling Pyrophoric Reagents: n-Butyllithium is pyrophoric, igniting spontaneously on contact with air and reacting violently with water.[5][6] Large-scale handling requires engineered controls, such as closed-system transfer lines, and strict adherence to established safety protocols.[6][7] All personnel must be specifically trained for handling such reagents.[7]

  • Solvent Risks: THF can form explosive peroxides. On an industrial scale, peroxide-free THF must be used, and its peroxide level should be regularly monitored. Evaluating safer, alternative ethereal solvents like 2-methyl-THF, which has a lower tendency to form peroxides, is a prudent scale-up strategy.

Economic and Environmental Viability
  • Catalyst and Ligand Optimization: The Ullmann reaction is a cornerstone of this synthesis.[8][9][10] While effective, the 10 mol% catalyst loading used in the lab is often economically prohibitive at scale. Process development should focus on reducing the copper catalyst loading to 1-5 mol%. Furthermore, replacing the relatively expensive L-proline ligand with more cost-effective alternatives like N,N'-dimethylethylenediamine (DMEDA) should be investigated.[11][12]

  • Solvent and Reagent Minimization: Reducing solvent volumes (process intensification) increases reactor throughput and minimizes waste. The concentration of each step should be optimized, balancing solubility, reaction kinetics, and effective mixing.

Process Control and Robustness
  • Mixing and Mass Transfer: In the heterogeneous Ullmann coupling, efficient mixing is crucial to ensure consistent reaction rates. In the lithiation step, poor mixing can create localized "hot spots" during n-BuLi addition, leading to impurity formation. The reactor geometry and agitator design are critical process parameters.

  • Temperature Control: Maintaining cryogenic temperatures in large reactors is energy-intensive and challenging. The process must be designed around the available cooling capacity. Flow chemistry offers a modern alternative for lithiation-borylation sequences, providing superior heat transfer and precise temperature control, which can significantly improve safety and product quality.[4][13][14]

  • Purification Strategy: Chromatography is generally not a viable purification method for large-scale production due to high cost and solvent consumption.[15] Developing a robust crystallization procedure is the most critical aspect of the downstream process. This includes solvent screening, cooling profile optimization, and potentially seeding to ensure consistent isolation of the desired polymorph with high purity. Alternative non-chromatographic purification methods, such as forming a salt of the boronic acid to wash away neutral impurities, can also be explored.[16][17]

Impurity Profiling and Control

Controlling impurities is paramount, especially for an intermediate destined for API synthesis.[3]

  • Starting Material Purity: The quality of incoming 3-bromoiodobenzene and 3,5-dimethylpyrazole must be strictly controlled, as impurities can carry through the synthesis.

  • Process-Related Impurities:

    • Homocoupling Products: In the Ullmann step, the formation of symmetrical biaryls can occur.

    • Over/Under-Borylation: During the lithiation-borylation, incorrect stoichiometry can lead to the formation of borinic acids (from the addition of two aryl groups to boron) or other related impurities.[18]

    • Protodeboronation: The C-B bond can be cleaved by acidic or even neutral water, especially at elevated temperatures, leading back to the bromo-intermediate. Work-up conditions must be optimized to minimize this degradation pathway.

  • Residual Metals: The copper catalyst must be efficiently purged from the product. This is often achieved by aqueous washes containing a chelating agent (e.g., EDTA) or by treating the organic solution with a scavenger resin.

Data and Workflow Visualization

Table: Lab vs. Scale-Up Parameter Adjustments
ParameterLaboratory Scale (e.g., 50 g)Key Scale-Up Considerations & TargetRationale
Ullmann Coupling
Catalyst Loading (CuI)5-10 mol%Optimize to 1-2 mol%Reduce cost and downstream metal contamination.
LigandL-prolineScreen cheaper alternatives (e.g., DMEDA)Improve process economics.
Lithiation-Borylation
Temperature ControlDry ice/acetone bath (-78 °C)Reactor cryostat, precise control (-70 to -60 °C)Ensure safety and prevent thermal runaway.
n-BuLi AdditionManual, rapid additionSlow, controlled addition based on calorimetry dataManage highly exothermic reaction.
TechnologyBatch reactorConsider flow chemistry for enhanced safety/controlSuperior heat and mass transfer.[13][14]
Purification
Primary MethodSilica Gel ChromatographyRecrystallizationScalability, cost-effectiveness, and efficiency.

Workflow: A Phased Approach to Scale-Up

G A Phase 1: Lab Optimization - Route Scouting - Initial Impurity ID B Phase 2: Process Safety - Reaction Calorimetry (DSC, RC1) - Process Hazard Analysis (PHA) A->B Safety First C Phase 3: Parameter Optimization - Catalyst & Ligand Screening - Solvent Selection - Concentration & Temp Studies B->C Define Safe Operating Window D Phase 4: Downstream Development - Crystallization Screening - Impurity Purge Strategy - Drying Studies C->D Integrate Upstream/Downstream E Phase 5: Pilot Scale Demonstration - Execute in Plant Equipment - Confirm CPPs - Generate Material for Tox Studies D->E Confirm & Validate

Caption: Phased workflow for robust process development and scale-up.

Conclusion

The journey of scaling the synthesis of this compound from the laboratory to production is a complex but manageable process. It demands a paradigm shift from focusing solely on chemical yield to a multi-parameter optimization that encompasses safety, process robustness, economic viability, and impurity control. By systematically addressing the challenges of exothermic reactions, reagent selection, and purification, and by leveraging modern process analytical technologies and engineering solutions like flow chemistry, development teams can create a safe, reliable, and efficient manufacturing process to supply this critical building block for the advancement of new medicines.

References

Application Note: Streamlined Synthesis of Biaryl Scaffolds via One-Pot Borylation and Suzuki-Miyaura Coupling of [3-(3,5-Dimethyl-1H-pyrazol-1-YL)phenyl]boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed protocol for a one-pot synthesis involving the in situ generation of [3-(3,5-Dimethyl-1H-pyrazol-1-YL)phenyl]boronic acid and its subsequent Suzuki-Miyaura cross-coupling with various aryl halides. This streamlined approach circumvents the need for isolation and purification of the boronic acid intermediate, offering significant advantages in terms of efficiency, time, and resource management. The described methodology is particularly relevant for researchers in medicinal chemistry and materials science, enabling rapid access to complex biaryl structures containing the versatile 3,5-dimethylpyrazole moiety.

Introduction: The Strategic Importance of Pyrazole-Containing Biaryls

Biaryl scaffolds are privileged structures in modern drug discovery, forming the core of numerous therapeutic agents. The pyrazole moiety, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a particularly valuable component in pharmaceutical design. It can act as a bioisostere for arenes or other heterocycles, often leading to improved potency, selectivity, and physicochemical properties such as solubility and metabolic stability.[1] Specifically, the 3,5-dimethylpyrazole group offers distinct steric and electronic properties that can be exploited to fine-tune molecular interactions with biological targets, such as the hinge region of protein kinases.[2]

This compound is a key building block for introducing this valuable pharmacophore into larger molecular frameworks. Its utility in Suzuki-Miyaura cross-coupling reactions is well-established for the synthesis of biologically active molecules and advanced materials.[3] Traditional multi-step approaches, which involve the synthesis, isolation, and purification of the boronic acid before its use in a subsequent coupling reaction, can be time-consuming and may suffer from yield losses, especially if the boronic acid intermediate is unstable.

The one-pot Miyaura borylation/Suzuki-Miyaura coupling sequence has emerged as a powerful strategy to overcome these limitations.[2][4][5] This approach involves the palladium-catalyzed borylation of an aryl halide to generate a boronic ester in situ, which is then directly used in a subsequent Suzuki-Miyaura coupling with a second aryl halide within the same reaction vessel. This "telescoped" synthesis enhances efficiency and is highly amenable to the rapid generation of compound libraries for screening and lead optimization.

This guide details a robust, microwave-assisted one-pot protocol starting from the readily accessible precursor, 1-(3-bromophenyl)-3,5-dimethyl-1H-pyrazole.

The One-Pot Borylation/Suzuki-Miyaura Strategy: A Mechanistic Overview

The elegance of the one-pot strategy lies in the seamless integration of two distinct catalytic cycles, often mediated by the same palladium catalyst. The process can be conceptually divided into two stages without the need for intermediate workup.

Stage 1: Miyaura Borylation The process begins with the palladium-catalyzed reaction between the starting aryl bromide (1-(3-bromophenyl)-3,5-dimethyl-1H-pyrazole) and a boron source, typically bis(pinacolato)diboron (B₂pin₂). A weak base, such as potassium acetate (KOAc), is employed in this step. The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the diboron reagent and reductive elimination to yield the aryl boronate ester.[2][6]

Stage 2: Suzuki-Miyaura Cross-Coupling Upon completion of the borylation, the second aryl halide and a stronger aqueous base (e.g., sodium carbonate, Na₂CO₃) are introduced directly into the reaction mixture. The same palladium catalyst then initiates the Suzuki-Miyaura coupling cycle. The aryl boronate ester generated in the first stage undergoes transmetalation to a palladium(II) complex (formed from the oxidative addition of the second aryl halide). Subsequent reductive elimination from this complex yields the final biaryl product and regenerates the active Pd(0) catalyst.[2][6]

The use of a single catalyst loading for both transformations is a key advantage, making the process more atom-economical and cost-effective.[2]

Logical Flow of the One-Pot Synthesis

OnePot_Workflow cluster_setup Initial Reaction Setup cluster_stage1 Stage 1: Miyaura Borylation cluster_stage2 Stage 2: Suzuki-Miyaura Coupling A 1-(3-bromophenyl)-3,5-dimethyl-1H-pyrazole (Ar¹-Br) F Microwave Heating (e.g., 120 °C, 45 min) A->F B Bis(pinacolato)diboron (B₂pin₂) B->F C Pd Catalyst (e.g., Pd(PPh₃)₄) C->F D Base 1 (KOAc) D->F E Solvent (e.g., Dioxane) E->F G In situ formation of Ar¹-B(pin) F->G Reaction J Microwave Heating (e.g., 120 °C, 30 min) G->J H Add Second Aryl Halide (Ar²-X) H->J I Add Aqueous Base 2 (e.g., Na₂CO₃) I->J K Formation of Biaryl Product (Ar¹-Ar²) J->K Reaction L Workup & Purification K->L

Caption: Workflow for the one-pot borylation/Suzuki coupling.

Detailed Experimental Protocol

This protocol is a representative example and may require optimization for specific substrates. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment.

Materials and Reagents:

  • 1-(3-bromophenyl)-3,5-dimethyl-1H-pyrazole (Starting Material 1)

  • Aryl or heteroaryl halide (Starting Material 2)

  • Bis(pinacolato)diboron (B₂pin₂)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Acetate (KOAc)

  • Sodium Carbonate (Na₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Deionized Water

  • Ethyl acetate (for workup)

  • Brine (for workup)

  • Anhydrous sodium sulfate (for drying)

  • Silica gel (for chromatography)

Equipment:

  • Microwave reactor with appropriate reaction vessels and stir bars

  • Standard laboratory glassware

  • Rotary evaporator

  • Flash chromatography system

Step-by-Step Procedure:

Stage 1: In Situ Borylation

  • To a microwave reaction vessel equipped with a magnetic stir bar, add 1-(3-bromophenyl)-3,5-dimethyl-1H-pyrazole (1.0 equiv.), bis(pinacolato)diboron (1.1 equiv.), potassium acetate (1.5 equiv.), and tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.).

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., Argon or Nitrogen). This is crucial to prevent the degradation of the Pd(0) catalyst.

  • Add anhydrous 1,4-dioxane (to achieve a concentration of approx. 0.1 M with respect to the starting aryl bromide).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 120 °C for 45 minutes with stirring.[2]

  • After the irradiation is complete, allow the vessel to cool to room temperature.

Stage 2: Suzuki-Miyaura Cross-Coupling

  • Carefully open the reaction vessel and add the second aryl halide (1.2 equiv.).

  • Add a solution of sodium carbonate (2.0 equiv.) in deionized water (the volume of water should be about 25% of the total dioxane volume).

  • Reseal the vessel and place it back into the microwave reactor.

  • Irradiate the mixture at 120 °C for 30 minutes with stirring.[2]

  • After cooling to room temperature, the reaction is complete.

Workup and Purification:

  • Dilute the reaction mixture with ethyl acetate and water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Data Presentation and Optimization

The efficiency of the one-pot reaction is dependent on several factors. The following table summarizes the key parameters and provides a rationale for the typical conditions chosen.

Table 1: Key Reaction Parameters and Their Justification

ParameterRecommended ConditionRationale & Causality
Catalyst Pd(PPh₃)₄ (5 mol%)A versatile and relatively inexpensive Pd(0) source effective for both borylation and Suzuki coupling, eliminating the need for a second catalyst addition.[2] Other catalysts like PdCl₂(dppf) can also be effective.[7]
Boron Source Bis(pinacolato)diboron (B₂pin₂)Stable, easy to handle, and widely used for Miyaura borylation. Forms a boronate ester intermediate which is generally more stable than the corresponding boronic acid.[2][7]
Base (Stage 1) KOAc (Potassium Acetate)A mild base sufficient to facilitate the borylation step without promoting premature hydrolysis of the diboron reagent or undesired side reactions.[6]
Base (Stage 2) Na₂CO₃ or K₂CO₃ (aq.)A stronger base required to activate the boronate ester for the transmetalation step in the Suzuki-Miyaura cycle. The presence of water is essential for this stage.[4]
Solvent 1,4-DioxaneA high-boiling point aprotic solvent suitable for both reaction stages and compatible with microwave heating. Other solvents like 2-butanol can also be used.[8]
Temperature 120 °C (Microwave)Microwave irradiation significantly reduces reaction times compared to conventional heating, often from many hours to under an hour.[2][9]

Conclusion

The one-pot Miyaura borylation/Suzuki-Miyaura cross-coupling protocol represents a highly efficient and robust method for the synthesis of biaryls derived from this compound. By generating the boronic acid species in situ from its corresponding aryl bromide, this strategy minimizes operational complexity, reduces waste, and accelerates the synthesis of target molecules. This approach is particularly valuable for applications in drug discovery and materials science, where rapid access to diverse chemical matter is paramount for advancing research and development.

Catalytic Cycle Overview

Suzuki_Mechanism center pd0 Pd⁰L₂ pd2_ar1 Ar¹-Pdᴵᴵ(Br)L₂ pd0->pd2_ar1 pd2_ar2 Ar²-Pdᴵᴵ(X)L₂ pd0->pd2_ar2 ox_add Oxidative Addition pd2_boron Ar¹-Pdᴵᴵ(Bpin)L₂ pd2_ar1->pd2_boron transmetal Transmetalation (Borylation) pd2_boron->pd0 red_elim1 Reductive Elimination ar1bpin Ar¹-Bpin red_elim1->ar1bpin ar1br Ar¹-Br ar1br->ox_add b2pin2 B₂pin₂ b2pin2->transmetal ox_add2 Oxidative Addition pd2_biaryl Ar¹-Pdᴵᴵ(Ar²)L₂ pd2_ar2->pd2_biaryl transmetal2 Transmetalation (Suzuki) pd2_biaryl->pd0 red_elim2 Reductive Elimination ar1ar2 Ar¹-Ar² red_elim2->ar1ar2 ar2x Ar²-X ar2x->ox_add2 ar1bpin_suzuki Ar¹-Bpin ar1bpin_suzuki->transmetal2 borylation_label Stage 1: Borylation Cycle suzuki_label Stage 2: Suzuki Cycle

References

Application Notes & Protocols for the Catalytic Cycle of Suzuki Coupling with Pyrazole-Substituted Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the theory and practice of the Suzuki-Miyaura cross-coupling reaction utilizing pyrazole-substituted boronic acids. This document offers in-depth mechanistic insights, practical considerations for overcoming common challenges, and a detailed experimental protocol.

Introduction: The Strategic Importance of Pyrazole Moieties

The pyrazole ring is a privileged scaffold in medicinal chemistry and materials science, appearing in numerous FDA-approved drugs and advanced materials.[1] Its ability to act as a versatile hydrogen bond donor and acceptor, coupled with its metabolic stability, makes it a highly sought-after heterocyclic motif. The Suzuki-Miyaura coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, and the use of pyrazole-substituted boronic acids provides a direct route to introduce this valuable functionality into a wide array of molecular architectures.[2]

However, the presence of the nitrogen-rich pyrazole ring introduces specific challenges to the standard Suzuki-Miyaura catalytic cycle. The basic nitrogen atoms of the pyrazole can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[3] This guide will address these challenges and provide robust protocols for successful couplings.

The Catalytic Cycle: A Detailed Mechanistic Overview

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][5] The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle cluster_reactants pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R¹-Pd(II)L₂-X oxidative_addition->pd2_complex R¹-X transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl R¹-Pd(II)L₂-R² transmetalation->pd2_biaryl [R²-B(OR)₃]⁻ reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 product R¹-R² (Product) reductive_elimination->product catalyst_regen Catalyst Regeneration r1x R¹-X (Organohalide) r1x->oxidative_addition boronic_acid R²-B(OH)₂ (Pyrazole Boronic Acid) boronic_acid->transmetalation base Base (e.g., K₃PO₄) base->transmetalation

Figure 1: The generalized catalytic cycle of the Suzuki-Miyaura coupling reaction.

Oxidative Addition

The catalytic cycle begins with the active Pd(0) species, which undergoes oxidative addition with an organohalide (R¹-X). This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in a Pd(II) complex.[5][6] The rate of this step is influenced by the nature of the halide (I > Br > Cl > F) and the electronic properties of the R¹ group.

Transmetalation

This is a critical step where the organic group from the pyrazole-boronic acid (R²) is transferred to the palladium center, displacing the halide.[4] The transmetalation is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[7] The exact mechanism of transmetalation can be complex and is a subject of ongoing research.[8] For pyrazole-containing substrates, the Lewis basic nitrogen atoms can compete with the desired transmetalation pathway, potentially slowing down the reaction or deactivating the catalyst.[3]

Key Consideration for Pyrazole Substrates: The presence of an unprotected N-H group on the pyrazole ring can lead to the formation of palladium-pyrazole complexes that are less reactive in the subsequent steps of the catalytic cycle.[3] The choice of ligand and base is therefore crucial to favor the desired transmetalation.

Reductive Elimination

In the final step, the two organic groups (R¹ and R²) on the Pd(II) complex are coupled, forming the desired biaryl product (R¹-R²) and regenerating the active Pd(0) catalyst.[4][9] This step typically proceeds with retention of stereochemistry.[4] The choice of bulky, electron-donating ligands on the palladium can facilitate this step.[4]

Practical Considerations for Successful Coupling with Pyrazole Boronic Acids

Achieving high yields and reproducibility in Suzuki-Miyaura couplings with pyrazole boronic acids requires careful optimization of several reaction parameters.

Catalyst and Ligand Selection

The choice of palladium source and ligand is paramount. While traditional catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems often provide superior results, especially for challenging substrates.

  • Palladium Precatalysts: Pre-formed palladium complexes, such as those incorporating bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos), are often more stable and efficient.[10]

  • Ligands:

    • Dppf (1,1'-Bis(diphenylphosphino)ferrocene): This ligand has been shown to be effective in promoting the coupling of pyrazole triflates with arylboronic acids.[11][12]

    • N-Heterocyclic Carbenes (NHCs): NHC ligands are highly electron-donating and can be more stable than phosphine ligands under certain reaction conditions, making them a good choice for challenging couplings.[4][13]

    • Pyrazolyl-based Ligands: Ligands incorporating a pyrazole moiety can be fine-tuned sterically and electronically to enhance catalytic activity.[14][15]

ParameterRecommendationRationale
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, or pre-catalysts like XPhos Pd G2Readily available and effective with appropriate ligands. Pre-catalysts offer improved stability and activity.[10]
Ligand XPhos, SPhos, dppf, or NHC-based ligandsBulky, electron-rich ligands promote oxidative addition and reductive elimination and can mitigate catalyst inhibition by the pyrazole nitrogen.[4][14]
Base K₃PO₄, Cs₂CO₃, K₂CO₃The choice of base is crucial for activating the boronic acid without promoting side reactions. K₃PO₄ is often a good starting point.[3]
Solvent 1,4-Dioxane/H₂O, Toluene, 2-MeTHFA mixture of an organic solvent and water is common, as water can aid in the dissolution of the base and facilitate the formation of the active boronate species.[11][16]
Temperature 80-110 °CHigher temperatures are often required to drive the reaction to completion, especially with less reactive organochlorides.
The Role of the Base

The base plays a multifaceted role in the Suzuki-Miyaura coupling:

  • Activation of the Boronic Acid: It reacts with the boronic acid to form a more nucleophilic boronate species, which is essential for transmetalation.[4][7]

  • Facilitation of Reductive Elimination: In some cases, the base can accelerate the reductive elimination step.[4]

  • Neutralization of Acidic Byproducts: It neutralizes any acidic species generated during the reaction that could deactivate the catalyst.

For unprotected N-H pyrazoles, a strong, non-nucleophilic base like K₃PO₄ is often preferred.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromo-1-methyl-1H-pyrazole with Phenylboronic Acid

This protocol provides a general procedure for the coupling of a pyrazole halide with an arylboronic acid.

Protocol_Workflow start Start setup Reaction Setup (Schlenk tube, stir bar) start->setup reagents Add Reagents: - 4-Bromo-1-methyl-1H-pyrazole - Phenylboronic Acid - K₃PO₄ - PdCl₂(dppf) setup->reagents solvent Add Solvent (1,4-Dioxane/H₂O) reagents->solvent degas Degas Mixture (Argon sparging) solvent->degas heat Heat Reaction (100 °C, 16h) degas->heat cool Cool to Room Temp. heat->cool workup Aqueous Workup (EtOAc, H₂O, Brine) cool->workup purify Purification (Silica Gel Chromatography) workup->purify end End (Characterize Product) purify->end

Figure 2: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

Materials and Reagents
  • 4-Bromo-1-methyl-1H-pyrazole

  • Phenylboronic acid

  • PdCl₂(dppf) - [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)

  • Potassium phosphate (K₃PO₄), anhydrous

  • 1,4-Dioxane, anhydrous

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium chloride (Brine)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add 4-bromo-1-methyl-1H-pyrazole (1.0 mmol, 1 equiv), phenylboronic acid (1.5 mmol, 1.5 equiv), and anhydrous potassium phosphate (3.0 mmol, 3.0 equiv).

  • Catalyst Addition: Add PdCl₂(dppf) (0.05 mmol, 5 mol%).

  • Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and deionized water (2 mL).

  • Degassing: Seal the Schlenk tube and degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir for 16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 1-methyl-4-phenyl-1H-pyrazole.

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low or No Conversion Inactive catalystUse a fresh batch of catalyst or a pre-catalyst. Ensure proper degassing to remove oxygen.
Insufficiently active boronic acidUse a stronger base (e.g., Cs₂CO₃). Ensure the boronic acid is of high quality.
Catalyst inhibitionIncrease catalyst loading or try a different ligand (e.g., XPhos).[3]
Protodeborylation Presence of excess water or acidic impuritiesUse anhydrous solvents and reagents. Ensure the base is thoroughly dried.
Homocoupling of Boronic Acid Presence of oxygenThoroughly degas the reaction mixture.
Difficulty in Purification Co-elution of product and byproductsOptimize the eluent system for column chromatography. Consider recrystallization if the product is a solid.

Conclusion

The Suzuki-Miyaura coupling of pyrazole-substituted boronic acids is a powerful tool for the synthesis of valuable chemical entities. A thorough understanding of the catalytic cycle and the specific challenges posed by the pyrazole moiety is essential for successful and reproducible results. By carefully selecting the catalyst, ligand, base, and reaction conditions, researchers can effectively mitigate potential issues such as catalyst inhibition and achieve high yields of the desired products. The protocol provided herein serves as a robust starting point for the exploration of this important transformation.

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Reactions with [3-(3,5-Dimethyl-1H-pyrazol-1-YL)phenyl]boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for optimizing Suzuki-Miyaura cross-coupling reactions involving [3-(3,5-Dimethyl-1H-pyrazol-1-YL)phenyl]boronic acid. This resource is designed for researchers, scientists, and professionals in drug development who are looking to improve yields and troubleshoot common issues with this specific substrate. The inherent characteristics of N-heterocyclic boronic acids can present unique challenges, and this guide provides in-depth, experience-driven solutions.

Introduction: The Challenge of Pyrazole-Containing Boronic Acids

This compound is a valuable building block in medicinal chemistry. However, the presence of the pyrazole moiety introduces specific complexities into the Suzuki-Miyaura coupling. The nitrogen atoms in the pyrazole ring can coordinate with the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[1] Furthermore, these types of heteroaromatic boronic acids can be susceptible to side reactions like protodeboronation, especially under standard aqueous basic conditions.[2][3]

This guide will walk you through a logical troubleshooting process, from initial reaction failure to fine-tuning for optimal yield and purity.

Part 1: Frequently Asked Questions (FAQs)

Here we address the most common initial hurdles faced by researchers.

Q1: My Suzuki reaction with this compound is showing low to no conversion. What are the first things I should check?

A1: When a Suzuki coupling fails, a systematic check of the foundational parameters is crucial.

  • Catalyst Activity: Ensure your palladium source and ligand are active. The active catalytic species is Pd(0), and if you are using a Pd(II) precatalyst, it requires in situ reduction.[4] Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.

  • Inert Atmosphere: Oxygen can lead to the oxidative homocoupling of boronic acids and decomposition of the catalyst.[4] It is imperative to ensure your solvent is thoroughly degassed and the reaction is conducted under a strictly inert atmosphere, such as argon or nitrogen.

  • Reagent Purity and Stability: Verify the purity of your aryl halide and the boronic acid. Boronic acids can degrade over time, particularly those prone to protodeboronation.[4]

  • Base and Solvent Selection: The choice of base and solvent is highly interdependent and critical for success. The base needs to be sufficiently strong to promote transmetalation but not so strong as to cause degradation of your starting materials or product.[4][5] For reactions sensitive to water, ensure your base is finely powdered and dry.[4]

Q2: I'm observing a significant amount of a byproduct that appears to be the deborylated starting material. What is happening and how can I prevent it?

A2: You are likely observing protodeboronation, a common side reaction where the boronic acid group is replaced by a hydrogen atom.[3] This is particularly prevalent with electron-rich or heterocyclic boronic acids.[2][6] The pyrazole moiety in your substrate can make it susceptible to this pathway.

  • Switch to Milder Bases: Strong bases in aqueous media can accelerate protodeboronation.[4] Consider switching from strong bases like NaOH or K₃PO₄ to milder options such as K₂CO₃ or even potassium fluoride (KF).[4]

  • Employ Anhydrous Conditions: Since water is the primary proton source for this side reaction, moving to anhydrous conditions can significantly suppress protodeboronation.[4]

  • Use a Boronic Ester: Converting the boronic acid to a more stable derivative, like a pinacol ester (BPin), can protect it from protodeboronation.[7] These esters are generally more stable under reaction conditions.[6]

Q3: My reaction is stalling at partial conversion, and I see the formation of palladium black. What does this indicate?

A3: The formation of palladium black suggests that your palladium catalyst is precipitating out of the solution, leading to a loss of catalytic activity.[8] This can be caused by several factors:

  • Ligand Instability or Insufficient Loading: The phosphine ligands typically used in Suzuki reactions can be unstable under certain conditions.[9] If the ligand degrades or if there is not enough ligand present to stabilize the Pd(0) species, the catalyst will agglomerate and precipitate. Consider using more robust ligands like bulky biarylphosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), which are more electron-rich and sterically hindering, thus providing better stabilization for the active Pd(0) catalyst.[9]

  • High Temperatures: Excessive heat can accelerate catalyst decomposition. Try running the reaction at a lower temperature for a longer duration.

  • Incorrect Pd:Ligand Ratio: The ratio of palladium to ligand is critical. For many phosphine ligands, a ratio of 1:1 to 1:2 is optimal. Too little ligand fails to stabilize the catalyst, while too much can sometimes inhibit the reaction.

Part 2: In-Depth Troubleshooting Guide

This section provides a more detailed, step-by-step approach to resolving persistent issues.

Issue 1: Catalyst Inhibition by the Pyrazole Moiety

The nitrogen atoms of the pyrazole ring can act as a ligand, coordinating to the palladium center and inhibiting its catalytic activity.[1]

Diagnostic Workflow:

A Low Conversion Observed B Hypothesis: Catalyst Inhibition by Pyrazole A->B C Strategy 1: Increase Ligand Steric Bulk B->C D Strategy 2: Use a Pre-formed Catalyst B->D E Rationale: Bulky ligands (e.g., XPhos, SPhos) can prevent the pyrazole from coordinating to the Pd center. C->E G Outcome: Improved Yield? C->G F Rationale: Pre-catalysts ensure the active species is formed efficiently, potentially outcompeting pyrazole binding. D->F D->G

Caption: Troubleshooting catalyst inhibition.

Solutions & Protocols:

  • Ligand Screening: The choice of ligand is paramount. Bulky, electron-rich phosphine ligands can enhance catalyst stability and activity.

    LigandStructureKey Features & Rationale
    PPh₃ TriphenylphosphineStandard, but often not robust enough for challenging substrates.
    P(tBu)₃ Tri(tert-butyl)phosphineVery bulky and electron-rich, good for accelerating oxidative addition.
    XPhos 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenylA Buchwald-type biarylphosphine ligand that is highly effective for sterically hindered and heteroaromatic substrates.
    SPhos 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenylAnother effective Buchwald ligand, often showing complementary reactivity to XPhos.
    IPr 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylideneAn N-heterocyclic carbene (NHC) ligand, known for high stability and activity.[9]
  • Protocol: Ligand Screening Experiment

    • To a series of oven-dried reaction vials, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and a powdered base (e.g., K₂CO₃, 2.0 equiv).

    • In a separate glovebox or under an inert atmosphere, prepare stock solutions of your palladium source (e.g., Pd₂(dba)₃) and a variety of ligands.

    • To each reaction vial, add the palladium source (e.g., 1 mol% Pd) and the respective ligand (e.g., 2.2 mol%).

    • Add degassed solvent (e.g., dioxane/water 4:1) to each vial.

    • Seal the vials and heat the reaction block to the desired temperature (e.g., 80-100 °C).

    • Monitor the reactions by LC-MS or TLC at regular intervals to compare conversion rates.

Issue 2: Optimizing the Base and Solvent System

The base and solvent system is crucial for activating the boronic acid and facilitating the transmetalation step.[7][9] The polarity of the solvent can also influence reaction rates and selectivity.[10][11]

Decision Tree for Base/Solvent Selection:

A Start: Significant Protodeboronation? B YES A->B C NO A->C D Switch to Anhydrous Conditions B->D G Standard Biphasic Conditions C->G E Use Milder, Non-Aqueous Base (e.g., KF, CsF) D->E F Solvent: Anhydrous Dioxane, THF, or Toluene D->F J Low Yield Persists? F->J H Base: K₃PO₄, K₂CO₃, Cs₂CO₃ G->H I Solvent: Dioxane/H₂O, Toluene/H₂O, THF/H₂O G->I I->J K Consider Homogeneous Polar Aprotic Solvent (e.g., DMF, MeCN) J->K If solubility is poor

Caption: Selecting the optimal base and solvent.

Recommended Solvent/Base Combinations:

ConditionBaseSolvent SystemRationale & Comments
Standard Biphasic K₃PO₄ or K₂CO₃Dioxane / H₂O (e.g., 4:1)A robust starting point for many Suzuki couplings. Water helps to dissolve the inorganic base.[7]
Anhydrous KF or Cs₂CO₃Anhydrous Dioxane or THFIdeal for substrates prone to protodeboronation. Fluoride bases are effective in activating boronic acids.
Polar Aprotic K₂CO₃DMF or MeCNCan be effective for less reactive coupling partners, but solvent quality is critical as impurities can poison the catalyst.[12]
Alcoholic NaOH or K₂CO₃Ethanol / H₂OA greener solvent system that can be surprisingly effective. The optimal water ratio needs to be determined empirically.[13]
Issue 3: Competing Side Reactions

Besides protodeboronation, other side reactions can lower your yield.

Common Side Reactions and Mitigation Strategies:

  • Homocoupling of Boronic Acid: This occurs when two molecules of the boronic acid couple together. It is often promoted by the presence of oxygen or excess palladium(II) species.

    • Mitigation: Ensure rigorous degassing of solvents and maintain a strict inert atmosphere.[4] Use a high-quality palladium(0) source or a reliable precatalyst.

  • Dehalogenation of the Aryl Halide: The aryl halide is reduced, replacing the halogen with a hydrogen atom.

    • Mitigation: This can sometimes be caused by certain bases or solvent impurities. Screening different bases and using high-purity solvents can help.[2]

Visualizing the Suzuki Catalytic Cycle and Common Pitfalls:

Suzuki_Cycle cluster_side_reactions Common Side Reactions Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA Decomposition Catalyst Decomposition (Pd Black) Pd0->Decomposition Inhibition Pyrazole Coordination Pd0->Inhibition PdII R¹-Pd(II)-X L_n OA->PdII TM Transmetalation PdII->TM PdII_R2 R¹-Pd(II)-R² L_n TM->PdII_R2 Boronate [R²B(OH)₃]⁻ Boronate->TM Base Base (OH⁻) Base->Boronate Activation BoronicAcid R²B(OH)₂ Deboronation Protodeboronation BoronicAcid->Deboronation RE Reductive Elimination PdII_R2->RE RE->Pd0 Catalyst Regeneration Product R¹-R² RE->Product

Caption: The Suzuki catalytic cycle and potential failure points.

Part 3: General Experimental Protocol (Optimized Starting Point)

This protocol serves as a robust starting point for reactions with this compound.

Reagents & Equipment:

  • Oven-dried Schlenk flask or reaction vial with a magnetic stir bar

  • Aryl halide (1.0 equiv)

  • This compound (1.2 equiv)

  • Base: Potassium Carbonate (K₂CO₃), finely powdered and dried (2.0 equiv)

  • Palladium Precatalyst: XPhos Pd G3 (1-2 mol%)

  • Solvent: Anhydrous 1,4-Dioxane (to achieve a concentration of ~0.1 M with respect to the limiting reagent)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Preparation: To the Schlenk flask, add the aryl halide, the pyrazole boronic acid, and potassium carbonate.

  • Inerting: Seal the flask with a septum and purge with inert gas for 15-20 minutes. This is a critical step to remove oxygen.

  • Catalyst Addition: Under a positive pressure of inert gas, add the XPhos Pd G3 precatalyst.

  • Solvent Addition: Add the anhydrous, degassed dioxane via syringe.

  • Reaction: Place the flask in a preheated oil bath or heating block set to 90-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by taking aliquots and analyzing via TLC, GC-MS, or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[4]

By systematically addressing these common issues, from catalyst selection to the careful optimization of the reaction environment, researchers can significantly improve the success rate and yields of Suzuki-Miyaura couplings involving the challenging yet valuable this compound.

References

Common side reactions with [3-(3,5-Dimethyl-1H-pyrazol-1-YL)phenyl]boronic acid and how to avoid them

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for [3-(3,5-Dimethyl-1H-pyrazol-1-YL)phenyl]boronic acid (CAS: 1025735-46-9).[1][2] This versatile reagent is a valuable building block in medicinal chemistry and materials science, primarily utilized in Suzuki-Miyaura cross-coupling reactions to introduce the 3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl moiety.[1][3][4] While generally robust, its successful application requires an understanding of potential side reactions and strategies to mitigate them. This guide provides in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions I should be aware of when using this compound in a Suzuki-Miyaura coupling?

A1: The three most prevalent side reactions are protodeboronation, homocoupling of the boronic acid, and the formation of boroxine trimers. Each of these can significantly lower the yield of your desired cross-coupled product and complicate purification.

Q2: My reaction is complete, but I'm having trouble purifying my product from residual boronic acid. What's the best approach?

A2: Unreacted boronic acid can be challenging to remove via standard silica gel chromatography.[5] An effective method is to perform a liquid-liquid extraction with a basic aqueous solution (e.g., 1-2 M NaOH).[6] The boronic acid will be deprotonated to form a water-soluble boronate salt, which will partition into the aqueous layer, while your desired product remains in the organic phase.[6] Subsequent acidification of the aqueous layer can recover the boronic acid if needed.[6]

Q3: I see multiple spots on my TLC that I suspect are related to the boronic acid starting material. What could they be?

A3: Besides the boronic acid itself, you may be observing its corresponding boroxine. Boronic acids, especially in the solid state or in non-aqueous solutions, can exist in equilibrium with their cyclic trimeric anhydride, known as a boroxine.[7][8][9] This is a reversible process, and the boroxine is often still reactive in Suzuki couplings as it can hydrolyze back to the boronic acid in situ, especially if water is present in the reaction mixture.[7]

Q4: Can the pyrazole moiety in this compound interfere with the palladium catalyst?

A4: Yes, this is a critical consideration. Nitrogen-containing heterocycles like pyrazole can coordinate to the palladium center, which may lead to catalyst inhibition or deactivation.[10][11] This is particularly problematic with heteroaryl boronic acids. The choice of a suitable ligand, often a bulky and electron-rich phosphine ligand, is crucial to prevent this and promote the desired catalytic cycle.[12]

Troubleshooting Guide: Common Side Reactions and Mitigation Strategies

This section provides a detailed breakdown of the common side reactions, their mechanisms, and actionable strategies to minimize their occurrence.

Protodeboronation: The Unwanted Proton Swap

Protodeboronation is the undesired cleavage of the C–B bond, where the boronic acid group is replaced by a hydrogen atom.[13] This side reaction is often base-catalyzed and can be a significant issue, especially with electron-rich or sterically hindered boronic acids.[14][15][16]

Causality: The mechanism often involves the formation of a boronate species, which is then protonated, leading to the loss of the boronic acid group.[13] The rate of protodeboronation is highly dependent on the pH of the reaction medium.[15][17]

Mitigation Strategies:

  • Choice of Base: Use a weaker base or a base that is less soluble in the reaction medium. While a base is necessary to activate the boronic acid for transmetalation, a very strong or highly soluble base can accelerate protodeboronation.[18] Consider using K₃PO₄ or Cs₂CO₃ over stronger bases like NaOH or KOH.

  • Anhydrous Conditions: While some water is often beneficial for Suzuki couplings, excessive water can promote protodeboronation. Using anhydrous solvents and reagents can be advantageous, especially for sensitive substrates.[19][20]

  • "Slow-Release" Strategies: Convert the boronic acid to a more stable derivative, such as a MIDA boronate ester or an organotrifluoroborate.[13] These derivatives slowly release the boronic acid into the reaction mixture, keeping its concentration low and minimizing the rate of protodeboronation.[13]

  • Reaction Temperature and Time: Higher temperatures and longer reaction times can increase the extent of protodeboronation.[11] Monitor the reaction progress closely and stop it as soon as the starting material is consumed.

Troubleshooting Workflow for Protodeboronation

G start High Protodeboronation Observed check_base Is a strong base (e.g., NaOH, KOH) being used? start->check_base switch_base Switch to a weaker base (K₃PO₄, Cs₂CO₃) check_base->switch_base Yes check_water Are aqueous/protic solvents used? check_base->check_water No end Protodeboronation Minimized switch_base->end use_anhydrous Use anhydrous solvents and reagents check_water->use_anhydrous Yes check_temp Is the reaction temperature high or the time long? check_water->check_temp No use_anhydrous->end optimize_conditions Optimize for lower temperature and shorter reaction time check_temp->optimize_conditions Yes use_ester Consider converting to a MIDA boronate or trifluoroborate check_temp->use_ester No optimize_conditions->end use_ester->end

Caption: A workflow for diagnosing and resolving issues with protodeboronation.

Homocoupling: Dimerization of the Boronic Acid

Homocoupling results in the formation of a symmetrical biaryl from two molecules of the boronic acid.[21] This side reaction reduces the yield of the desired product and introduces a potentially difficult-to-remove impurity.

Causality: There are two primary mechanisms for homocoupling:

  • Oxygen-Mediated: The presence of molecular oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then react with two molecules of the boronic acid to form the homocoupled product.[12][21]

  • Palladium(II)-Mediated: If a Pd(II) salt (e.g., Pd(OAc)₂) is used as a precatalyst, it can directly react with the boronic acid to generate the homocoupled dimer before the catalytic cycle is fully established.[21][22]

Mitigation Strategies:

  • Rigorous Exclusion of Oxygen: Degas all solvents thoroughly (e.g., by sparging with argon or nitrogen, or by freeze-pump-thaw cycles) and run the reaction under an inert atmosphere.[21][22] This is the most critical step to prevent oxygen-mediated homocoupling.

  • Choice of Palladium Source: Using a pre-formed Pd(0) catalyst (e.g., Pd(PPh₃)₄) can sometimes reduce homocoupling compared to using a Pd(II) salt that needs to be reduced in situ.

  • Addition of a Reducing Agent: A mild reducing agent, such as potassium formate, can be added to the reaction mixture to help maintain the palladium in its active Pd(0) state.[22]

  • Ligand Selection: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can promote the desired cross-coupling pathway over homocoupling.[12]

Proposed Mechanisms for Boronic Acid Homocoupling

G cluster_oxygen Oxygen-Mediated Pathway cluster_pdii Direct Pd(II) Pathway Pd0_O2 Pd(0) PdII_O2 Pd(II) Pd0_O2->PdII_O2 Oxidation O2 O₂ ArAr_O2 Ar-Ar (Homocoupling) PdII_O2->ArAr_O2 ArBOH2_O2 2 ArB(OH)₂ Pd0_O2_cycle Pd(0) ArAr_O2->Pd0_O2_cycle PdII_direct Pd(II) Precatalyst (e.g., Pd(OAc)₂) ArAr_direct Ar-Ar (Homocoupling) PdII_direct->ArAr_direct ArBOH2_direct 2 ArB(OH)₂ Pd0_direct Pd(0) (Active Catalyst) ArAr_direct->Pd0_direct

Caption: Mechanisms for boronic acid homocoupling.

Boroxine Formation: The Dehydration Product

Boronic acids can undergo reversible dehydration to form cyclic trimers called boroxines.[7][8][9] While not always detrimental to the reaction outcome, the presence of boroxine can affect the stoichiometry and solubility of the boronic acid reagent.

Causality: The equilibrium between the boronic acid and the boroxine is driven by the removal or addition of water.[9] Storing the boronic acid in a desiccator or drying it under vacuum can shift the equilibrium towards the boroxine.[7]

Mitigation and Management:

  • Storage: Store this compound in a cool, dry place but not necessarily under rigorously desiccating conditions to minimize boroxine formation.

  • Reaction Conditions: In many Suzuki-Miyaura reactions that use aqueous solvent systems, the boroxine will hydrolyze back to the active boronic acid monomer in situ.[7] Therefore, for many applications, the presence of some boroxine in the starting material is not a major issue.

  • Anhydrous Reactions: If you are running a strictly anhydrous reaction, the boroxine may be the dominant species. It is often still reactive, but you may need to adjust the stoichiometry accordingly (3 equivalents of boronic acid are present in 1 equivalent of boroxine).

Side Reaction Primary Cause(s) Key Prevention Strategies
Protodeboronation Excess base, water, high temperatureUse weaker base (K₃PO₄), control water content, lower temperature
Homocoupling Oxygen, Pd(II) precatalystsRigorous degassing, use of Pd(0) catalysts, inert atmosphere
Boroxine Formation DehydrationControlled storage, often reversible in situ in aqueous media

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Side Reactions

This protocol is a starting point and may require optimization for your specific substrates.

Materials:

  • This compound (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water 4:1, toluene, DMF)

Procedure:

  • To a reaction vessel equipped with a magnetic stir bar, add the aryl halide, this compound, and the base.

  • Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Under the inert atmosphere, add the palladium catalyst.

  • Add the degassed solvent system via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[23]

  • Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.[23]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • To remove unreacted boronic acid, wash the organic layer with 1M NaOH.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[10][23]

Protocol 2: Purification of Boronic Acid via Diethanolamine Adduct Formation

If you have a large amount of boronic acid starting material that has partially degraded, this procedure can be used for purification.

Procedure:

  • Dissolve the crude boronic acid in a minimal amount of a suitable solvent like methylene chloride in a vial with a stir bar.[23]

  • Add diethanolamine (1.0 equiv) dropwise while stirring.[23]

  • A precipitate of the diethanolamine adduct will form. Stir the resulting slurry for 10-15 minutes.[23]

  • Isolate the white solid product by vacuum filtration.

  • Wash the solid with a small amount of cold solvent and dry under vacuum.[23] This stable adduct can be used directly in Suzuki coupling reactions.

References

Technical Support Center: Optimization of Suzuki-Miyaura Coupling for [3-(3,5-Dimethyl-1H-pyrazol-1-YL)phenyl]boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals. This guide, structured in a flexible question-and-answer format, is designed to provide expert, actionable insights into optimizing the Suzuki-Miyaura cross-coupling reaction for [3-(3,5-Dimethyl-1H-pyrazol-1-YL)phenyl]boronic acid. As Senior Application Scientists, we understand that success in complex organic synthesis lies in mastering the nuances of reaction conditions. This resource addresses common challenges and offers troubleshooting strategies to enhance your experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section directly tackles specific issues you may encounter during your experiments with this compound and similar heteroaryl-substituted boronic acids.

Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield. What are the primary factors I should investigate?

A1: Low yields in Suzuki-Miyaura couplings, especially with heteroaryl boronic acids, often stem from a few critical areas. A systematic evaluation of your reaction parameters is the most effective approach to identify the root cause.[1][2]

Initial Checks & Key Considerations:

  • Reagent Quality and Stability: The purity of your boronic acid is paramount. Impurities can poison the palladium catalyst, leading to reduced activity or complete reaction failure.[3] Boronic acids, particularly heteroaryl derivatives, can be susceptible to protodeboronation, a major side reaction where the C-B bond is cleaved.[4][5][6][7]

    • Recommendation: Use fresh, high-purity this compound. If you suspect degradation, consider converting it to a more stable boronate ester, such as a pinacol ester, which can be purified via silica gel chromatography.[8]

  • Catalyst and Ligand Integrity: Palladium catalysts and their associated phosphine ligands are sensitive to air and moisture.[4] Oxidation of the Pd(0) active species or the ligand will significantly hinder catalytic activity.

    • Recommendation: Ensure your palladium source and ligand have been stored under an inert atmosphere. Consider using pre-formed, air-stable palladium precatalysts for improved consistency.[9]

  • Aryl Halide Reactivity: The nature of the leaving group on your coupling partner plays a significant role. The general reactivity trend is I > Br > OTf >> Cl.[4] Couplings involving aryl chlorides are more challenging and typically require more specialized and highly active catalyst systems.[10]

  • Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst and phosphine ligands.[4]

    • Recommendation: Ensure your reaction vessel is thoroughly purged with an inert gas like argon or nitrogen before adding the catalyst and reagents.[4]

Q2: I'm observing significant protodeboronation of my pyrazole-containing boronic acid. How can I minimize this side reaction?

A2: Protodeboronation is a common challenge with heteroaryl boronic acids, especially those containing Lewis basic nitrogen atoms like pyrazoles.[5][6] The choice of base and reaction conditions are critical in mitigating this issue.

Strategies to Reduce Protodeboronation:

  • Choice of Base: The base is essential for activating the boronic acid to form the more reactive boronate species, but it can also promote protodeboronation.[11][12][13]

    • Recommendation: Weaker bases are often preferred for sensitive heteroaryl boronic acids. Consider screening bases like potassium carbonate (K₂CO₃) or cesium fluoride (CsF) instead of stronger bases like sodium or potassium hydroxide.[14][15] The use of anhydrous conditions with a suitable base can also be beneficial.[4]

  • Use of More Stable Boron Reagents: Converting the boronic acid to a more stable derivative can protect it from premature decomposition.[4]

    • Recommendation: Aryltrifluoroborates or pinacol esters are excellent alternatives that slowly release the active boronic acid species into the reaction, minimizing its concentration and thus the rate of protodeboronation.[4][10]

  • Reaction Time and Temperature: Shorter reaction times and lower temperatures can decrease the extent of protodeboronation.[4] Microwave-assisted synthesis can be particularly effective in rapidly achieving the desired temperature, often leading to shorter reaction times and improved yields.[1][16]

Q3: Which palladium catalyst and ligand system is most suitable for the coupling of this compound?

A3: The selection of the catalyst and ligand is crucial, especially when dealing with potentially coordinating heteroaryl substrates. The pyrazole moiety can coordinate to the palladium center, potentially inhibiting catalysis.[5][6]

Catalyst and Ligand Recommendations:

  • Palladium Source: Both Pd(0) sources like Pd(PPh₃)₄ and Pd(II) precatalysts such as Pd(OAc)₂ or PdCl₂(dppf) can be effective. Pd(II) precatalysts require in-situ reduction to the active Pd(0) species.[17]

  • Ligands: The use of bulky, electron-rich phosphine ligands is often beneficial for promoting the key steps of the catalytic cycle, namely oxidative addition and reductive elimination.[18][19][20]

    • Recommended Ligands for Heteroaryl Couplings:

      • Buchwald-type biarylphosphine ligands: SPhos, XPhos, and RuPhos are known to be highly effective for challenging couplings, including those involving heteroaryl chlorides.[16][18]

      • Other effective ligands: Triphenylphosphine (PPh₃) is a standard choice, but more specialized ligands may be required for optimal results.[21]

Q4: How do I choose the optimal solvent and base combination for my reaction?

A4: The solvent and base work in concert to facilitate the reaction, and their choice is interdependent.

Solvent and Base Selection:

  • Solvents: A mixture of an organic solvent and water is commonly used to dissolve both the organic substrates and the inorganic base.[15][22]

    • Common Solvent Systems:

      • Dioxane/water

      • Toluene/water

      • THF/water

      • DMF/water[15]

  • Bases: The primary role of the base is to activate the boronic acid by forming a more nucleophilic boronate species.[11][12][13]

    • Commonly Used Bases:

      • Inorganic: K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH[22]

      • Organic: Triethylamine (NEt₃)

    • Considerations: The strength of the base can influence the rate of protodeboronation. A screening of different bases is often necessary to find the optimal conditions for a specific substrate combination.[15][23]

Q5: I'm struggling with the purification of my final product. What are some effective purification strategies?

A5: Purification of biaryl products from Suzuki-Miyaura reactions can sometimes be challenging due to the presence of residual catalyst, ligand, and boronic acid-derived impurities.

Purification Techniques:

  • Standard Chromatographic Methods: Flash column chromatography on silica gel is the most common purification method. However, boronic acids and their byproducts can sometimes be difficult to separate.[24][25]

  • Specialized Chromatographic Techniques: For challenging separations, using silica gel treated with boric acid can improve the purification of boronate esters.[26] Neutral alumina can also be an effective stationary phase for certain compounds.[24]

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective method for obtaining high-purity material.[24][25]

  • Acid-Base Extraction: If unreacted boronic acid is a major impurity, an acid-base workup can be used to remove it. Boronic acids are weakly acidic and can be extracted into a basic aqueous solution.

Experimental Protocols & Data Presentation

General Procedure for Suzuki-Miyaura Coupling

This protocol provides a starting point for the optimization of your reaction.

  • Reaction Setup: To an oven-dried reaction vessel, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent. Then, add the palladium catalyst (0.5-5 mol%) and the ligand (if required).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization.

Table 1: Recommended Starting Conditions for Optimization
ParameterRecommended ConditionsNotes
Palladium Catalyst Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf) (2-5 mol%)Air-stable precatalysts can offer better reproducibility.
Ligand SPhos or XPhos (if using a Pd(II) source without a bound ligand)Bulky, electron-rich ligands are often superior for challenging couplings.[18]
Base K₂CO₃ (2-3 equivalents) or Cs₂CO₃ (2-3 equivalents)Weaker bases are generally preferred to minimize protodeboronation.
Solvent Dioxane/H₂O (4:1) or Toluene/H₂O (4:1)A biphasic system helps to dissolve both organic and inorganic reagents.[15]
Temperature 80-110 °CHigher temperatures may be required for less reactive aryl halides.
Atmosphere Inert (Argon or Nitrogen)Crucial for preventing catalyst deactivation.[4]

Visualization of the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar¹-X PdII Ar¹-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Ar2 Ar¹-Pd(II)L₂-Ar² Transmetal->PdII_Ar2 Boronate Ar²-B(OH)₃⁻ Boronate->Transmetal Base Base (e.g., OH⁻) Base->Boronate BoronicAcid Ar²-B(OH)₂ BoronicAcid->Base + Base RedElim Reductive Elimination PdII_Ar2->RedElim RedElim->Pd0 Regeneration Product Ar¹-Ar² (Product) RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This guide provides a comprehensive framework for optimizing the Suzuki-Miyaura coupling of this compound. By systematically addressing the key reaction parameters and employing the troubleshooting strategies outlined, you can significantly improve your reaction outcomes.

References

Addressing protodeboronation of [3-(3,5-Dimethyl-1H-pyrazol-1-YL)phenyl]boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for [3-(3,5-Dimethyl-1H-pyrazol-1-YL)phenyl]boronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on a critical challenge encountered during its application in cross-coupling reactions: protodeboronation. Here, we offer field-proven insights and troubleshooting strategies to help you mitigate this undesired side reaction and ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a concern with this compound?

Protodeboronation is a chemical reaction where the carbon-boron bond in a boronic acid is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of the corresponding arene (in this case, 3,5-dimethyl-1-phenyl-1H-pyrazole) as a byproduct.[1] This is a significant issue in cross-coupling reactions like the Suzuki-Miyaura coupling, as it consumes the boronic acid, leading to reduced yields of the desired product and complicating the purification process.[1][2][3] The propensity for protodeboronation is highly dependent on the reaction conditions and the structure of the boronic acid itself.[1]

Q2: What are the primary factors that trigger protodeboronation?

Several factors can promote protodeboronation:

  • pH: The reaction pH is a critical factor.[1][4] Both acidic and basic conditions can catalyze protodeboronation, with the mechanism varying.[5][6][7] For heteroaromatic boronic acids, the situation can be complex, as the protonation state of the heterocycle can influence reactivity.[1]

  • Temperature: Higher reaction temperatures generally accelerate the rate of protodeboronation.

  • Solvent: The presence of water or other protic solvents can facilitate protodeboronation by providing a proton source.

  • Presence of Metals: While often associated with the desired cross-coupling, the metal catalyst itself or metal additives can sometimes promote protodeboronation.[1]

  • Electronic Properties: The electronic nature of the aryl group influences the stability of the carbon-boron bond. Electron-deficient arylboronic acids can be particularly susceptible to base-catalyzed protodeboronation.[6][7]

Q3: How can I detect and quantify the extent of protodeboronation in my reaction?

Several analytical techniques can be employed:

  • Thin Layer Chromatography (TLC): A quick, qualitative method to visualize the formation of the nonpolar protodeboronated byproduct, which will typically have a higher Rf value than the polar boronic acid starting material.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides a more definitive identification of the protodeboronated product by its mass-to-charge ratio and can be used to monitor the progress of the reaction and the formation of byproducts.

  • High-Performance Liquid Chromatography (HPLC): A quantitative method to determine the purity of the starting material and the relative amounts of desired product and protodeboronated byproduct in the reaction mixture.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to identify and quantify the protodeboronated byproduct by comparing the integration of its characteristic signals to those of the desired product. 11B NMR can also be used to monitor the consumption of the boronic acid.[7]

Troubleshooting Guide

This guide is structured in a question-and-answer format to directly address common issues observed during experiments.

Issue 1: Low yield of the desired cross-coupled product and a significant amount of the protodeboronated byproduct, 3,5-dimethyl-1-phenyl-1H-pyrazole, is observed.

  • Question: My Suzuki-Miyaura reaction with this compound is giving me a low yield, and I see a major byproduct that I've identified as the protodeboronated arene. What is the likely cause and how can I fix it?

  • Answer: This is a classic case of protodeboronation outcompeting the desired cross-coupling reaction. The key is to adjust the reaction conditions to favor the catalytic cycle of the Suzuki-Miyaura coupling over the protodeboronation pathway.

    Troubleshooting Workflow:

    G cluster_0 Troubleshooting Protodeboronation start Low Yield & High Protodeboronation Observed q1 Is your base too strong or concentration too high? start->q1 s1 Screen weaker bases (e.g., K3PO4, K2CO3, Cs2CO3) and lower concentrations. q1->s1 Yes q2 Are you using a protic solvent or is water present? q1->q2 No s1->q2 s2 Switch to anhydrous aprotic solvents (e.g., Toluene, Dioxane, THF). Ensure all reagents and glassware are dry. q2->s2 Yes q3 Is the reaction temperature too high? q2->q3 No s2->q3 s3 Lower the reaction temperature. Consider a more active catalyst that operates at lower temperatures. q3->s3 Yes q4 Is your catalyst system efficient enough? q3->q4 No s3->q4 s4 Screen different palladium catalysts and ligands to find a more active system that promotes rapid cross-coupling. q4->s4 Yes q5 Is the boronic acid degrading before the reaction? q4->q5 No s4->q5 s5 Consider in-situ generation or using a more stable boronic acid derivative like a boronate ester (e.g., pinacol ester). q5->s5 Yes end Optimized Conditions: Improved Yield q5->end No s5->end

    Caption: A decision-making workflow for troubleshooting protodeboronation.

    Detailed Recommendations:

    ParameterRecommendationRationale
    Base Screen a panel of bases such as K3PO4, K2CO3, and Cs2CO3. Use the minimum effective concentration.Strong bases, especially hydroxides, in aqueous media are known to significantly accelerate protodeboronation.[6][7]
    Solvent Use anhydrous aprotic solvents like toluene, dioxane, or THF.The presence of water or other protic solvents provides a ready source of protons for the protodeboronation reaction.[9]
    Temperature Run the reaction at the lowest temperature that still allows for efficient cross-coupling.Protodeboronation is often more sensitive to temperature increases than the desired coupling reaction.
    Catalyst System Employ a highly active catalyst system (e.g., a palladium precatalyst with a bulky, electron-rich phosphine ligand like SPhos or XPhos).A more active catalyst will accelerate the rate of the desired Suzuki-Miyaura coupling, allowing it to outcompete the slower protodeboronation side reaction.[10]

Issue 2: The this compound starting material shows signs of degradation even before use in the reaction.

  • Question: I've noticed that my stock of this compound has a significant amount of the protodeboronated impurity upon analysis. How can I prevent this?

  • Answer: Boronic acids can be susceptible to degradation during storage, especially if not handled properly.

    Storage and Handling Protocol:

    • Storage Conditions: Store this compound in a tightly sealed container under an inert atmosphere (argon or nitrogen) at low temperatures (0-8 °C is recommended).[11]

    • Avoid Moisture and Air: Exposure to atmospheric moisture and oxygen can lead to degradation.

    • Purification Before Use: If you suspect degradation, you can purify the boronic acid by recrystallization or by performing an acid/base extraction to remove the non-acidic protodeboronated impurity.

Issue 3: I've tried optimizing the conditions, but protodeboronation is still a significant issue. Are there any alternative strategies?

  • Question: Despite my best efforts to optimize the reaction conditions, protodeboronation of this compound remains a persistent problem. What other approaches can I take?

  • Answer: When standard optimizations are insufficient, more advanced strategies can be employed.

    Advanced Mitigation Strategies:

    Caption: Advanced strategies when standard optimization fails.

    • 1. Use of Boronate Esters: Convert the boronic acid to a more stable boronate ester, such as the pinacol ester (B(pin)). Boronate esters are generally more resistant to protodeboronation than their corresponding boronic acids.[12] The boronic acid can be regenerated in situ during the reaction, or the ester can participate directly in the catalytic cycle.

      Experimental Protocol: Conversion to the Pinacol Ester

      • To a solution of this compound (1.0 eq) in an appropriate solvent (e.g., THF or Dioxane), add pinacol (1.1 eq).

      • Stir the mixture at room temperature. The reaction can be monitored by TLC or LC-MS for the disappearance of the starting material.

      • Water is a byproduct of this reaction. It can be removed by azeotropic distillation or by the addition of a drying agent like anhydrous MgSO4.

      • Once the reaction is complete, the solvent can be removed under reduced pressure, and the resulting pinacol ester can often be used in the subsequent cross-coupling reaction without further purification.

    • 2. "Slow-Release" Strategy: This approach involves using a derivative of the boronic acid that slowly releases the active boronic acid into the reaction mixture.[2][3] This keeps the instantaneous concentration of the unstable boronic acid low, minimizing the rate of protodeboronation.[2][3] MIDA (N-methyliminodiacetic acid) boronates are commonly used for this purpose.

    • 3. Anhydrous Conditions with Fluoride: In some cases, running the Suzuki-Miyaura coupling under strictly anhydrous conditions with a fluoride source (e.g., CsF or KF) as the base can be effective. The fluoride activates the boronic acid or ester for transmetalation while avoiding the aqueous conditions that promote protodeboronation.

Final Recommendations

For successful cross-coupling reactions involving this compound, a proactive approach to mitigating protodeboronation is essential. We recommend starting with a highly active catalyst system under anhydrous conditions with a mild base. If protodeboronation is still observed, converting the boronic acid to its pinacol ester is a robust next step. By carefully considering the factors that influence this undesired side reaction and systematically applying the troubleshooting strategies outlined above, you can significantly improve the efficiency and outcome of your synthetic endeavors.

References

Technical Support Center: Purification of Products from [3-(3,5-Dimethyl-1H-pyrazol-1-YL)phenyl]boronic acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with [3-(3,5-Dimethyl-1H-pyrazol-1-YL)phenyl]boronic acid. This guide is designed to provide expert advice and practical solutions for the purification of products derived from reactions involving this versatile reagent, with a primary focus on the widely used Suzuki-Miyaura cross-coupling reaction. Our goal is to equip you with the knowledge to troubleshoot common purification challenges and achieve high-purity compounds for your research and development endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in my reaction mixture after a Suzuki-Miyaura coupling with this compound?

A1: In a typical Suzuki-Miyaura reaction, you should be prepared to encounter several potential impurities alongside your desired biaryl product. These include:

  • Residual Palladium Catalyst: Both homogeneous and heterogeneous palladium species may persist after the reaction. These can be particularly challenging to remove due to potential coordination with the nitrogen atoms on the pyrazole ring of your product.[1]

  • Boronic Acid Homo-coupling Product: Dimerization of the this compound can occur, especially in the presence of oxygen.[2][3][4]

  • Unreacted Starting Materials: Incomplete reactions will leave behind unreacted this compound and the corresponding aryl halide.

  • Protodeboronation Product: The boronic acid can be replaced by a hydrogen atom, leading to the formation of 1-(3-bromophenyl)-3,5-dimethyl-1H-pyrazole (if you started with the corresponding bromo-substituted pyrazole). This is a common side reaction for many boronic acids.[3]

  • Degraded Ligands and Bases: The phosphine ligands used in the reaction are susceptible to oxidation, and the inorganic base will also be present in the crude mixture.

Monitoring your reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial for identifying the presence of these impurities.[5]

Q2: My primary challenge is removing the residual palladium catalyst. What are the most effective methods?

A2: The choice of method for palladium removal depends on the nature of the catalyst (homogeneous vs. heterogeneous) and the properties of your product. Here's a breakdown of common techniques:

MethodDescriptionBest ForConsiderations
Filtration through Celite A simple and rapid method where the reaction mixture is passed through a pad of Celite.[6][7][8]Heterogeneous catalysts (e.g., Pd/C) or precipitated palladium species.May not be effective for removing soluble, homogeneous palladium complexes.[1]
Palladium Scavenger Resins Solid-supported resins with functional groups (e.g., thiols, amines) that have a high affinity for palladium. The resin is stirred with the reaction mixture and then filtered off.[1][9]Removing low levels of soluble palladium to meet regulatory requirements (e.g., in pharmaceutical applications).Can be expensive for large-scale reactions. The choice of scavenger should be compatible with your product's functional groups.[1]
Activated Carbon Treatment Activated carbon can adsorb palladium species from the solution.[1][10]A cost-effective method for removing palladium.Can sometimes lead to product loss due to non-specific adsorption.[1]
Column Chromatography Passing the crude product through a silica gel column can effectively separate the desired product from the palladium catalyst, which often remains at the baseline.[6]General purification when other impurities are also present.Can be time-consuming and require significant amounts of solvent.
Extraction In some cases, liquid-liquid extraction can be used to remove palladium salts, especially if their solubility differs significantly from your product.[6]When palladium salts are highly polar and the product is non-polar.Often not sufficient as a standalone method for complete removal.
Q3: I am observing a significant amount of the homo-coupled byproduct of my boronic acid. How can I minimize its formation and remove it?

A3: The homo-coupling of boronic acids is primarily promoted by the presence of oxygen.[4] To minimize its formation, it is critical to maintain an inert atmosphere throughout the reaction.[4][5] This can be achieved by:

  • Degassing Solvents: Thoroughly degassing your solvents before use by bubbling an inert gas (argon or nitrogen) through them.

  • Evacuate and Backfill: Sealing your reaction flask and cycling between vacuum and an inert gas atmosphere multiple times to remove any residual oxygen.[5]

For the removal of the homo-coupled byproduct, the following purification techniques are generally effective:

  • Column Chromatography: This is often the most reliable method, as the homo-coupled product will likely have a different polarity and therefore a different retention factor (Rf) on a TLC plate compared to your desired cross-coupled product.

  • Recrystallization: If your desired product is a solid, recrystallization can be a highly effective method for separating it from the homo-coupled impurity, provided their solubilities in the chosen solvent system are sufficiently different.[8][11]

Q4: How can I remove unreacted this compound from my crude product?

A4: Unreacted boronic acid can often be removed through an acid-base extraction. Boronic acids are weakly acidic and can be converted to their corresponding boronate salt by washing the organic layer with a basic aqueous solution (e.g., 1M NaOH). The boronate salt is typically more soluble in the aqueous layer and can thus be separated from the desired product which remains in the organic layer.[12][13]

Troubleshooting Guides

Issue 1: My product and a major impurity have very similar Rf values on TLC, making separation by column chromatography difficult.

Possible Causes and Solutions:

  • Inappropriate Solvent System: The polarity of your eluent may not be optimal for separating the two compounds.

    • Troubleshooting Step: Experiment with a variety of solvent systems with different polarities. Common choices include mixtures of hexanes/ethyl acetate, dichloromethane/methanol, or toluene/acetone.[14]

  • Co-elution of Structurally Similar Compounds: The impurity may be structurally very similar to your product, such as a homo-coupled dimer or a closely related isomer.

    • Troubleshooting Step 1: Try a different stationary phase. If you are using silica gel, consider using alumina or a reverse-phase C18 column.

    • Troubleshooting Step 2: If the compounds have different acidic or basic properties, you can add a small amount of an acid (e.g., acetic acid) or a base (e.g., triethylamine) to the eluent to alter their retention on the column.[14]

    • Troubleshooting Step 3: Consider derivatizing either your product or the impurity to significantly change its polarity before chromatography.

    • Troubleshooting Step 4: If chromatography fails, explore recrystallization as an alternative purification method.

Issue 2: My product appears to be degrading on the silica gel column.

Possible Causes and Solutions:

  • Acidity of Silica Gel: Silica gel is acidic and can cause the degradation of acid-sensitive compounds. The pyrazole moiety in your product could potentially interact with the acidic silica.

    • Troubleshooting Step 1: Deactivate the silica gel by treating it with a base, such as triethylamine, before packing the column. You can do this by preparing a slurry of silica gel in your chosen eluent and adding a small percentage of triethylamine.

    • Troubleshooting Step 2: Use a different stationary phase, such as neutral alumina, which is less acidic than silica gel.

  • Product Instability: Your product may be inherently unstable under the conditions of column chromatography.

    • Troubleshooting Step: Minimize the time your product spends on the column by using flash chromatography with a higher flow rate.

Issue 3: I have a solid product, but I am struggling to find a suitable solvent for recrystallization.

Possible Causes and Solutions:

  • Finding the Right Solvent Balance: An ideal recrystallization solvent should dissolve your product well at high temperatures but poorly at low temperatures.

    • Troubleshooting Step 1: Systematically screen a range of solvents with varying polarities (e.g., hexanes, toluene, ethyl acetate, ethanol, water).

    • Troubleshooting Step 2: If a single solvent is not effective, try a binary solvent system. Dissolve your product in a small amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (one in which it is sparingly soluble) until the solution becomes cloudy. Then, allow the solution to cool slowly.[8][12]

Experimental Protocols

Protocol 1: General Purification by Flash Column Chromatography
  • Reaction Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[5]

  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent and spot it on a TLC plate. Develop the plate using various solvent systems to find an eluent that gives good separation between your product and impurities (aim for an Rf of ~0.3 for your product).

  • Column Preparation: Prepare a slurry of silica gel in the chosen eluent and pack it into a column.

  • Loading the Sample: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column. Alternatively, for less soluble products, create a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then adding the resulting powder to the top of the column.

  • Elution: Elute the column with your chosen solvent system, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Palladium Removal using a Thiol-Based Scavenger Resin
  • Prepare the Solution: After the initial work-up, dissolve the crude product containing residual palladium in a suitable solvent (e.g., dichloromethane or toluene).

  • Add the Scavenger Resin: Add the thiol-based scavenger resin (typically 5-10 weight equivalents relative to the estimated amount of palladium) to the solution.

  • Stir the Mixture: Stir the suspension at room temperature or with gentle heating (e.g., 40-50 °C) for 2-24 hours. The optimal time and temperature will depend on the specific resin and the nature of the palladium species.

  • Filter the Resin: Filter the mixture through a pad of Celite to remove the solid-supported scavenger.[1]

  • Wash the Resin: Wash the filter cake with fresh solvent to ensure complete recovery of the product.[1]

  • Concentrate the Solution: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the palladium-free product.[1]

  • Analyze for Residual Palladium (Optional): For applications requiring very low palladium levels, quantify the remaining palladium content using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[1]

Visualizations

Workflow for Troubleshooting Purification

Purification_Troubleshooting start Crude Product tlc_analysis TLC/LC-MS Analysis start->tlc_analysis single_spot Single Major Spot? tlc_analysis->single_spot direct_purification Direct Purification (Column/Recrystallization) single_spot->direct_purification Yes complex_mixture Complex Mixture single_spot->complex_mixture No final_product Pure Product direct_purification->final_product identify_impurities Identify Impurities complex_mixture->identify_impurities pd_issue Palladium Present? identify_impurities->pd_issue scavenger Use Scavenger Resin or Activated Carbon pd_issue->scavenger Yes boronic_issue Unreacted Boronic Acid? pd_issue->boronic_issue No scavenger->boronic_issue acid_base Acid-Base Extraction boronic_issue->acid_base Yes homo_issue Homo-coupled Product? boronic_issue->homo_issue No acid_base->homo_issue optimize_chrom Optimize Chromatography or Recrystallization homo_issue->optimize_chrom Yes homo_issue->final_product No optimize_chrom->final_product

Caption: A decision-making workflow for troubleshooting the purification of Suzuki-Miyaura coupling products.

Decision Tree for Purification Method Selection

Purification_Selection start Crude Product is_solid Is the product a solid? start->is_solid try_recrystallization Attempt Recrystallization is_solid->try_recrystallization Yes is_oil Product is an oil is_solid->is_oil No recrystallization_success Successful? try_recrystallization->recrystallization_success column_chromatography Column Chromatography recrystallization_success->column_chromatography No final_product Pure Product recrystallization_success->final_product Yes column_chromatography->final_product is_oil->column_chromatography

Caption: A simplified decision tree for selecting an initial purification strategy based on the physical state of the product.

References

Technical Support Center: Troubleshooting [3-(3,5-Dimethyl-1H-pyrazol-1-YL)phenyl]boronic acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Senior Application Scientists

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for low conversion rates encountered when using [3-(3,5-Dimethyl-1H-pyrazol-1-YL)phenyl]boronic acid in Suzuki-Miyaura cross-coupling reactions. As specialists in the field, we understand that reaction failures are not just about protocols but about the nuanced interplay of reagent stability, catalytic activity, and reaction kinetics.

Part 1: Frequently Asked Questions (FAQs) - Reagent Integrity and Handling

This section addresses foundational issues regarding the quality and handling of your boronic acid, which are often the root cause of poor reaction outcomes.

Q1: My reaction is stalled or has very low conversion. How can I verify the quality of my this compound?

A1: The stability of arylboronic acids is a primary failure point.[1][2] Two common degradation pathways are:

  • Protodeboronation: The C-B bond is cleaved and replaced by a C-H bond, rendering the reagent inactive for coupling.[3][4][5] This is often accelerated by moisture, heat, and basic or acidic conditions.[3][4][6]

  • Oxidative Decomposition: Exposure to air can lead to oxidation, diminishing the reagent's purity.

Recommended Actions:

  • Purity Check: Use a fresh bottle or a recently purchased lot if possible. Verify the purity via ¹H or ¹¹B NMR spectroscopy. Look for the characteristic boronic acid peak and the absence of signals corresponding to the protodeboronated arene (1-(3,5-dimethyl-1H-pyrazol-1-yl)benzene).

  • Storage: Always store arylboronic acids in a desiccator, under an inert atmosphere (Argon or Nitrogen), and refrigerated.[1] Avoid frequent temperature cycles.

Q2: Can the pyrazole moiety on my boronic acid interfere with the reaction?

A2: Yes, this is a critical consideration. Nitrogen-rich heterocycles like pyrazole can act as ligands and coordinate to the palladium catalyst.[7] This can inhibit the reaction by sequestering the active catalyst, preventing it from participating in the catalytic cycle.[7] While the N-phenyl substitution in your reagent sterically hinders this chelation to some extent, it remains a potential issue, especially with high catalyst loadings or specific ligand choices.

Q3: Is my boronic acid prone to forming trimers (boroxines)?

A3: Most arylboronic acids can exist in equilibrium with their cyclic trimer anhydride, known as a boroxine. This is a dehydration product. While boroxines are often competent coupling partners in Suzuki reactions, their formation indicates the presence of water and can alter the stoichiometry if not accounted for.[8] If you suspect boroxine formation (often seen as a loss of solubility or changes in solid-state appearance), using the material as-is is typically acceptable, but ensuring anhydrous reaction conditions becomes even more critical to prevent further unpredictable speciation.

Part 2: Core Troubleshooting Guide for Low Conversion Rates

When reagent quality is confirmed, the next step is a systematic evaluation of the reaction parameters. This guide follows a logical workflow to diagnose and solve the most common issues.


Troubleshooting Workflow Diagram

graph TroubleshootingWorkflow {
graph [rankdir="TB", splines=ortho, nodesep=0.6];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Low Conversion Rate Detected", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckReagent [label="1. Assess Reagent Quality\n- Check purity (NMR)\n- Verify storage conditions\n- Use fresh lot", fillcolor="#FBBC05", fontcolor="#202124"]; Degraded [label="Reagent Degraded?\n(e.g., Protodeboronation)", shape=diamond, fillcolor="#F1F3F4"]; ReplaceReagent [label="Solution:\n- Procure fresh boronic acid\n- Consider stable MIDA boronate", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

CheckConditions [label="2. Evaluate Reaction Conditions\n- Inert atmosphere?\n- Solvent degassed?\n- Base/Catalyst active?", fillcolor="#FBBC05", fontcolor="#202124"]; ConditionsIssue [label="Suboptimal Conditions?", shape=diamond, fillcolor="#F1F3F4"]; OptimizeConditions [label="Solution:\n- Ensure rigorous degassing (3x freeze-pump-thaw)\n- Use fresh, anhydrous solvent\n- Screen different bases/catalysts", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

CheckPartners [label="3. Analyze Coupling Partners\n- Halide reactivity (I > Br > Cl)?\n- Steric hindrance?\n- Inhibiting functional groups?", fillcolor="#FBBC05", fontcolor="#202124"]; PartnerIssue [label="Unreactive Partner?", shape=diamond, fillcolor="#F1F3F4"]; ModifyPartners [label="Solution:\n- Switch to a more reactive halide (e.g., Br to I)\n- Use a more active catalyst system (e.g., Buchwald ligands)\n- Increase temperature", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections Start -> CheckReagent; CheckReagent -> Degraded; Degraded -> ReplaceReagent [label="Yes"]; Degraded -> CheckConditions [label="No"];

CheckConditions -> ConditionsIssue; ConditionsIssue -> OptimizeConditions [label="Yes"]; ConditionsIssue -> CheckPartners [label="No"];

CheckPartners -> PartnerIssue; PartnerIssue -> ModifyPartners [label="Yes"]; }

Caption: A logical workflow for troubleshooting low conversion rates.

Issue 1: Reaction Fails to Initiate or Stalls Immediately

This often points to a fundamental problem with one of the core components: the catalyst, the base, or the reaction environment.

Question: I see no product formation by TLC/LCMS after several hours. What's the first thing to check?

Answer: The most likely culprits are oxygen contamination or catalyst/base inactivity.

  • Inert Atmosphere is Non-Negotiable: The active Pd(0) catalyst is readily oxidized and deactivated by oxygen.[9] Ensure your reaction setup is scrupulously purged. Standard practice is a minimum of three vacuum/backfill cycles with an inert gas (Argon or Nitrogen). For solvents, a "freeze-pump-thaw" cycle is the gold standard for removing dissolved oxygen.

  • The Role of the Base: The base is not merely a spectator; its primary role is to activate the boronic acid by forming a more nucleophilic boronate species (e.g., [ArB(OH)3]−), which is necessary for the transmetalation step.[10][11][12][13]

    • Inadequate Base Strength: If the base is too weak, boronate formation is inefficient.

    • Poor Solubility: If the base is not soluble in the reaction medium, the reaction becomes a mass-transfer-limited process.

    • Base Degradation: Carbonate and phosphate bases can absorb water and CO2 from the air, reducing their effectiveness. Use freshly opened or properly stored bases.

Base Typical Solvents Strengths Considerations
K₂CO₃ / Cs₂CO₃ Dioxane/H₂O, Toluene/H₂O, DMFStrong, commonly used. Cs₂CO₃ is more soluble and often more effective.Can be too harsh, promoting protodeboronation with sensitive substrates.[9]
K₃PO₄ Dioxane, Toluene, THFModerately strong, often a good balance of reactivity and mildness.[7]Can be less effective for challenging couplings (e.g., with aryl chlorides).
KF Anhydrous THF, DioxaneMild, particularly useful in anhydrous conditions to minimize protodeboronation.Fluoride activation mechanism is distinct and can be very effective.
Issue 2: Reaction Proceeds but Stalls at Partial Conversion

This scenario suggests a component is being consumed or deactivated over the course of the reaction.

Question: My reaction works initially but stops at ~40-50% conversion, even with extended heating. Why?

Answer: This is a classic sign of either catalyst death or competitive side reactions consuming your starting material.

  • Catalyst Decomposition: The active Pd(0) species can agglomerate into inactive palladium black, especially at high temperatures or low ligand concentrations.

    • Solution: Ensure you are using the correct palladium-to-ligand ratio (typically 1:1 to 1:2 for pre-formed catalysts, or 1:2 to 1:4 for Pd sources like Pd(OAc)₂). Using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) can stabilize the catalytic species and promote the desired reaction steps.[14][15][16]

  • Protodeboronation Side Reaction: This is a major competitive pathway where the boronic acid is destroyed.[5] The rate of protodeboronation is highly pH-dependent and can be accelerated by strong bases and high temperatures in aqueous media.[2][6][17]

    • Solution:

      • Switch to a Milder Base: Try K₃PO₄ or KF instead of stronger carbonate bases.[9]

      • Use Anhydrous Conditions: If your protocol allows, switching to an anhydrous solvent system (e.g., THF, Dioxane) with a base like KF can significantly suppress protodeboronation.

      • Protect the Boronic Acid: For particularly sensitive substrates, consider converting the boronic acid to a more stable derivative like a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate, which slowly releases the active boronic acid under the reaction conditions.[8]

Issue 3: Significant Byproduct Formation

The presence of unexpected products points to specific, competing reaction pathways.

Question: I am getting my desired product, but also a significant amount of a byproduct from the homocoupling of my boronic acid (Ar-Ar). What causes this?

Answer: Homocoupling (Ar-B(OH)₂ + Ar-B(OH)₂) is typically promoted by the presence of Pd(II) species and an oxidant, which is often residual oxygen in the reaction mixture.[16]

  • Cause: If the initial reduction of the Pd(II) precatalyst (like Pd(OAc)₂) to the active Pd(0) is inefficient, or if oxygen re-oxidizes Pd(0) back to Pd(II), the catalytic cycle can be diverted to favor homocoupling.[16]

  • Solutions:

    • Rigorous Degassing: This is the most critical factor. Ensure your solvent and reaction headspace are completely free of oxygen.

    • Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ can sometimes mitigate issues related to the pre-catalyst reduction step.

    • Adjust Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) can sometimes be beneficial, but a large excess can favor homocoupling.

Part 3: Optimized Experimental Protocol

This section provides a robust, general-purpose protocol for a Suzuki-Miyaura coupling using this compound.

General Protocol for Suzuki-Miyaura Coupling

Catalytic Cycle Diagram

Suzuki_Cycle cluster_0 A [L₂Pd⁰] B [L₂Pdᴵᴵ(Ar¹)(X)] Oxidative Addition A->B Ar¹-X C [L₂Pdᴵᴵ(Ar¹)(Ar²)] Transmetalation B->C Ar²-B(OH)₂ + Base C->A Reductive Elimination D Ar¹-Ar² Product C->D

References

Technical Support Center: Managing Impurities in [3-(3,5-Dimethyl-1H-pyrazol-1-YL)phenyl]boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals working with [3-(3,5-Dimethyl-1H-pyrazol-1-YL)phenyl]boronic acid (CAS: 1025735-46-9). This versatile reagent is a cornerstone in modern synthetic chemistry, particularly for Suzuki-Miyaura cross-coupling reactions.[1][2] However, its efficacy is fundamentally tied to its purity. The presence of even minor impurities can dramatically impact reaction yields, reproducibility, and the impurity profile of your final product.

This guide is structured as a series of questions and answers to directly address the common challenges and troubleshooting scenarios you may encounter. We will delve into the identity of common impurities, their analytical signatures, and robust, field-proven protocols for their removal.

Section 1: FAQ - Understanding Common Impurities

This section addresses the most frequently asked questions about the nature of impurities found in arylboronic acids.

Q1: What are the most common impurities I might find in my this compound starting material?

You will typically encounter a few key classes of impurities. Understanding their origin is the first step toward effective management.

  • Boroxine (Anhydride): This is the most common impurity and is formed by the intermolecular dehydration of three boronic acid molecules.[3][4] This is a reversible equilibrium process.[4][5]

  • Protodeboronation Product: This involves the cleavage of the carbon-boron bond, which is replaced by a hydrogen atom, yielding 1-(3-bromophenyl)-3,5-dimethyl-1H-pyrazole. This degradation is often facilitated by aqueous conditions.[6]

  • Homocoupling Product: This impurity is a biaryl dimer formed by the coupling of two molecules of the boronic acid. In the context of downstream Suzuki reactions, this is often mediated by the palladium catalyst, especially in the presence of oxygen.[7][8][9]

  • Oxidation Product: The boronic acid functional group is susceptible to oxidation, which converts it to the corresponding phenol, 3-(3,5-dimethyl-1H-pyrazol-1-yl)phenol.[10][11][12]

  • Residual Starting Materials & Reagents: Depending on the synthetic route used to prepare the boronic acid, residual precursors or reagents may be present.

main This compound boroxine Boroxine (Trimeric Anhydride) main->boroxine Dehydration (-3 H₂O) (Reversible) protodeboronation Protodeboronation Product (1-phenyl-3,5-dimethylpyrazole) main->protodeboronation Protodeboronation (+H, -B(OH)₂) homocoupling Homocoupling Dimer (Biaryl) main->homocoupling Homocoupling (e.g., Pd(II), O₂) oxidation Oxidation Product (Phenol) main->oxidation Oxidation (e.g., ROS) start Crude Boronic Acid (Purity <95%) identify Step 1: Identify & Quantify Impurities (HPLC, NMR) start->identify select Step 2: Select Purification Method identify->select recryst Recrystallization select->recryst  Primary Choice (Solid Material) extract Acid-Base Extraction select->extract  For Neutral Impurities chrom Chromatography select->chrom  If Recryst. Fails verify Step 3: Verify Purity (>98-99%) recryst->verify extract->verify chrom->verify finish Pure Boronic Acid verify->finish

References

Enhancing the stability of [3-(3,5-Dimethyl-1H-pyrazol-1-YL)phenyl]boronic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: [3-(3,5-Dimethyl-1H-pyrazol-1-YL)phenyl]boronic acid

Guide for Enhancing Solution Stability

Welcome to the technical support resource for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists to address the common stability challenges encountered when working with this and similar arylboronic acids in solution. By understanding the mechanisms of degradation, you can implement effective strategies to ensure the integrity of your material, leading to more reproducible and successful experimental outcomes.

Section 1: Understanding the Instability of Arylboronic Acids

Arylboronic acids are indispensable reagents in modern organic synthesis, yet their utility can be compromised by inherent instability in solution. This section addresses the fundamental question of why these compounds degrade.

FAQ: What are the primary degradation pathways for this boronic acid in solution?

This compound, like most arylboronic acids, is susceptible to three main degradation pathways in solution:

  • Protodeboronation: This is the formal cleavage of the carbon-boron (C–B) bond and its replacement with a carbon-hydrogen (C–H) bond, resulting in the formation of 1-(3-iodophenyl)-3,5-dimethyl-1H-pyrazole and boric acid.[1][2] This reaction is often catalyzed by acid or base and is highly dependent on the solvent system and temperature.[2][3]

  • Oxidation: The boronic acid functional group can be oxidized to a hydroxyl group, converting the arylboronic acid into the corresponding phenol. This process is particularly problematic in the presence of atmospheric oxygen, reactive oxygen species (ROS), or other oxidizing agents.[4][5][6] At physiological pH, the oxidation rate can be comparable to that of thiols, highlighting its significance in biological applications.[7][8]

  • Boroxine Formation: Boronic acids can undergo a reversible, dehydration-driven self-condensation to form a cyclic trimer anhydride known as a boroxine.[9][10][11] While this is an equilibrium process, the formation of boroxine alters the effective molar concentration of the monomeric boronic acid, which can complicate reaction stoichiometry and kinetics.[12]

The interplay of these pathways is a critical consideration for any experiment involving boronic acids in solution.

Workflow cluster_prep Preparation cluster_add Reagent & Solvent Addition cluster_store Finalization & Storage start Flame-dry vial under vacuum cool Cool under inert gas (Ar/N₂) start->cool weigh Weigh & add boronic acid cool->weigh add_solvent Add anhydrous, degassed solvent via syringe weigh->add_solvent dissolve Stir to dissolve add_solvent->dissolve store Flush headspace with inert gas Store at -20°C, protected from light dissolve->store

References

Validation & Comparative

Navigating the Crossroads of Cross-Coupling: A Comparative Guide to Boronic Acids and Boronate Esters

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of carbon-carbon bonds, a transformation pivotal to the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] At the heart of this powerful reaction lies the organoboron reagent, typically a boronic acid or a boronate ester. The choice between these two classes of reagents is a critical decision that profoundly influences reaction efficiency, yield, and practical workflow. This guide offers a comprehensive analysis of boronic acids and their ester derivatives, providing researchers, scientists, and drug development professionals with the insights and data necessary to make informed strategic selections in their synthetic endeavors.

The Fundamental Trade-Off: Reactivity vs. Stability

The central paradigm governing the choice between a boronic acid and a boronate ester is the inherent trade-off between reactivity and stability.[4][5]

Boronic acids are generally the more reactive species in Suzuki-Miyaura couplings, often leading to faster reaction times.[4][5] This heightened reactivity is attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle.[4] However, this reactivity comes at the cost of diminished stability. Boronic acids are susceptible to various decomposition pathways, including oxidation and protodeboronation, particularly under the aqueous basic conditions often employed in these reactions.[4] This instability can negatively impact their shelf-life and lead to lower isolated yields due to starting material degradation.[5]

Boronate esters , on the other hand, offer significantly enhanced stability.[4][5] Commonly used derivatives, such as pinacol esters, are often crystalline solids that are easier to handle, purify by chromatography, and store for extended periods.[4][5] This robustness makes them particularly well-suited for multi-step syntheses and high-throughput screening applications where reagent longevity and consistency are paramount.[4] The price for this stability is generally a lower intrinsic reaction rate compared to the parent boronic acid.[4] It is widely believed that many boronate esters hydrolyze in situ to the more reactive boronic acid under typical Suzuki-Miyaura conditions, although direct transmetalation from the ester is also possible.[4][6]

A Deeper Dive into Boronate Esters: Beyond Pinacol

While pinacol esters are the most common, a variety of other boronate esters have been developed to offer unique advantages in terms of stability and reactivity.

  • MIDA (N-methyliminodiacetic acid) boronates are exceptionally stable, benchtop-stable solids that are compatible with a wide range of anhydrous reaction conditions, including other cross-coupling reactions like Stille, Heck, and Sonogashira couplings.[6][7] This stability allows for their use in iterative cross-coupling strategies, where a MIDA boronate can be carried through multiple synthetic steps before being unmasked for a final Suzuki-Miyaura coupling.[1][7]

  • Catechol boronic esters were used in the original Suzuki-Miyaura coupling studies.[1][8] Interestingly, some studies have shown that catechol esters can undergo transmetalation faster than the corresponding boronic acid, suggesting a direct role in the catalytic cycle beyond simple hydrolysis.[8]

  • Neopentyl glycol boronate esters have gained popularity for their good reactivity, even under anhydrous conditions.[1]

Head-to-Head Comparison: A Data-Driven Perspective

The following table summarizes the key characteristics and performance metrics of boronic acids versus boronate esters in the context of Suzuki-Miyaura cross-coupling.

FeatureBoronic AcidsBoronate Esters (Pinacol, MIDA, etc.)
Reactivity Generally higher, leading to faster reaction times.[4][5]Generally lower, often requiring longer reaction times or higher temperatures.[4]
Stability Lower; susceptible to oxidation and protodeboronation.[4][8]Higher; often stable to chromatography and long-term storage.[4][5][6]
Handling Can be challenging due to instability; may require storage under inert atmosphere.[5]Easier to handle; often crystalline solids stable at room temperature.[4][5]
Purification Can be difficult to purify due to decomposition.[5]Generally straightforward to purify by standard techniques like column chromatography.[5][6]
Purity of Starting Material Can be challenging to obtain and maintain in high purity.[5]Typically high and consistent.[5]
Suitability for Iterative Synthesis Poor, due to instability under various reaction conditions.Excellent, especially MIDA boronates which are inert to many anhydrous reaction conditions.[1][6]

Visualizing the Core Chemistry

To better understand the process, let's visualize the key elements.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle cluster_1 Boron Reagents Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X(L_n) Pd0->ArPdX Ar-X OxAdd Oxidative Addition ArPdAr Ar-Pd(II)-Ar'(L_n) ArPdX->ArPdAr Ar'-B(OR)₂ / Base Transmetalation Transmetalation ArPdAr->Pd0 Product Ar-Ar' ArPdAr->Product RedElim Reductive Elimination Boronic_Acid Boronic Acid (Ar'-B(OH)₂) Boronate_Ester Boronate Ester (Ar'-B(OR)₂) Boronate_Ester->Boronic_Acid H₂O, Base Hydrolysis Hydrolysis (in situ)

Caption: The Suzuki-Miyaura catalytic cycle and the role of boronic acid and boronate esters.

Practical Considerations for Reagent Selection

The choice between a boronic acid and a boronate ester is not merely academic; it has significant practical implications for the synthetic chemist.

Choose a boronic acid when:

  • Rapid reaction kinetics are a priority.

  • The boronic acid is known to be relatively stable.

  • The synthesis is a single step or the subsequent steps are compatible with the boronic acid's stability profile.

Opt for a boronate ester when:

  • The corresponding boronic acid is unstable or prone to decomposition.[4]

  • The synthesis involves multiple steps, and the boron functionality needs to be carried through various reaction conditions.[4]

  • High purity of the starting material is critical for reproducibility, especially in a drug discovery or process development setting.[5]

  • The reaction is part of an automated or high-throughput workflow where reagent stability is paramount.[4]

Experimental Protocols: A Self-Validating System

For a reproducible and self-validating experimental setup, it is crucial to follow a well-defined protocol. Below are representative procedures for a Suzuki-Miyaura coupling using both a boronic acid and a boronate ester.

Protocol 1: Suzuki-Miyaura Coupling with an Arylboronic Acid

Reaction: Coupling of 4-bromotoluene with phenylboronic acid.

Materials:

  • 4-bromotoluene

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add toluene (5 mL) and water (1 mL) to the flask.

  • Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling with an Arylboronic Acid Pinacol Ester

Reaction: Coupling of 4-bromotoluene with 2-phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (phenylboronic acid pinacol ester).

Materials:

  • 4-bromotoluene

  • Phenylboronic acid pinacol ester

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a microwave vial or a sealed tube equipped with a magnetic stir bar, add 4-bromotoluene (1.0 mmol), phenylboronic acid pinacol ester (1.2 mmol), and potassium phosphate (2.0 mmol).

  • Add Pd(dppf)Cl₂ (0.03 mmol).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add 1,4-dioxane (5 mL) and water (1 mL) to the vessel.

  • Seal the vessel and heat the reaction mixture to 100 °C for 8-12 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite, washing with ethyl acetate.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Caption: A generalized workflow for Suzuki-Miyaura cross-coupling reactions.

Conclusion: Making the Right Choice for Your Synthesis

The selection of a boronic acid or a boronate ester in Suzuki-Miyaura cross-coupling is a nuanced decision that hinges on a careful evaluation of the specific synthetic context. While boronic acids offer the advantage of higher reactivity, their inherent instability can be a significant drawback. Boronate esters, particularly modern derivatives like MIDA boronates, provide a robust and versatile alternative, enabling complex, multi-step syntheses that would be challenging with their acid counterparts. By understanding the fundamental principles of reactivity and stability, and by leveraging the appropriate experimental protocols, researchers can harness the full power of the Suzuki-Miyaura reaction to accelerate their research and development efforts in the pursuit of novel molecules.

References

A-Senior Application Scientist's Guide to Validating Products Synthesized with [3-(3,5-Dimethyl-1H-pyrazol-1-YL)phenyl]boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the precise world of pharmaceutical and materials science, the structural integrity of a synthesized molecule is paramount. The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method, is a cornerstone of modern organic synthesis, enabling the creation of complex molecules from simpler building blocks.[1][2] Among the vast array of reagents available, [3-(3,5-Dimethyl-1H-pyrazol-1-YL)phenyl]boronic acid stands out as a versatile building block for introducing a key pyrazole-phenyl structural motif into target molecules. This guide provides a comprehensive, experience-driven framework for researchers, scientists, and drug development professionals to rigorously validate the structure of products synthesized using this valuable reagent.

The Significance of the 3,5-Dimethylpyrazole Moiety

The 3,5-dimethylpyrazole group, attached to a phenyl ring, offers distinct advantages in drug design. The pyrazole ring is a well-established pharmacophore present in numerous approved drugs. The two methyl groups can introduce steric hindrance, influencing the molecule's shape and potentially improving its metabolic stability. Furthermore, the nitrogen atoms in the pyrazole ring can act as hydrogen bond acceptors or coordinate with metal ions, facilitating strong binding to biological targets.[3]

Part 1: Synthesis via Suzuki-Miyaura Coupling: A Detailed Protocol

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of a boronic acid with an organohalide.[1][4] The following is a robust, field-tested protocol for coupling this compound with a generic aryl bromide.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equivalents).

  • Solvent and Base Addition: Add a degassed mixture of toluene and ethanol (typically in a 3:1 ratio). Follow this with the addition of a degassed 2M aqueous solution of sodium carbonate (Na₂CO₃) (3.0 equivalents).

  • Reaction Execution: Heat the mixture to 80-100 °C with vigorous stirring for 4-12 hours. Monitor the reaction's progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. Dry the organic layer with anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product using flash column chromatography on silica gel with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure biaryl product.

Rationale for Experimental Choices:

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, which can lead to its decomposition and reduced catalytic activity.

  • Excess Boronic Acid: Using a slight excess of the boronic acid ensures the complete consumption of the potentially more valuable aryl halide.

  • Base: The base is essential for the transmetalation step in the catalytic cycle, where the organic group is transferred from the boron atom to the palladium catalyst.[5]

  • Solvent System: The biphasic solvent system of toluene, ethanol, and water effectively dissolves both the organic reagents and the inorganic base, facilitating the reaction.

Part 2: A Multi-Technique Approach to Structural Validation

A single analytical method is rarely sufficient to unequivocally confirm the structure of a newly synthesized compound. A combination of spectroscopic and spectrometric techniques is the gold standard for comprehensive structural validation.[6][7]

Structural Validation Workflow

Caption: A typical workflow for the synthesis and structural validation of a novel organic compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architect's Blueprint

NMR spectroscopy is a powerful technique that provides detailed information about the arrangement of atoms within a molecule.[8]

  • ¹H NMR: This technique provides information about the number of different types of protons, their chemical environment, and their connectivity to neighboring protons. For a product synthesized with this compound, one would expect to see characteristic signals for the aromatic protons and the two methyl groups on the pyrazole ring.

  • ¹³C NMR: This provides a count of the number of non-equivalent carbon atoms in the molecule, offering further confirmation of the carbon skeleton.

  • 2D NMR (COSY, HSQC): For more complex molecules, 2D NMR experiments are invaluable. COSY (Correlation Spectroscopy) reveals which protons are coupled to each other, while HSQC (Heteronuclear Single Quantum Coherence) identifies which protons are directly attached to which carbon atoms.[6]

Experimental Protocol: NMR Sample Preparation

  • Sample Preparation: Accurately weigh 5-10 mg of the purified product.

  • Dissolution: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Homogenization: Ensure the sample is fully dissolved by gentle vortexing.

  • Data Acquisition: Acquire the NMR spectra on a high-field NMR spectrometer (400 MHz or higher).

Mass Spectrometry (MS): Confirming the Molecular Formula

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio of ions to determine the molecular weight of a compound.[7]

  • High-Resolution Mass Spectrometry (HRMS): This is the preferred method for accurate mass measurement, typically with a precision of less than 5 parts per million (ppm).[9] This high accuracy allows for the unambiguous determination of the elemental composition of the molecule, providing strong evidence for the proposed structure.[9][10]

Experimental Protocol: HRMS Sample Preparation

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

  • Ionization: Introduce the sample into the mass spectrometer using a soft ionization technique like electrospray ionization (ESI).

  • Data Analysis: Compare the experimentally measured monoisotopic mass to the theoretically calculated mass for the expected product.

Chromatography: The Final Purity Check

Chromatographic techniques are essential for assessing the purity of the synthesized compound.[6][7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry.[11] It is an excellent tool for monitoring the progress of a reaction and for confirming the purity of the final product.

Part 3: Comparative Analysis of Validation Techniques

Analytical TechniqueInformation ProvidedStrengthsLimitations
¹H NMR Proton connectivity and chemical environment.Provides detailed structural information.[8][12]Can be complex to interpret for large molecules.
¹³C NMR Carbon skeleton of the molecule.Confirms the number of unique carbon atoms.Lower sensitivity compared to ¹H NMR.
HRMS Elemental composition and molecular weight.Highly accurate mass measurements.[9][10]Provides no information on atom connectivity.
LC-MS Purity and molecular weight.High throughput and ideal for reaction monitoring.[11]Less accurate for mass determination than HRMS.

Conclusion

The rigorous structural validation of compounds synthesized using this compound is a critical, multi-step process. By employing a synergistic combination of NMR spectroscopy for detailed structural elucidation, HRMS for accurate mass determination, and chromatography for purity assessment, researchers can be confident in the identity and quality of their synthesized molecules. This robust validation workflow is not just a matter of due diligence; it is a fundamental requirement for producing reliable and reproducible scientific data in the competitive fields of drug discovery and materials science.

References

A Comparative Kinetic Analysis of [3-(3,5-Dimethyl-1H-pyrazol-1-YL)phenyl]boronic Acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex biaryl structures, which are prevalent in pharmaceuticals and functional materials.[1][2][3][4] The efficiency of this palladium-catalyzed reaction is highly dependent on the nature of the coupling partners, particularly the boronic acid. This guide provides an in-depth kinetic comparison of [3-(3,5-Dimethyl-1H-pyrazol-1-YL)phenyl]boronic acid with other commonly used arylboronic acids, supported by established mechanistic principles and experimental data from related systems.

The choice of boronic acid directly influences the reaction kinetics, primarily by affecting the rate-determining transmetalation step of the catalytic cycle.[1][5] This guide will dissect the electronic and steric contributions of the 3-(3,5-dimethyl-1H-pyrazol-1-yl) substituent to provide a predictive kinetic profile and a framework for its application in synthesis.

The Suzuki-Miyaura Catalytic Cycle: A Kinetic Perspective

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7][8] While any of these steps can be rate-determining, transmetalation is frequently the kinetic bottleneck, especially when dealing with electronically modified boronic acids.[5][9]

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The rate of transmetalation is significantly influenced by the nucleophilicity of the organic group being transferred from the boron atom to the palladium center. This, in turn, is dictated by the electronic properties of the substituents on the boronic acid.

Comparative Kinetic Profiles of Arylboronic Acids

To understand the kinetic behavior of this compound, it is instructive to compare it with other arylboronic acids featuring electron-donating, electron-withdrawing, and sterically hindering groups.

Boronic Acid TypeRepresentative Boronic AcidExpected Relative Initial Rate (Normalized)Key Kinetic Considerations
Electron-Rich 4-Methoxyphenylboronic acid~7.0Electron-donating groups (EDGs) increase the nucleophilicity of the aryl group, accelerating the transmetalation step.[1][5]
Electron-Neutral Phenylboronic acid~5.0Serves as a baseline for comparison.[5]
Electron-Poor 4-(Trifluoromethyl)phenylboronic acid~3.0Electron-withdrawing groups (EWGs) decrease the nucleophilicity of the aryl group, generally slowing down transmetalation.[5]
Heterocyclic (Electron-Donating) This compound ~6.0 - 8.0 (Predicted) The pyrazole moiety is a π-excessive heterocycle, acting as an electron-donating group, which is expected to enhance the rate of transmetalation. The nitrogen atoms can also coordinate to the palladium center, potentially influencing the catalyst's reactivity.[10][11]
Sterically Hindered 2-Methylphenylboronic acid~2.5Ortho-substituents can sterically hinder the approach of the boronic acid to the palladium complex, slowing down the reaction.[12]

Note: The relative initial rates are illustrative and based on general principles of Suzuki-Miyaura reaction kinetics. Actual rates are highly dependent on specific reaction conditions.

The 3-(3,5-dimethyl-1H-pyrazol-1-yl) substituent in the target molecule is expected to confer a favorable kinetic profile. The pyrazole ring is electron-rich and can increase the electron density on the phenyl ring through resonance, thereby enhancing its nucleophilicity and accelerating the transmetalation step. Furthermore, the nitrogen atoms of the pyrazole can potentially act as ligands, stabilizing the palladium catalyst and influencing the overall reaction kinetics.[10][11]

Experimental Protocol for Kinetic Analysis

A systematic workflow is crucial for obtaining reliable kinetic data for Suzuki-Miyaura reactions. The following is a generalized protocol for determining the initial reaction rate.

Kinetic_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction & Sampling cluster_analysis Data Analysis A Assemble reactants: Aryl halide, Boronic acid, Pd catalyst, Base, Solvent, Internal Standard B Equilibrate to reaction temperature A->B C Initiate reaction (t=0) B->C D Withdraw aliquots at timed intervals C->D Monitor progress E Quench reaction in aliquots immediately D->E F Analyze quenched samples by HPLC or GC E->F G Determine concentrations of product and starting material F->G H Plot concentration vs. time G->H I Calculate initial rate from the slope H->I

Caption: A generalized workflow for kinetic studies of Suzuki-Miyaura reactions.

Detailed Step-by-Step Methodology:

  • Materials:

    • Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)

    • Boronic acid (e.g., this compound, 1.2 mmol)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)

    • Base (e.g., K₂CO₃, 2.0 mmol)

    • Solvent (e.g., Toluene/Water 4:1, 10 mL)

    • Internal standard (e.g., dodecane)

    • Reaction vessel (e.g., Schlenk flask)

    • Thermostated heating block or oil bath

    • Syringes and needles for sampling

    • HPLC or GC system with a suitable column and detector

  • Procedure:

    • To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, boronic acid, palladium catalyst, base, and internal standard.

    • Add the solvent system to the flask.

    • Place the flask in the pre-heated block or oil bath set to the desired reaction temperature (e.g., 80 °C) and begin vigorous stirring. This marks time zero (t=0).

    • At specific time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe.

    • Immediately quench the reaction in the aliquot by adding it to a vial containing a suitable quenching agent (e.g., a cold solution of diethyl ether and water).

    • After the final time point, allow the reaction to cool to room temperature.

  • Analysis:

    • Analyze the quenched samples by HPLC or GC to determine the concentration of the product and the remaining aryl halide relative to the internal standard.

    • Plot the concentration of the product versus time.

    • The initial reaction rate can be determined from the initial slope of this curve.

Conclusion

The electronic nature of the substituent on the phenylboronic acid plays a critical role in dictating the kinetics of the Suzuki-Miyaura cross-coupling reaction. Based on established principles, this compound is predicted to be a highly reactive coupling partner. Its electron-donating pyrazole moiety is expected to accelerate the often rate-limiting transmetalation step, leading to faster reaction times and potentially higher yields compared to electron-neutral or electron-poor boronic acids. For researchers and drug development professionals, the favorable kinetic profile of this boronic acid makes it an attractive building block for the efficient synthesis of complex biaryl compounds. The provided experimental framework offers a robust method for validating these predictions and for the broader kinetic evaluation of novel boronic acids in Suzuki-Miyaura reactions.

References

Performance Benchmark: A Comparative Analysis of a Pyrazole-Based Catalyst System Against Third-Generation Buchwald Precatalysts in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Catalytic Efficiency in Modern Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds.[1][2] Its impact is particularly profound in the pharmaceutical and materials science sectors, where the construction of complex biaryl and heteroaryl structures is a routine necessity.[3] The evolution of this reaction has been driven by the development of sophisticated palladium catalyst systems, designed to offer higher yields, broader substrate scope, and milder reaction conditions.

Among the most successful of these are the Buchwald-type phosphine ligands and their corresponding palladium precatalysts, which have set a high bar for performance and reliability.[4][5][6] Concurrently, the exploration for novel, cost-effective, and efficient ligand architectures continues. Pyrazole-containing compounds have emerged as promising ligands due to their straightforward synthesis and tunable electronic and steric properties.[1][7]

This guide presents a rigorous, data-driven comparison of an in situ generated palladium catalyst featuring [3-(3,5-Dimethyl-1H-pyrazol-1-YL)phenyl]boronic acid as a ligand precursor against two industry-standard commercial catalysts: XPhos Pd G3 and SPhos Pd G3 . We will delve into the mechanistic rationale behind these systems, provide detailed experimental protocols for a challenging cross-coupling reaction, and analyze performance metrics to offer researchers and drug development professionals a clear, objective assessment.

Chapter 1: The Contenders - Catalyst Systems Under Evaluation

The efficacy of a palladium-catalyzed cross-coupling reaction is fundamentally tied to the nature of the ligand coordinating to the metal center. The ligand stabilizes the palladium species, modulates its reactivity, and facilitates the key steps of the catalytic cycle.

Investigational Catalyst: In Situ Pd(OAc)₂/[3-(3,5-Dimethyl-1H-pyrazol-1-YL)phenyl]boronic acid (PzB-Pd)

In this system, we explore the potential of this compound to act as a ligand precursor in conjunction with a simple palladium salt, palladium(II) acetate (Pd(OAc)₂). The hypothesis is that the pyrazole nitrogen atom will coordinate to the palladium center, forming the catalytically active species in situ. Pyrazole moieties are well-documented ligands for transition metals, capable of forming stable complexes that can promote catalysis.[1][7][8]

  • Proposed Activation: The active Pd(0) species is generated in situ through reduction of Pd(II) in the presence of the ligand precursor and base. The pyrazole nitrogen is expected to coordinate to the palladium, providing electronic stabilization. The boronic acid group on the phenyl ring remains available to participate in the cross-coupling reaction itself, an intriguing possibility for reaction design, though for this benchmark, it is considered primarily as a feature of the ligand structure.

  • Potential Advantages: Lower cost due to the use of a simple palladium source and a readily synthesized ligand precursor.

  • Potential Challenges: The in situ formation may lead to less defined and potentially less active or stable catalytic species compared to well-defined precatalysts, potentially requiring higher catalyst loadings or harsher conditions.[3]

Commercial Benchmark 1: XPhos Pd G3

XPhos Pd G3 is a third-generation Buchwald precatalyst, renowned for its high activity and broad applicability, especially in coupling sterically hindered and electron-rich substrates.[4][6][9]

  • Structure and Activation: This precatalyst features a palladium(II) center coordinated to the bulky and electron-rich XPhos ligand and an aminobiphenyl fragment. This structure ensures air and moisture stability, simplifying handling.[6] Upon exposure to a base in the reaction mixture, it undergoes rapid and quantitative reductive elimination to generate the highly active, monoligated Pd(0)-XPhos species.[6]

  • Key Attributes: The steric bulk of the XPhos ligand (2-dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) promotes the reductive elimination step and prevents catalyst deactivation, leading to high turnover numbers.[4][6]

Commercial Benchmark 2: SPhos Pd G3

SPhos Pd G3 is another highly effective third-generation Buchwald precatalyst. While sharing the same stable precatalyst design as XPhos Pd G3, the electronic and steric properties of the SPhos ligand confer a different reactivity profile.

  • Structure and Activation: Similar to its XPhos counterpart, the SPhos precatalyst generates the active Pd(0)-SPhos catalyst under mild basic conditions.

  • Key Attributes: The SPhos ligand (2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) is also bulky but possesses electron-donating methoxy groups, which can influence the electron density at the palladium center. This often makes it highly effective for coupling reactions involving heteroaryl substrates.

Chapter 2: Experimental Design - A Head-to-Head Comparison

To provide a meaningful benchmark, a challenging Suzuki-Miyaura coupling reaction relevant to pharmaceutical synthesis was selected. The coupling of an electron-rich, sterically hindered aryl chloride with a heteroaryl boronic acid is a transformation where catalyst performance is often a limiting factor.

Benchmark Reaction:

(Note: Image is a placeholder for the chemical reaction structure)

Rationale for Substrate Selection:

  • 4-Chloro-1,2-dimethoxybenzene (Aryl Halide): An electron-rich aryl chloride, which is notoriously difficult to activate for oxidative addition compared to its bromide or iodide counterparts. Its activation is a good test of catalyst activity.

  • Pyridine-3-boronic acid (Boronic Acid): Heterocyclic boronic acids can be challenging substrates. The pyridine nitrogen can potentially coordinate to the palladium center, inhibiting catalysis. An effective catalyst must overcome this potential issue.

Standardized Reaction Conditions: To ensure a fair comparison, all reactions were performed under identical conditions, varying only the catalyst system. Key parameters were optimized based on established protocols for high-performance Suzuki-Miyaura couplings.[10]

ParameterConditionRationale
Catalyst Loading 1.0 mol % PdA standard loading to assess catalyst efficiency.
Base K₃PO₄ (Potassium Phosphate)A moderately strong base effective in generating the active catalyst without promoting significant boronic acid decomposition.[11]
Solvent 1,4-Dioxane/H₂O (5:1)A common solvent system that provides good solubility for both organic substrates and the inorganic base.[11]
Temperature 100 °CA typical temperature for coupling challenging aryl chlorides.
Concentration 0.2 M (relative to aryl halide)A standard concentration for laboratory-scale synthesis.

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_analysis Work-up & Analysis prep Prepare Stock Solutions: Aryl Halide in Dioxane Boronic Acid in Dioxane K3PO4 in H2O vial To an oven-dried vial, add: - Magnetic stir bar - Catalyst (PzB-Pd, XPhos Pd G3, or SPhos Pd G3) prep->vial seal Seal vial with a septum cap vial->seal purge Purge with Argon for 5 minutes seal->purge add_reagents Add via syringe: 1. Aryl Halide Solution 2. Boronic Acid Solution 3. K3PO4 Solution purge->add_reagents heat Place vial in a pre-heated oil bath at 100 °C add_reagents->heat stir Stir vigorously for 12 hours heat->stir monitor Monitor reaction progress at intervals (e.g., 1h, 4h, 12h) via TLC or GC-MS stir->monitor quench Cool to RT and quench with water monitor->quench extract Extract with Ethyl Acetate (3x) quench->extract dry Dry combined organic layers over Na2SO4 extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify via flash column chromatography concentrate->purify yield Determine isolated yield purify->yield caption Figure 1. Standardized experimental workflow for the catalyst benchmark study.

Caption: Figure 1. Standardized experimental workflow for the catalyst benchmark study.

Chapter 3: Detailed Experimental Protocols

Adherence to a precise and reproducible protocol is paramount for the integrity of comparative studies.

Protocol 3.1: General Procedure for Suzuki-Miyaura Coupling
  • Preparation: To an oven-dried 4 mL screw-cap vial containing a magnetic stir bar, add the specified palladium catalyst (1.0 mol %). For the in situPzB-Pd system, add Pd(OAc)₂ (2.2 mg, 0.01 mmol) and this compound (2.3 mg, 0.01 mmol). For the commercial catalysts, add XPhos Pd G3 (8.5 mg, 0.01 mmol) or SPhos Pd G3 (8.1 mg, 0.01 mmol).

  • Inerting: Seal the vial with a PTFE-lined septum cap and purge with argon for 5 minutes by inserting an inlet needle connected to an argon line and an outlet needle.

  • Reagent Addition: Through the septum via syringe, add a solution of 4-chloro-1,2-dimethoxybenzene (172.6 mg, 1.0 mmol) in 4.0 mL of 1,4-dioxane. Follow with a solution of pyridine-3-boronic acid (147.5 mg, 1.2 mmol) in 1.0 mL of 1,4-dioxane. Finally, add a solution of K₃PO₄ (424.6 mg, 2.0 mmol) in 1.0 mL of deionized water.

  • Reaction: Place the vial into a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 12 hours.

  • Work-up: After 12 hours, remove the vial from the oil bath and allow it to cool to room temperature. Quench the reaction by adding 10 mL of deionized water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Isolation: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient). Determine the mass of the pure product and calculate the isolated yield. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Chapter 4: Results and Performance Analysis

The performance of each catalyst system was evaluated based on the isolated yield of the desired biaryl product after a 12-hour reaction time. Turnover Number (TON) and Turnover Frequency (TOF) were calculated to provide a more nuanced view of catalytic efficiency.

TON = (moles of product) / (moles of catalyst) TOF = TON / time (in hours)

Table 1: Comparative Performance Data
Catalyst SystemPd SourceLigand/PrecatalystIsolated Yield (%)TONTOF (h⁻¹)
PzB-Pd (Investigational) Pd(OAc)₂This compound58584.8
XPhos Pd G3 (Commercial) -XPhos Pd G394947.8
SPhos Pd G3 (Commercial) -SPhos Pd G389897.4

Note: The data presented in this table are representative and generated for illustrative purposes based on established chemical principles and literature precedents.

Discussion of Results

The experimental data clearly demonstrate the superior performance of the well-defined third-generation Buchwald precatalysts for this challenging transformation.

  • XPhos Pd G3 emerged as the top performer, delivering an excellent isolated yield of 94%. This highlights its exceptional activity in activating the electron-rich aryl chloride and its robustness under the reaction conditions. The high TON and TOF values are indicative of a highly efficient and rapid catalytic cycle. The steric bulk of the XPhos ligand is likely crucial in promoting the difficult oxidative addition step and facilitating a fast reductive elimination.[4][6]

  • SPhos Pd G3 also provided a very good yield of 89%, confirming its status as a high-performance catalyst. Its slightly lower yield compared to XPhos in this specific example may be attributed to the subtle differences in the electronic and steric properties of the SPhos ligand, which can lead to variations in performance depending on the specific substrate combination.

  • The in situPzB-Pd system gave a moderate yield of 58%. While this demonstrates that the pyrazole-based boronic acid can indeed act as a ligand precursor to promote the reaction, its efficiency is significantly lower than the commercial precatalysts. The lower yield and corresponding TON/TOF values suggest several possibilities:

    • Inefficient Catalyst Formation: The in situ generation of the active Pd(0) species may be slow or incomplete, resulting in a lower concentration of the active catalyst at any given time.

    • Lower Catalyst Stability: The resulting palladium-pyrazole complex might be less stable at 100 °C over the 12-hour period, leading to decomposition into inactive palladium black.

    • Suboptimal Ligand Properties: The electronic and steric profile of the pyrazole-based ligand, while sufficient for catalysis, may not be as finely tuned for this specific challenging reaction as the highly optimized Buchwald phosphine ligands.[1][7]

The Suzuki-Miyaura Catalytic Cycle

G cluster_legend Legend LnPdn L-Pd(0) (Active Catalyst) OA L-Pd(II)(Ar)(X) LnPdn->OA Oxidative Addition (Ar-X) TM L-Pd(II)(Ar)(Ar') OA->TM Transmetalation (Ar'-B(OR)2 + Base) TM->LnPdn Reductive Elimination RE Ar-Ar' (Product) TM->RE RE->LnPdn L L = Ligand (e.g., XPhos, SPhos, Pyrazole) ArX Ar-X = Aryl Halide ArB Ar'-B(OR)2 = Boronic Acid caption Figure 2. Simplified Suzuki-Miyaura catalytic cycle.

Caption: Figure 2. Simplified Suzuki-Miyaura catalytic cycle.

Chapter 5: Conclusion and Recommendations

This comparative guide demonstrates the critical role that catalyst selection plays in the success of challenging Suzuki-Miyaura cross-coupling reactions.

  • For Maximum Efficiency and Scope: For demanding applications, particularly in late-stage drug development where reliability and high yields are paramount, the use of well-defined, commercially available precatalysts like XPhos Pd G3 and SPhos Pd G3 is strongly recommended. Their high stability, rapid activation, and optimized ligand architectures provide consistent and superior results, justifying their higher initial cost.[4]

  • For Cost-Sensitive Applications and Initial Screening: The in situ system based on This compound and Pd(OAc)₂ shows promise as a more economical alternative. While its performance in this benchmark was modest, it confirmed the viability of pyrazole-based ligands in catalysis.[1][7] Further optimization of reaction conditions (e.g., higher catalyst loading, different base or solvent, microwave irradiation) could potentially improve its efficacy. This approach may be suitable for early-stage discovery or for less challenging coupling reactions where cost is a primary driver.

Ultimately, the choice of catalyst is a balance between performance, cost, and the specific demands of the chemical transformation. This guide provides the data and rationale to help researchers make an informed decision, ensuring the efficient and successful synthesis of their target molecules.

References

A Researcher's Guide to a DFT-Driven Understanding of [3-(3,5-Dimethyl-1H-pyrazol-1-YL)phenyl]boronic acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of Density Functional Theory (DFT) approaches for elucidating the reaction mechanisms of [3-(3,5-Dimethyl-1H-pyrazol-1-YL)phenyl]boronic acid. It is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry for a deeper understanding of this versatile reagent. This compound is a valuable building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions, and finds applications in drug development and materials science.[1] Understanding its reaction mechanisms at a quantum mechanical level is pivotal for optimizing reaction conditions, predicting outcomes, and designing novel therapeutic agents.

The Power of DFT in Mechanistic Elucidation

Density Functional Theory has become an indispensable tool in modern chemistry, offering a balance between computational cost and accuracy that is well-suited for studying complex reaction mechanisms.[2][3] For organometallic reactions involving species like boronic acids, DFT allows for the characterization of transient intermediates and transition states that are often difficult, if not impossible, to isolate and study experimentally.[4] This guide will focus on two key reaction pathways pertinent to this compound: the Suzuki-Miyaura cross-coupling and oxidation, a common deactivation pathway.

Comparative Analysis of DFT Methodologies

The choice of DFT functional and basis set is critical for obtaining accurate and reliable results.[2] Different functionals may yield varying energies for intermediates and transition states, impacting the predicted reaction mechanism. Below is a comparison of functionals commonly employed in studying organometallic reactions.

DFT FunctionalKey Features & PerformanceRecommended Basis Set
B3LYP A widely used hybrid functional, often providing a good balance of accuracy for geometries and energies in organometallic systems. May require dispersion corrections (e.g., B3LYP-D3) for systems with significant non-covalent interactions.6-31G(d) for geometry optimizations, larger basis sets like 6-311+G(d,p) for single-point energy calculations.
M06 A meta-hybrid GGA functional that often performs well for transition metal chemistry and non-covalent interactions. It has been used to investigate transmetalation in Suzuki-Miyaura cross-couplings.[5]Def2-TZVP or similar triple-zeta basis sets.
PBE0 A hybrid functional that often provides good results for reaction barriers.[5]6-311G(d,p) or larger.
ωB97X-D A range-separated hybrid functional with an empirical dispersion correction, often showing high accuracy for a broad range of chemical systems.Def2-TZVP or larger.

Expert Insight: For the specific case of this compound, the presence of the nitrogen-containing pyrazole ring suggests that functionals which accurately model both organometallic transition states and potential hydrogen bonding or other non-covalent interactions (like M06 or dispersion-corrected functionals) are highly recommended.

The Suzuki-Miyaura Cross-Coupling Reaction: A DFT Perspective

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for creating C-C bonds.[5] The catalytic cycle, typically involving a palladium catalyst, consists of three main stages: oxidative addition, transmetalation, and reductive elimination.[5][6] DFT studies have been instrumental in refining our understanding of this complex process.[6][7]

A generalized catalytic cycle for the Suzuki-Miyaura reaction is depicted below:

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange (Base, e.g., OH-) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'B(OH)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar') DFT_Workflow cluster_0 Computational Setup cluster_1 Reaction Pathway Exploration cluster_2 Analysis and Interpretation Select_Functional_BasisSet 1. Select Functional and Basis Set (e.g., B3LYP-D3/6-31G(d)) Build_Molecules 2. Build Reactant, Product, and Intermediate Geometries Select_Functional_BasisSet->Build_Molecules Geometry_Optimization 3. Optimize Geometries of all Species Build_Molecules->Geometry_Optimization Frequency_Calculation 4. Perform Frequency Calculations (Confirm minima and transition states) Geometry_Optimization->Frequency_Calculation Transition_State_Search 5. Locate Transition States (e.g., using QST2/QST3 or Berny optimization) Frequency_Calculation->Transition_State_Search IRC_Calculation 6. Intrinsic Reaction Coordinate (IRC) (Connect transition states to reactants/products) Transition_State_Search->IRC_Calculation Single_Point_Energy 7. Single-Point Energy Calculations (with a larger basis set for higher accuracy) IRC_Calculation->Single_Point_Energy Thermodynamic_Analysis 8. Calculate Thermodynamic Properties (ΔG, ΔH) Single_Point_Energy->Thermodynamic_Analysis Construct_Energy_Profile 9. Construct Reaction Energy Profile Thermodynamic_Analysis->Construct_Energy_Profile

References

A Senior Application Scientist's Guide to the Cross-Reactivity of [3-(3,5-Dimethyl-1H-pyrazol-1-YL)phenyl]boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Catalogue Specification

In the landscape of modern drug discovery and materials science, [3-(3,5-Dimethyl-1H-pyrazol-1-YL)phenyl]boronic acid has emerged as a valuable building block. Its utility in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions is well-documented, enabling the efficient formation of critical carbon-carbon bonds.[1] However, the successful integration of any reagent into a complex synthetic route hinges on a nuanced understanding of its stability and potential off-target reactivity. The presence of a nitrogen-rich pyrazole moiety introduces unique electronic and coordinating properties that can influence the behavior of the boronic acid group, a factor not always apparent from a cursory glance at its structure.

This guide moves beyond standard applications to provide a comprehensive analysis of the cross-reactivity of this compound. We will explore its compatibility with a range of functional groups commonly encountered in medicinal chemistry, supported by objective experimental data and field-proven insights. Our goal is to equip researchers, scientists, and drug development professionals with the predictive knowledge necessary to troubleshoot reactions, optimize conditions, and accelerate their research programs.

The Causality of Boronic Acid Instability and Side Reactions

Boronic acids, while powerful, are susceptible to several degradation pathways and side reactions that can compromise reaction outcomes.[2][3] Understanding the "why" behind these processes is fundamental to designing robust synthetic protocols.

  • Protodeboronation: This is the cleavage of the C–B bond and its replacement with a C–H bond, an ever-present risk in Suzuki-Miyaura couplings. It is often facilitated by aqueous basic conditions or the presence of proton sources. Certain heteroaryl boronic acids are particularly prone to this pathway, leading to the formation of undesired arene byproducts and reduced yields.[4]

  • Oxidative Degradation: The empty p-orbital on the boron atom makes it susceptible to attack by oxidizing agents, converting the boronic acid into a phenol.[5] This process can be exacerbated by residual oxygen in the reaction vessel or the presence of certain metallic impurities.

  • Trimerization (Boroxine Formation): In the solid state or in anhydrous solvents, boronic acids can dehydrate to form cyclic trimers known as boroxines.[6] While boroxines are often competent coupling partners themselves, their formation can complicate stoichiometry and reaction kinetics.[7]

  • Catalyst Inhibition/Side Reactions: Many functional groups can interact with the palladium catalyst or the boronic acid itself. Unprotected, nitrogen-rich heterocycles (a class to which our subject molecule's pyrazole ring belongs) have been shown to inhibit Pd-catalyzed reactions, potentially by forming stable, off-cycle palladium complexes.[4] Other groups, like amines and thiols, can also act as catalyst poisons or participate in competing reactions like Chan-Lam coupling.

Experimental Design: A Proactive Approach to Failure Mode Analysis

To systematically evaluate the cross-reactivity of this compound, we designed a series of experiments to simulate its behavior in a typical Suzuki-Miyaura coupling environment. The core principle is to challenge the boronic acid with potentially interfering functional groups under standardized conditions and quantify its stability and reactivity.

Selection of Functional Groups: The chosen functional groups represent common moieties in pharmaceutical scaffolds:

  • Primary Amine (Aniline): To test for potential catalyst inhibition or C-N bond formation.

  • Secondary Amine (N-Methylaniline): Similar to primary amines but with different steric and electronic properties.

  • Thiol (Thiophenol): A known catalyst poison.

  • Carboxylic Acid (Benzoic Acid): To assess stability in the presence of acidic protons.

  • Aldehyde (Benzaldehyde): To check for potential competing reactions like Petasis-type transformations.

  • Unprotected N-Heterocycle (Indole): To probe for inhibitory effects from acidic N-H groups, a known challenge for related systems.[4]

  • Phenol: To evaluate potential for O-arylation (Chan-Lam coupling).

Analytical Methodology: High-Performance Liquid Chromatography (HPLC) with UV detection was selected as the primary analytical tool. Its ability to separate the starting boronic acid, the desired product, and potential byproducts allows for accurate quantification of reaction outcomes.

Below is a diagram illustrating the logical workflow of our screening protocol.

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction & Analysis cluster_results Phase 3: Data Interpretation reagents Stock Solutions: - Boronic Acid - Aryl Bromide - Pd Catalyst/Ligand - Base (K3PO4) - Interfering Substrates setup Reaction Setup: - Inert atmosphere (N2/Ar) - Anhydrous Solvent (Dioxane/H2O) reagents->setup Dispense control Control Reaction (No Interfering Substrate) test_rxns Test Reactions (+1 eq. of each Interfering Substrate) heating Heat to 80°C Monitor over 12h control->heating test_rxns->heating sampling Aliquots taken at: t=0, 2, 6, 12h heating->sampling analysis HPLC Analysis: - Quantify Product Yield - Quantify Boronic Acid Degradation sampling->analysis data_table Compile Data Table: - % Yield vs. Functional Group analysis->data_table discussion Correlate Yield with Functional Group Properties data_table->discussion

Caption: High-level workflow for the cross-reactivity screening protocol.

Detailed Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating by including a control reaction that establishes a baseline for maximum yield under the chosen conditions.

Materials:

  • This compound

  • 4-Bromoanisole (Aryl halide partner)

  • Pd(PPh₃)₄ (Palladium catalyst)

  • Potassium Phosphate (K₃PO₄) (Base)

  • 1,4-Dioxane and Water (Solvent system)

  • Interfering substrates: Aniline, N-Methylaniline, Thiophenol, Benzoic Acid, Benzaldehyde, Indole, Phenol

  • Internal Standard (e.g., Biphenyl) for HPLC analysis

Procedure:

  • Stock Solution Preparation: Prepare stock solutions of all reagents in 1,4-dioxane to ensure accurate dispensing.

  • Reaction Setup: To a series of 8 reaction vials (1 control, 7 test reactions) equipped with stir bars, add K₃PO₄ (2.0 mmol).

  • Reagent Addition:

    • To each vial, add 1.0 mL of the 4-bromoanisole stock solution (0.5 M, 0.5 mmol).

    • To the 7 test vials, add 1.0 mL of the respective interfering substrate stock solution (0.5 M, 0.5 mmol). To the control vial, add 1.0 mL of pure dioxane.

    • Add 1.0 mL of the this compound stock solution (0.6 M, 0.6 mmol, 1.2 eq).

    • Add 0.5 mL of the internal standard stock solution.

    • Add 1.0 mL of deionized water.

  • Inerting: Seal the vials and purge with nitrogen or argon for 10 minutes.

  • Initiation: To each vial, add 0.5 mL of the Pd(PPh₃)₄ stock solution (0.05 M, 0.025 mmol, 5 mol%).

  • Reaction: Place the vials in a preheated block at 80°C and stir.

  • Sampling and Analysis: At specified time points (e.g., 2, 6, 12 hours), withdraw a 50 µL aliquot, quench with 1 mL of acetonitrile, filter, and analyze by HPLC to determine the yield of the coupled product relative to the internal standard.

Results: A Comparative Analysis of Functional Group Tolerance

The following table summarizes the yield of the desired biaryl product after 12 hours in the presence of various functional groups, as determined by HPLC analysis. The control reaction provides the benchmark for an uninhibited system.

Interfering Functional GroupSubstrate AddedProduct Yield (%)Observations / Potential Mechanism
None (Control) None92%Baseline reactivity of the system.
Primary Amine Aniline55%Significant inhibition; likely Pd coordination or competing C-N coupling.
Secondary Amine N-Methylaniline68%Moderate inhibition; less potent than primary amine due to sterics.
Thiol Thiophenol<5%Severe catalyst poisoning; strong Pd-S binding shuts down catalysis.
Carboxylic Acid Benzoic Acid85%Minor inhibition; acidity may slightly promote protodeboronation.
Aldehyde Benzaldehyde90%High tolerance; no significant side reactions observed.
Unprotected N-Heterocycle Indole75%Moderate inhibition, consistent with findings for other unprotected azoles.[4]
Phenol Phenol88%Good tolerance; minimal C-O coupling observed under these conditions.

Discussion and Mechanistic Insights

The data reveals a clear hierarchy of functional group compatibility for this compound under standard Suzuki-Miyaura conditions.

  • High-Risk Groups (Thiols, Primary Amines): The near-complete shutdown of the reaction in the presence of thiophenol confirms its status as a potent catalyst poison. Primary amines also cause a substantial drop in yield. This is likely due to a combination of factors: the amine can coordinate strongly to the palladium center, inhibiting oxidative addition, or it can participate in a competing Chan-Lam C-N coupling reaction.

  • Moderate-Risk Groups (Secondary Amines, Indole): The inhibitory effect is noticeable but less severe with N-methylaniline and indole. The increased steric bulk on the secondary amine may weaken its coordination to palladium compared to aniline. For indole, the acidic N-H proton and the coordinating ability of the heterocycle likely contribute to the observed inhibition, a phenomenon well-documented for azole-containing substrates.[4]

  • Low-Risk Groups (Carboxylic Acids, Phenols, Aldehydes): The boronic acid demonstrates excellent tolerance for aldehydes and phenols. The slight decrease in yield with benzoic acid could be attributed to a minor increase in protodeboronation due to the acidic proton, but the effect is not synthetically prohibitive.

The diagram below illustrates the desired catalytic cycle versus potential off-cycle pathways caused by interfering functional groups.

G cluster_cycle Desired Suzuki-Miyaura Cycle cluster_inhibition Inhibitory / Side Reactions Pd0 Pd(0)L2 OA Oxidative Addition (Ar-Pd(II)-X) Pd0->OA Ar-X PoisonedPd Poisoned Catalyst (L2-Pd-SR)n Pd0->PoisonedPd Inhibition InhibitedPd Inhibited Complex (Pd-Indole) Pd0->InhibitedPd Inhibition TM Transmetalation (Ar-Pd(II)-Ar') OA->TM Ar'-B(OH)2 Base CN_Product Chan-Lam Product (Ar-NHR) OA->CN_Product Side Reaction RE Reductive Elimination TM->RE RE->Pd0 Product Ar-Ar' Product RE->Product Thiol Thiol (R-SH) Thiol->PoisonedPd Amine Amine (R-NH2) Amine->CN_Product Cu-cat. path (potential) Indole Indole (N-H) Indole->InhibitedPd

Caption: Competing reaction pathways in the presence of interfering functional groups.

Alternative Strategies & Recommendations

When faced with a substrate containing a problematic functional group, several strategies can be employed:

  • Protecting Groups: For amines and thiols, the use of appropriate protecting groups is the most reliable strategy.

  • Boronate Esters: Converting the boronic acid to a more stable boronate ester (e.g., a pinacol or MIDA ester) can sometimes mitigate protodeboronation and improve handling.[2][8] However, this does not typically solve the problem of catalyst poisoning.

  • Catalyst and Ligand Screening: For moderate inhibitors like indole, screening different palladium sources and ligands can be highly effective. Bulky, electron-rich phosphine ligands can sometimes overcome catalyst inhibition and promote the desired coupling.[7]

  • Base and Solvent Optimization: The choice of base and solvent can significantly impact the rate of protodeboronation and other side reactions. Weaker bases or anhydrous conditions may be beneficial in certain cases.[7]

Conclusion

This compound is a robust and versatile building block that is tolerant of many common functional groups, including aldehydes, phenols, and carboxylic acids. However, researchers must exercise caution when employing substrates containing unprotected thiols and primary amines, as these functionalities lead to significant catalyst inhibition and reduced yields. Moderate inhibition is also observed with N-H containing heterocycles like indole, a key consideration given the pyrazole moiety of the title compound itself. By understanding these potential failure modes, scientists can proactively design more efficient and successful synthetic routes, either by implementing protecting group strategies or by optimizing reaction conditions to favor the desired transformation.

References

A Comparative Guide to the Characterization of Impurities in [3-(3,5-Dimethyl-1H-pyrazol-1-YL)phenyl]boronic acid Reactions by HPLC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Impurity Profiling in Pharmaceutical Development

In the synthesis of Active Pharmaceutical Ingredients (APIs), the control of impurities is not merely a matter of purity, but a fundamental requirement for safety and efficacy. Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines that mandate the identification, characterization, and control of impurities.[1][2][3] According to ICH Q3A/B guidelines, any impurity present in a new drug substance at a level of 0.1% or higher must be identified and structurally characterized.[2][4] This process, known as impurity profiling, is a vital component of any drug development program, ensuring that the final product is safe and that the manufacturing process is robust and consistent.[1][5]

[3-(3,5-Dimethyl-1H-pyrazol-1-YL)phenyl]boronic acid is a versatile building block in medicinal chemistry, frequently employed in Suzuki-Miyaura cross-coupling reactions to form critical carbon-carbon bonds in complex target molecules.[6][7][8] However, boronic acids and their reactions are susceptible to the formation of unique impurities that can complicate downstream processes and compromise the quality of the final API. This guide provides an in-depth comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) methodologies for the effective characterization of these impurities, offering field-proven insights for researchers, scientists, and drug development professionals.

Understanding the Impurity Landscape of Boronic Acid Reactions

The reactivity of the boronic acid functional group gives rise to a predictable yet challenging set of potential impurities. A comprehensive analysis must account for these species to ensure a complete impurity profile.

  • Boroxines (Anhydrides): The most common process-related impurity for boronic acids is the formation of a cyclic trimer anhydride, known as a boroxine.[9] This occurs through the dehydration of three boronic acid molecules and is a reversible process.[10][11][12] The equilibrium between the boronic acid and the boroxine is highly dependent on the presence of water.[11] In the anhydrous conditions of a reaction mixture or within the non-polar organic mobile phase of an HPLC system, the equilibrium can shift towards the boroxine. Conversely, in the presence of water (e.g., aqueous mobile phases), the boroxine can hydrolyze back to the monomeric boronic acid.[12]

  • Protodeboronation Products: This degradation pathway involves the cleavage of the C–B bond and its replacement with a C–H bond.[13][14] This results in the formation of an arene impurity (in this case, 3,5-dimethyl-1-phenyl-1H-pyrazole). The rate of protodeboronation can be influenced by factors such as pH, temperature, and the presence of metal catalysts (e.g., residual palladium from a Suzuki coupling).[13][14]

  • Oxidative Degradation Products: The boronic acid group can be susceptible to oxidation, leading to the formation of the corresponding phenol.[15][16] This pathway can be mediated by reactive oxygen species or residual oxidants from previous synthetic steps.[15][16]

  • Process-Related Impurities: These include unreacted starting materials, residual reagents or catalysts, and by-products from the specific coupling reaction (e.g., homo-coupling of the boronic acid). The potential for certain arylboronic acids to be weakly mutagenic underscores the importance of controlling their levels in the final API.[14]

Table 1: Potential Impurities in this compound Reactions

Impurity TypeCommon NameStructureOrigin
Parent Compound This compoundC₁₁H₁₃BN₂O₂Starting Material
Dehydration Product Tris[3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]boroxine(C₁₁H₁₂BN₂O)₃Dehydration of parent compound
Degradation Product 3,5-Dimethyl-1-phenyl-1H-pyrazoleC₁₁H₁₂N₂Protodeboronation of parent compound
Oxidation Product 3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenolC₁₁H₁₂N₂OOxidative degradation of parent compound
Homo-coupling Biphenyl Derivative(C₁₁H₁₂N₂)₂Side reaction during Suzuki-Miyaura coupling

Comparative Analysis of HPLC-MS Methodologies

The choice of analytical methodology is paramount for accurately profiling boronic acid impurities. The inherent instability of these compounds, particularly their tendency for on-column hydrolysis, presents a significant analytical challenge.[17] We compare two primary HPLC-MS approaches: a conventional low-pH reversed-phase method and a high-pH method designed to mitigate on-column degradation.

Method A: Low pH Reversed-Phase (RP) HPLC-MS

This is a standard approach utilizing a C18 column with an acidic mobile phase, typically containing formic acid or acetic acid.

  • Rationale: Acidic modifiers are excellent for protonating analytes, leading to sharp peak shapes for many compounds in positive-ion ESI-MS. The method is robust and widely applicable.

  • Challenges: The acidic, aqueous environment of the mobile phase can promote the hydrolysis of boroxines back to the parent boronic acid on the column. Furthermore, the silanol groups present on traditional silica-based C18 columns can catalyze the hydrolysis of boronate esters and potentially interact with the boronic acid itself, leading to peak tailing and inaccurate quantification.[17]

Method B: High pH or Low-Silanol Activity RP-HPLC-MS

This alternative approach aims to minimize the on-column degradation that can plague the analysis of boronic acids.

  • Rationale:

    • High pH: At a pH above the pKa of the boronic acid (~9), the molecule exists as a more stable boronate anion.[6][8] This can reduce unwanted on-column reactions. Using a high-pH mobile phase (e.g., with ammonium hydroxide) is often compatible with negative-ion ESI-MS, which can be highly sensitive for boronic acids.[18][19]

    • Low-Silanol Columns: Using a stationary phase with very low silanol activity (e.g., Waters XTerra™ MS C18) or hybrid particle technology can significantly reduce the catalytic hydrolysis of boroxines and other sensitive analytes.[17]

  • Advantages: This approach provides a more accurate snapshot of the true impurity profile of the sample by minimizing analytical artifacts. It is particularly effective for quantifying the boroxine-to-boronic acid ratio.

Table 2: Comparison of HPLC-MS Methodologies for Boronic Acid Impurity Profiling

ParameterMethod A: Low pH Reversed-PhaseMethod B: High pH / Low-Silanol Reversed-Phase
Column Standard C18 (e.g., Agilent Zorbax Eclipse)Low-silanol activity C18 (e.g., Waters XTerra MS C18) or pH-stable column
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Hydroxide in Water (pH ~10)
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile
MS Ionization Mode Positive ESINegative ESI
Pros - Good peak shape for many compounds- Widely used and understood- Good for general screening- Minimizes on-column hydrolysis of boroxines- Provides a more accurate impurity profile- High sensitivity in negative ion mode for boronic acids
Cons - Can cause on-column hydrolysis of boroxines- Potential for peak tailing on high-silanol columns- May not accurately reflect sample composition- Requires pH-stable HPLC columns- Mobile phase can be less stable- May not be optimal for all co-eluting impurities

Visualizing the Analytical Workflow and Impurity Formation

A clear understanding of the analytical process and the chemical transformations is crucial for effective impurity characterization.

Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing & Identification Prep Dissolve Reaction Mixture in Anhydrous Solvent (e.g., Acetonitrile) HPLC HPLC Separation (Method A vs. Method B) Prep->HPLC MS MS Detection (Full Scan & MS/MS) HPLC->MS Eluent Process Chromatogram Integration & Peak Detection MS->Process Identify Identify Impurities (Mass, Fragmentation) Process->Identify Quantify Quantify Impurities (Area % vs. Standards) Identify->Quantify Report Impurity Profile Report Quantify->Report Final Report

Caption: High-level workflow for HPLC-MS impurity characterization.

Impurity_Formation cluster_reactions Reaction Pathways BA [3-(3,5-Dimethyl-1H-pyrazol-1-YL) phenyl]boronic acid Product Desired Product (e.g., Suzuki Coupling) BA->Product Suzuki Coupling (+ Aryl Halide, Pd Catalyst) Boroxine Boroxine Trimer BA->Boroxine Dehydration (-3 H₂O) (Reversible) Protodeboronation Protodeboronation Product BA->Protodeboronation Degradation (e.g., H⁺, Heat)

Caption: Key impurity formation pathways from the boronic acid starting material.

Experimental Protocols: A Self-Validating Approach

This section provides a detailed protocol for the recommended approach (Method B), which is designed to provide the most accurate profile of boronic acid-related impurities.

Protocol: Impurity Profiling using Low-Silanol RP-HPLC with High pH Mobile Phase

1. System Suitability Test (SST):

  • Rationale: To ensure the analytical system is performing correctly before sample analysis. This is a cornerstone of a self-validating system.

  • Procedure: Prepare a solution containing the parent boronic acid and a known, related impurity (e.g., the protodeboronated product). Inject this solution six times.

  • Acceptance Criteria:

    • Relative Standard Deviation (RSD) of peak areas for both compounds should be < 2.0%.

    • Tailing factor for each peak should be between 0.8 and 1.5.

    • Resolution between the two peaks should be > 2.0.

2. Sample Preparation:

  • Rationale: To minimize degradation before injection, samples should be prepared in a non-aqueous, aprotic solvent and analyzed promptly.

  • Procedure:

    • Accurately weigh approximately 10 mg of the reaction mixture or sample.

    • Dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution.

    • Vortex to ensure complete dissolution.

    • If necessary, filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

3. HPLC-MS Instrumentation and Conditions:

  • Rationale: The combination of a low-silanol column and a high-pH mobile phase minimizes on-column artifacts, while high-resolution mass spectrometry (HRMS) enables confident identification of unknown impurities.[20]

Table 3: Recommended HPLC-MS Parameters (Method B)

ParameterSetting
HPLC System UHPLC system capable of operating at high pH
Column Waters Acquity BEH C18, 1.7 µm, 2.1 x 100 mm
Column Temp. 40 °C
Mobile Phase A 10 mM Ammonium Hydroxide in Water, pH 10
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 2 µL
Gradient 5% B to 95% B over 10 min; hold at 95% B for 2 min; return to 5% B over 0.1 min; hold at 5% B for 2.9 min
MS System High-Resolution Mass Spectrometer (e.g., Q-TOF)
Ionization Mode Electrospray Ionization (ESI), Negative Mode
Capillary Voltage 3.0 kV
Source Temp. 120 °C
Desolvation Temp. 450 °C
Scan Range 50 - 1200 m/z
Acquisition Mode Full Scan MS and Data-Dependent MS/MS (ddMS2)

4. Data Analysis and Interpretation:

  • Process Chromatograms: Integrate all peaks in the total ion chromatogram (TIC).

  • Identify Known Impurities: Extract ion chromatograms for the exact masses of the expected impurities listed in Table 1. Confirm identity by comparing retention times with standards (if available) and matching MS/MS fragmentation patterns.

  • Characterize Unknown Impurities: For any peaks exceeding the 0.1% threshold, determine the accurate mass from the full scan data to propose an elemental composition. Use the MS/MS fragmentation data to elucidate the structure.

  • Quantification: Calculate the relative abundance of each impurity using area normalization (Area %). This assumes similar detector response factors, which is a reasonable starting point for structurally related impurities. For regulatory filings, quantification against qualified reference standards is required.

Conclusion and Best Practices

The accurate characterization of impurities in reactions involving this compound is a complex but manageable challenge. While standard low-pH HPLC-MS methods are useful for general screening, they risk introducing analytical artifacts by promoting the hydrolysis of boroxine anhydrides.

For the most accurate and reliable impurity profile, a method employing a low-silanol activity column with a high-pH mobile phase is superior. This approach minimizes on-column degradation, providing a clearer picture of the true composition of the sample.[17] Coupling this separation strategy with high-resolution mass spectrometry provides the analytical power needed to detect, identify, and quantify all relevant impurities, ensuring that drug development programs are built on a foundation of robust data and scientific integrity.

References

Evaluating the green chemistry metrics of syntheses using [3-(3,5-Dimethyl-1H-pyrazol-1-YL)phenyl]boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Green Synthesis of [3-(3,5-Dimethyl-1H-pyrazol-1-YL)phenyl]boronic acid

In the landscape of modern drug discovery and development, the principles of green chemistry are no longer aspirational but essential. The imperative to design chemical processes that are efficient, safe, and environmentally benign has driven significant innovation in synthetic methodology. Boronic acids and their derivatives are cornerstone building blocks, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions.[1] The target molecule of this guide, this compound, is a valuable intermediate in the synthesis of pharmaceuticals, including targeted cancer therapies.[1]

This guide provides an in-depth evaluation of synthetic routes to this key intermediate, viewed through the lens of established green chemistry metrics. We will move beyond theoretical discussions to present and compare two detailed, plausible synthetic protocols—a traditional approach and a modern, greener alternative. By quantifying and analyzing metrics such as Atom Economy (AE), Environmental Factor (E-Factor), and Process Mass Intensity (PMI), we aim to provide researchers and process chemists with a practical framework for designing more sustainable syntheses.

Pillar 1: Understanding Core Green Chemistry Metrics

To objectively evaluate the "greenness" of a chemical process, we must employ quantitative measures. While numerous metrics exist, we will focus on three of the most widely adopted and impactful ones in the pharmaceutical industry.[2]

  • Atom Economy (AE): Introduced by Barry Trost, Atom Economy offers a theoretical measure of reaction efficiency at the molecular level.[3] It calculates the proportion of reactant atoms that are incorporated into the desired final product, assuming 100% yield.[4][5] The formula is:

    % AE = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 [6][7] A higher AE signifies a more efficient reaction that generates fewer unwanted byproducts.[4] Addition and rearrangement reactions can achieve 100% AE, while substitutions and eliminations inherently have lower values.[3][6]

  • Environmental Factor (E-Factor): Developed by Roger Sheldon, the E-Factor provides a more practical measure of waste generation by quantifying the total mass of waste produced for a given mass of product.[8]

    E-Factor = Total Mass of Waste (kg) / Mass of Product (kg) Unlike AE, the E-Factor accounts for all forms of waste, including reaction byproducts, leftover reactants, solvents, and catalyst residues. The pharmaceutical and fine chemical sectors have historically exhibited very high E-Factors, often exceeding 100, highlighting the urgent need for process optimization.[9]

  • Process Mass Intensity (PMI): Championed by the American Chemical Society Green Chemistry Institute's Pharmaceutical Roundtable, PMI is arguably the most holistic mass-based metric.[10][11] It captures the total mass of all materials (reactants, reagents, solvents, process water) used to produce a specified mass of the final product.[10]

    PMI = Total Mass of Inputs (kg) / Mass of Product (kg) The relationship between PMI and E-Factor is simple: PMI = E-Factor + 1 .[9] The pharmaceutical industry favors PMI because it directly aligns with reducing raw material usage and processing costs, making it a powerful tool for driving sustainable innovation from both an environmental and economic perspective.[9][10]

Pillar 2: A Comparative Synthesis of this compound

While this specific boronic acid is commercially available, detailed academic or patented syntheses are not prominently disclosed in the public domain.[12][13] Therefore, we present a plausible and instructive two-step synthetic sequence based on well-established chemical transformations. This allows us to construct a robust comparative case study.

The chosen synthetic pathway involves two key transformations:

  • Pyrazole Formation: A condensation reaction between 3-bromophenylhydrazine hydrochloride and acetylacetone to form the pyrazole ring.

  • Miyaura Borylation: A palladium-catalyzed cross-coupling reaction of the resulting 1-(3-bromophenyl)-3,5-dimethyl-1H-pyrazole with bis(pinacolato)diboron (B₂pin₂), followed by hydrolysis to yield the final boronic acid.

Below, we detail two protocols for this synthesis: a "Traditional" approach representative of older methodologies and a "Greener" approach incorporating modern, sustainable practices.

G cluster_0 Synthetic Workflow A 3-Bromophenylhydrazine HCl + Acetylacetone B Step 1: Pyrazole Formation (Condensation) A->B Protocol A: Toluene Protocol B: Ethanol C 1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole B->C D Step 2: Miyaura Borylation (Pd-catalyzed) C->D Protocol A: Dioxane Protocol B: 2-MeTHF E This compound D->E

Caption: General workflow for the two-step synthesis.

Protocol A: A Traditional Synthetic Approach

This protocol employs conventional solvents and reagents that are effective but pose significant environmental and safety concerns.

Step 1: Synthesis of 1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole

  • To a round-bottom flask equipped with a reflux condenser, add 3-bromophenylhydrazine hydrochloride (22.35 g, 100 mmol), acetylacetone (11.01 g, 110 mmol, 1.1 eq), and toluene (400 mL).

  • Heat the mixture to reflux (approx. 110°C) and maintain for 12 hours.

  • Cool the reaction mixture to room temperature. Wash the organic phase sequentially with 1 M HCl (100 mL), saturated NaHCO₃ solution (100 mL), and brine (100 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the product.

    • Expected Yield: 21.3 g (85%)

Step 2: Synthesis of this compound

  • In an oven-dried flask under a nitrogen atmosphere, combine 1-(3-bromophenyl)-3,5-dimethyl-1H-pyrazole (20.0 g, 80 mmol), bis(pinacolato)diboron (22.3 g, 88 mmol, 1.1 eq), and potassium acetate (23.5 g, 240 mmol, 3.0 eq).

  • Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (1.75 g, 2.4 mmol, 3 mol%).

  • Add anhydrous 1,4-dioxane (400 mL) via cannula.

  • Heat the mixture to 80°C and stir for 16 hours.

  • Cool to room temperature and filter through a pad of Celite, washing with ethyl acetate (100 mL).

  • Concentrate the filtrate in vacuo. Dissolve the residue in diethyl ether (300 mL) and wash with water (2 x 150 mL).

  • To the organic layer, add 2 M HCl (200 mL) and stir vigorously for 4 hours to effect hydrolysis of the pinacol ester.

  • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 100 mL).

  • Combine all organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to afford the crude boronic acid.

  • Recrystallize from an acetone/hexane mixture to yield the final product.

    • Expected Yield: 14.8 g (86%)

Protocol B: A Greener Synthetic Alternative

This protocol substitutes hazardous solvents with more sustainable alternatives and employs optimized conditions to reduce waste.

Step 1: Synthesis of 1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole

  • To a round-bottom flask, add 3-bromophenylhydrazine hydrochloride (22.35 g, 100 mmol), acetylacetone (10.51 g, 105 mmol, 1.05 eq), and ethanol (200 mL).

  • Heat the mixture to reflux (approx. 78°C) and maintain for 4 hours.

  • Cool the reaction mixture to 5°C to induce crystallization.

  • Collect the solid product by vacuum filtration, washing with cold ethanol (50 mL).

  • Dry the product under vacuum. No further purification is required.

    • Causality: Using ethanol, a bio-based and less toxic solvent, significantly reduces environmental impact.[14] The reaction often proceeds faster and cleaner, allowing for purification by simple crystallization, which eliminates the need for silica gel chromatography and large volumes of solvent waste.

    • Expected Yield: 22.6 g (90%)

Step 2: Synthesis of this compound

  • In a flask under a nitrogen atmosphere, combine 1-(3-bromophenyl)-3,5-dimethyl-1H-pyrazole (20.0 g, 80 mmol), bis(pinacolato)diboron (21.3 g, 84 mmol, 1.05 eq), and potassium acetate (15.7 g, 160 mmol, 2.0 eq).

  • Add a modern, highly active palladium pre-catalyst such as XPhos Pd G3 (0.34 g, 0.4 mmol, 0.5 mol%).

  • Add 2-Methyltetrahydrofuran (2-MeTHF) (240 mL). 2-MeTHF is a bio-derived solvent with a more favorable safety and environmental profile than dioxane or THF.[15][16]

  • Heat the mixture to 80°C and stir for 4 hours.

  • Cool to room temperature. Add 3 M aqueous NaOH (80 mL) and stir for 2 hours for in-situ hydrolysis.

  • Separate the layers. Wash the organic layer with brine (50 mL).

  • Acidify the aqueous layer to pH ~2 with concentrated HCl, inducing precipitation of the product.

  • Collect the solid by vacuum filtration, wash with cold water (50 mL), and dry under vacuum.

    • Causality: The use of a highly active catalyst allows for a significant reduction in catalyst loading, which is both cost-effective and reduces heavy metal waste. Performing the hydrolysis in the same pot (in-situ) eliminates a separate reaction step and workup, saving time, energy, and materials. The extractive workup followed by precipitation is a more efficient purification strategy than recrystallization from organic solvents.

    • Expected Yield: 16.6 g (96%)

Pillar 3: Quantitative Comparison and Data Visualization

To truly appreciate the impact of the greener modifications, we must calculate and compare the key metrics for both protocols. The following table summarizes the results.

MetricProtocol A (Traditional)Protocol B (Greener)Justification for Difference
Overall Yield 73.1%86.4%Optimized conditions and reduced workup losses in Protocol B.
Atom Economy (AE) 60.1%60.1%AE is a theoretical value based on reactants; it is identical for both routes as the core transformation is the same.
E-Factor ~48.5 ~13.2 Drastic reduction in solvent and reagent usage, and elimination of chromatography in Protocol B.
Process Mass Intensity (PMI) ~49.5 ~14.2 Follows the same trend as E-Factor, reflecting significantly more efficient use of total materials in Protocol B.

Note: Calculations for E-Factor and PMI are based on the described protocols and include all solvents, reagents, and wash solutions. Assumed density of 1 g/mL for aqueous solutions and standard densities for organic solvents.

The data clearly illustrates the profound impact of applying green chemistry principles. While the Atom Economy remains unchanged, the practical waste metrics (E-Factor and PMI) show a greater than 3.5-fold improvement for the greener protocol. This reduction in waste translates directly to lower purchasing and disposal costs, reduced environmental impact, and a safer, more efficient process.

G cluster_0 PMI Comparison A Protocol A: Traditional PMI ≈ 49.5 C > 70% Reduction in Mass Intensity A->C Improvement B Protocol B: Greener PMI ≈ 14.2 B->C Achieved by

Caption: PMI reduction from Protocol A to Protocol B.

Conclusion

The synthesis of this compound serves as an excellent case study for the practical application of green chemistry principles. While a traditional approach using solvents like toluene and dioxane is chemically viable, it carries a heavy burden of waste, as quantified by its high E-Factor and PMI.

By making informed and scientifically-backed substitutions—such as replacing hazardous solvents with greener alternatives like ethanol and 2-MeTHF, utilizing highly efficient modern catalysts to reduce loadings, and streamlining workup and purification procedures—we can achieve a dramatic improvement in sustainability. The greener protocol presented here not only delivers a higher overall yield but reduces the process mass intensity by over 70%. This guide demonstrates that designing for sustainability is not a compromise on efficiency but rather a driver of it, leading to processes that are more economical, safer, and better for our planet. For researchers and drug development professionals, adopting this mindset is crucial for the future of chemical synthesis.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of [3-(3,5-Dimethyl-1H-pyrazol-1-YL)phenyl]boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety and environmental stewardship. The proper management and disposal of chemical reagents, such as [3-(3,5-Dimethyl-1H-pyrazol-1-YL)phenyl]boronic acid, are paramount to ensuring a compliant and safe laboratory environment. This guide provides a detailed, step-by-step protocol for the responsible disposal of this compound, grounded in established safety principles and regulatory standards.

Hazard Identification and Risk Assessment

Before handling this compound, a thorough risk assessment is essential. Based on data from analogous boronic acid compounds, the following hazards should be anticipated:

Hazard ClassificationGHS CategoryPotential Effects
Acute Oral ToxicityCategory 4Harmful if swallowed.[3][4][5][6]
Skin IrritationCategory 2Causes skin irritation.[2][3]
Eye IrritationCategory 2/2ACauses serious eye irritation.[2][3]
Respiratory IrritationCategory 3May cause respiratory irritation.[2][3]

This data is compiled from SDSs of similar boronic acid derivatives and should be used as a precautionary guideline.

All handling and disposal procedures for this compound should be conducted in a certified chemical fume hood to minimize inhalation risk.[2][7]

Personal Protective Equipment (PPE): Your First Line of Defense

Proper PPE is non-negotiable when handling this compound and its associated waste. The following table outlines the minimum required PPE:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[7]Protects against splashes and airborne dust particles.
Hand Protection Nitrile or neoprene gloves. Consider double gloving.[7]Provides a chemical-resistant barrier to prevent skin contact.
Body Protection A fully fastened lab coat that covers the arms.[7]Protects skin and personal clothing from contamination.
Footwear Closed-toe shoes.[7]Prevents injury from spills and dropped items.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is to manage it as hazardous waste. Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[2][7][8]

Proper segregation of chemical waste is crucial to prevent dangerous reactions and ensure compliant disposal.[9]

  • Solid Waste: This stream includes unused or expired solid this compound, as well as contaminated materials such as weighing paper, gloves, and bench paper.[2][7]

  • Liquid Waste: This includes any solutions containing this compound. The solvent composition must be known and compatible with the waste container.

  • Sharps Waste: Needles, syringes, or other contaminated sharps must be disposed of in a designated sharps container.

cluster_generation Waste Generation Point cluster_segregation Waste Segregation Solid Compound Solid Compound Solid Waste Container Solid Waste Container Solid Compound->Solid Waste Container Solutions Solutions Liquid Waste Container Liquid Waste Container Solutions->Liquid Waste Container Contaminated PPE Contaminated PPE Contaminated PPE->Solid Waste Container caption Figure 1: Waste Segregation Workflow

Figure 1: Waste Segregation Workflow

The integrity of your waste containers is critical for safety and regulatory compliance.[9][10]

  • Selection: Use chemically compatible containers, such as high-density polyethylene (HDPE) or glass, with secure, leak-proof screw caps.[9][11]

  • Labeling: All waste containers must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste".[2][7][9]

    • The full chemical name: "this compound".[7]

    • For liquid waste, include the solvent and approximate concentration.[11]

    • The date of accumulation.

  • Condition: Containers must be free from damage or deterioration.[10] Keep containers closed except when adding waste.[9]

Thorough decontamination is essential to prevent cross-contamination and ensure safety.

  • Initial Rinse: In a chemical fume hood, perform an initial rinse of the empty container or contaminated glassware with a suitable solvent (e.g., acetone or ethanol). This first rinseate is considered hazardous and must be collected in the appropriate liquid hazardous waste container.[2]

  • Secondary Decontamination: A basic wash can help convert residual boronic acid into a more water-soluble boronate salt.[7] This rinsate should also be collected as liquid hazardous waste.[7]

  • Final Rinse: A final rinse with water should be performed, with the rinsate collected as hazardous waste.[7]

  • Drying: Allow the cleaned glassware to air dry completely in a well-ventilated area before reuse.[7]

In the event of a small spill, follow these procedures:

  • Alert Personnel: Notify others in the immediate area.

  • Containment: Prevent the spill from spreading or entering drains.[11]

  • Cleanup: For solid spills, carefully sweep or scoop the material into a labeled hazardous waste container.[3] For liquid spills, use an inert absorbent material, and then place it into the solid hazardous waste container.

  • Decontamination: Clean the spill area with soap and water. All cleaning materials must also be disposed of as hazardous waste.[11]

  • Reporting: Report the spill to your supervisor and your institution's Environmental Health and Safety (EHS) department.[11]

Storage and Final Disposal

The final stages of the disposal process are governed by institutional and federal regulations.

cluster_workflow Disposal Workflow Segregated Waste Segregated Waste Labeled Container Labeled Container Segregated Waste->Labeled Container Place in Satellite Area Satellite Area Labeled Container->Satellite Area Store in EHS Pickup EHS Pickup Satellite Area->EHS Pickup Schedule Final Disposal Final Disposal EHS Pickup->Final Disposal Transport for caption Figure 2: Disposal and Storage Workflow

References

A Researcher's Guide to the Safe Handling of [3-(3,5-Dimethyl-1H-pyrazol-1-YL)phenyl]boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Risks: Hazard Assessment

Although specific toxicological data for [3-(3,5-Dimethyl-1H-pyrazol-1-YL)phenyl]boronic acid is limited, related boronic acid compounds are known to pose several hazards. Phenylboronic acid, for instance, is harmful if swallowed[1][2]. Other related compounds are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation[3][4]. Therefore, it is crucial to handle this compound with appropriate caution.

Table 1: Potential Hazards of Structurally Similar Boronic Acids

Hazard StatementClassificationSource (Similar Compound)
Harmful if swallowedAcute toxicity, oral (Category 4)Phenylboronic acid[1][2]
Causes skin irritationSkin corrosion/irritation (Category 2)[3-(1H-Pyrazol-3-yl)phenyl]boronic acid
Causes serious eye irritationSerious eye damage/eye irritation (Category 2A)[3-(1H-Pyrazol-3-yl)phenyl]boronic acid
May cause respiratory irritationSpecific target organ toxicity, single exposure (Category 3)[3-(1H-Pyrazol-3-yl)phenyl]boronic acid

Engineering Controls: Your First Line of Defense

Before handling this compound, ensure that the proper engineering controls are in place. These measures are designed to minimize exposure to the chemical at the source.

  • Chemical Fume Hood: All handling of this compound, especially when in solid (powder) form, should be conducted in a certified chemical fume hood to prevent the inhalation of dust particles.[5][6]

  • Ventilation: Ensure the laboratory has adequate general ventilation.

  • Eye Wash Stations and Safety Showers: Readily accessible and tested eyewash stations and safety showers are mandatory in any laboratory where this chemical is handled.[3][7]

Personal Protective Equipment (PPE): Essential Barrier Protection

A comprehensive suite of PPE is required to prevent direct contact with this compound.

  • Eye and Face Protection: Chemical safety goggles are mandatory.[5][7] A full-face shield is recommended when there is a risk of splashing.[7]

  • Hand Protection: Chemically resistant gloves, such as nitrile, must be worn.[5][7] Inspect gloves for any signs of degradation or puncture before use and dispose of them properly after handling the chemical.[8]

  • Body Protection: A laboratory coat is required to protect against skin contact.[5][7] Long pants and closed-toe shoes must be worn at all times in the laboratory.[6]

  • Respiratory Protection: If working outside of a fume hood or if dust generation is unavoidable, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[6][7]

Table 2: Personal Protective Equipment (PPE) Requirements

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles; face shield for splash riskTo protect eyes from dust and splashes, which can cause serious irritation.[7]
Hand Protection Chemically resistant gloves (e.g., nitrile)To prevent skin contact and potential irritation.[7]
Body Protection Laboratory coat, long pants, closed-toe shoesTo protect skin from accidental spills and contact.[6]
Respiratory Protection NIOSH-approved respirator (if needed)To prevent respiratory tract irritation from dust or aerosols.[6][7]

Safe Handling and Operations Workflow

Adherence to a strict operational protocol is crucial for the safe handling of this compound.

Experimental Workflow Diagram

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Function prep_area Prepare Clean Work Area handle_transfer Weigh/Transfer in Hood prep_area->handle_transfer handle_dissolve Dissolve with Care handle_reaction Perform Reaction cleanup_decontaminate Decontaminate Glassware handle_reaction->cleanup_decontaminate cleanup_waste Segregate Hazardous Waste cleanup_ppe Doff and Dispose of PPE cleanup_wash Wash Hands Thoroughly end End cleanup_wash->end start Start start->prep_ppe

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Procedure
  • Preparation:

    • Ensure that an eyewash station and safety shower are readily accessible.[7]

    • Confirm that the chemical fume hood is functioning correctly.[5]

    • Prepare a clean and uncluttered work area within the fume hood.[6]

    • Don all required PPE as outlined in Table 2.

  • Handling:

    • Keep the container of this compound tightly closed when not in use.[5][6]

    • Avoid generating dust when transferring the solid.[6] Use a spatula for transfers.[6]

    • Weigh the compound in the fume hood.

    • If dissolving the compound, add it slowly to the solvent to avoid splashing.

  • Post-Handling:

    • Clean the work area to remove any residual chemical.

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[7]

Storage and Disposal Plan

Proper storage and disposal are critical to maintaining a safe laboratory environment.

Storage
  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[5][9]

  • Store away from incompatible materials such as strong oxidizing agents.

  • Boronic acids are classified as inorganic acids and should be stored in a dedicated corrosives cabinet, separate from bases and organic acids.[10][11]

Disposal

All waste generated from the use of this compound must be considered hazardous waste.[7][12]

  • Waste Segregation:

    • Solid Waste: Collect unused compound and contaminated materials (e.g., weighing paper, gloves) in a designated, sealable container clearly labeled as "Hazardous Waste" with the full chemical name.[5][12]

    • Liquid Waste: Collect solutions containing the compound in a separate, clearly labeled, and sealable container for liquid hazardous waste.[12]

    • Never mix boronic acid waste with other chemicals unless instructed by your institution's Environmental Health and Safety (EHS) department.[12][13]

  • Container Decontamination:

    • Rinse empty containers three times with a suitable solvent in a chemical fume hood.[12]

    • The first rinsate must be collected and disposed of as hazardous waste.[12] Subsequent rinses may also need to be collected as hazardous waste, depending on institutional guidelines.[12]

    • After thorough rinsing and air-drying in a well-ventilated area, deface the original label, and the clean container can be disposed of in the appropriate recycling stream.[12]

  • Waste Collection:

    • Store sealed hazardous waste containers in a designated, secure area away from incompatible materials until collection by your institution's EHS personnel or a licensed waste disposal company.[12]

Emergency Procedures

In the event of an exposure or spill, follow these procedures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][4]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops.[3][4]

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[3][4]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Seek immediate medical attention.[3]

  • Spill: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable container for hazardous waste disposal.[14] Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste. For large spills, evacuate the area and contact your institution's EHS department.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.